Product packaging for 2-[(4-Methylphenyl)thio]propanoic acid(Cat. No.:CAS No. 17431-98-0)

2-[(4-Methylphenyl)thio]propanoic acid

Cat. No.: B100289
CAS No.: 17431-98-0
M. Wt: 196.27 g/mol
InChI Key: QZQJNDLCXSAWEN-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)thio]propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H12O2S and its molecular weight is 196.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2S B100289 2-[(4-Methylphenyl)thio]propanoic acid CAS No. 17431-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-7-3-5-9(6-4-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQJNDLCXSAWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17431-98-0
Record name 2-[(4-methylphenyl)sulfanyl]propanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[(4-Methylphenyl)thio]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-[(4-Methylphenyl)thio]propanoic acid, a thioether derivative of propanoic acid. The document details a robust synthetic protocol, presents key quantitative data, and visualizes the experimental workflow. Additionally, a hypothetical signaling pathway is presented to illustrate a potential area of research for this class of compounds, given their structural similarities to known bioactive molecules. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, also known as 2-(p-tolylthio)propanoic acid, is an organic compound featuring a propanoic acid moiety linked to a p-tolyl group through a thioether linkage. The presence of the carboxylic acid, the thioether, and the aromatic ring makes this molecule a versatile building block for the synthesis of more complex chemical entities. Arylthioalkanoic acids, as a class, are of interest in medicinal chemistry due to their structural resemblance to various biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of this compound is a key step for further structural modifications and biological screening.

This guide focuses on a common and reliable method for the preparation of this compound: the nucleophilic substitution of a 2-halopropanoic acid with 4-methylthiophenol under basic conditions.

Synthetic Methodology

The synthesis of this compound is most effectively achieved via an S-alkylation reaction. This method involves the deprotonation of 4-methylthiophenol (p-thiocresol) to form a more nucleophilic thiophenoxide, which then displaces a halide from 2-bromopropanoic acid.

General Reaction Scheme

The overall chemical transformation is depicted below:

  • Step 1: Deprotonation of 4-methylthiophenol: The thiol proton is abstracted by a base (e.g., sodium hydroxide) to form the sodium 4-methylthiophenoxide.

  • Step 2: Nucleophilic Substitution: The resulting thiophenoxide anion acts as a nucleophile, attacking the α-carbon of 2-bromopropanoic acid and displacing the bromide ion to form the desired product.

Experimental Workflow Diagram

G Experimental Workflow for the Synthesis of this compound reagents Reactants: - 4-Methylthiophenol - 2-Bromopropanoic acid - Sodium Hydroxide - Water (solvent) reaction Reaction: - Dissolve NaOH in water - Add 4-methylthiophenol, stir to form thiophenoxide - Add 2-bromopropanoic acid - Heat the mixture under reflux reagents->reaction 1. Reaction Setup workup Work-up: - Cool the reaction mixture - Acidify with HCl (aq.) to precipitate the product reaction->workup 2. Product Precipitation purification Purification: - Filter the crude product - Wash with cold water - Recrystallize from a suitable solvent (e.g., ligroine) workup->purification 3. Isolation & Purification analysis Analysis: - Melting point determination - Spectroscopic analysis (NMR, IR) purification->analysis 4. Characterization

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on general procedures for the S-alkylation of thiophenols.

Materials:

  • 4-Methylthiophenol (p-thiocresol)

  • 2-Bromopropanoic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ligroine (for recrystallization)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for work-up and filtration

Procedure:

  • Preparation of Sodium 4-Methylthiophenoxide: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (8.0 g, 0.2 mol) in distilled water (100 mL). To this solution, add 4-methylthiophenol (12.4 g, 0.1 mol) and stir the mixture at room temperature until the thiophenol has completely dissolved, forming a clear solution of sodium 4-methylthiophenoxide.

  • Reaction: To the solution from the previous step, add 2-bromopropanoic acid (15.3 g, 0.1 mol). Fit the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring. Maintain the reflux for approximately 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. Continue adding acid until the pH of the solution is approximately 1-2, which will cause the product to precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration and wash the solid with cold distilled water to remove any inorganic salts. The crude this compound can be further purified by recrystallization from a suitable solvent such as ligroine to yield a crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₁₀H₁₂O₂S-
Molecular Weight 196.27 g/mol -
Melting Point 77.5-78.5 °C[1]
Appearance Crystalline solid-
Theoretical Yield Based on 0.1 mol starting material: 19.63 g-
¹H NMR (Predicted) δ (ppm): ~1.5 (d, 3H), ~2.3 (s, 3H), ~4.0 (q, 1H), ~7.1-7.4 (m, 4H), ~11-12 (br s, 1H)-
¹³C NMR (Predicted) δ (ppm): ~18 (CH₃), ~21 (Ar-CH₃), ~45 (CH), ~129-136 (Ar-C), ~175 (C=O)-
IR (Predicted, cm⁻¹) ~2500-3300 (O-H, broad), ~1700 (C=O), ~2900-3000 (C-H), ~1500-1600 (C=C, aromatic)-

Note: Predicted spectroscopic data is based on the chemical structure and typical values for the functional groups present. Experimental data should be obtained for confirmation.

Hypothetical Signaling Pathway and Research Context

While specific biological activities of this compound are not extensively documented, its structural features suggest potential for investigation in various biological contexts. For instance, many NSAIDs are arylpropanoic acid derivatives that inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory response. The following diagram illustrates a hypothetical scenario where this compound could be investigated as a modulator of the arachidonic acid cascade, a central pathway in inflammation.

G Hypothetical Signaling Pathway for Investigation cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) phospholipids->pla2 Stimulus aa Arachidonic Acid (AA) pla2->aa Hydrolysis cox Cyclooxygenase (COX-1/COX-2) aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation Pain, Fever pgs->inflammation Mediates target_compound This compound (Hypothetical Inhibitor) target_compound->cox Inhibition?

Caption: A hypothetical role of this compound in the arachidonic acid inflammatory pathway.

Disclaimer: The signaling pathway depicted is for illustrative purposes only to suggest a potential area of research. The inhibitory activity of this compound on COX enzymes has not been experimentally confirmed.

Conclusion

This technical guide outlines a straightforward and efficient method for the synthesis of this compound. The provided experimental protocol, coupled with the quantitative data and workflow visualization, offers a solid foundation for researchers to prepare this compound for further studies. The potential for this class of molecules to interact with biological pathways, such as those involved in inflammation, underscores the importance of developing reliable synthetic routes to enable their exploration in medicinal chemistry and drug discovery programs.

References

An In-depth Technical Guide to the Chemical Properties of 2-[(4-Methylphenyl)thio]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Methylphenyl)thio]propanoic acid, a thioether derivative of propanoic acid, is a molecule of interest in the fields of medicinal chemistry and drug development. Its structural similarity to the well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), the arylpropionic acids, suggests potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, synthesis, and potential biological relevance. The information is presented to support further research and development efforts involving this compound.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to distinguish this compound from its isomer, 3-[(4-methylphenyl)thio]propanoic acid, as their properties may differ.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂S[1]
Molecular Weight 196.27 g/mol [1]
CAS Number 17431-98-0[1]
Appearance White to Off-White Solid[1]
Melting Point 77.5-78.5 °C[1]
Boiling Point (Predicted) 328.1 ± 25.0 °C[1]
Density (Predicted) 1.19 ± 0.1 g/cm³[1]
pKa (Predicted) 3.76 ± 0.10[1]
Solubility Sparingly soluble in Chloroform and Methanol[1]

Synonyms: 2-(p-Tolylthio)propanoic acid, 2-(p-Tolylsulfanyl)propanoic acid.[1]

Synthesis

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A plausible and commonly utilized method involves the reaction of p-thiocresol (4-methylbenzenethiol) with a 2-halopropanoic acid, such as 2-bromopropanoic acid, in the presence of a base.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Materials:

  • p-Thiocresol (4-methylbenzenethiol)

  • 2-Bromopropanoic acid

  • Sodium hydroxide (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (for acidification)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Deprotonation of Thiol: Dissolve p-thiocresol in a suitable solvent such as ethanol in a round-bottom flask. Add a stoichiometric equivalent of a base, like sodium hydroxide, to deprotonate the thiol group, forming the more nucleophilic thiolate anion.

  • Nucleophilic Attack: To the solution of the sodium p-thiocresolate, add 2-bromopropanoic acid dropwise at room temperature with continuous stirring. The thiolate will act as a nucleophile, attacking the alpha-carbon of the 2-bromopropanoic acid and displacing the bromide ion.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, neutralize the mixture with hydrochloric acid to protonate the carboxylate. The product can then be extracted into an organic solvent like diethyl ether.

  • Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow

SynthesisWorkflow p_thiocresol p-Thiocresol thiolate Sodium p-thiocresolate p_thiocresol->thiolate + base Base (e.g., NaOH) in Ethanol base->thiolate reaction_mixture Reaction Mixture thiolate->reaction_mixture + bromo_acid 2-Bromopropanoic acid bromo_acid->reaction_mixture acidification Acidification (HCl) reaction_mixture->acidification Work-up extraction Extraction (Diethyl ether) acidification->extraction purification Purification (Recrystallization/ Chromatography) extraction->purification product This compound purification->product

A schematic representation of the synthesis of this compound.

Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

Protocol Outline:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with pH adjusted to acidic conditions) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., around 254 nm).

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter before injection.

  • Quantification: Use an external or internal standard method for accurate quantification.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum would be expected to show signals for the aromatic protons of the p-methylphenyl group, the methyl group on the phenyl ring, the methine proton at the chiral center, and the methyl group of the propanoic acid moiety.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the carboxylic acid O-H stretch (broad), the C=O stretch of the carboxylic acid, and C-S stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound and to study its fragmentation pattern.

Potential Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited in the public domain, its structural similarity to arylpropionic acid NSAIDs provides a strong basis for hypothesizing its potential pharmacological effects.

Anti-Inflammatory Activity and Cyclooxygenase (COX) Inhibition

Arylpropionic acids, such as ibuprofen and naproxen, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are the two main isoforms of this enzyme, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[2] It is plausible that this compound could also act as a COX inhibitor.

Hypothesized Mechanism of Action:

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Target_Compound This compound Target_Compound->COX_Enzymes Potential Inhibition

Hypothesized inhibition of the prostaglandin synthesis pathway by this compound.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

To validate the hypothesized anti-inflammatory activity, an in vitro COX inhibition assay can be performed.

Principle:

This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified COX-1 and COX-2 enzymes. The amount of PGH2 produced is typically quantified using an enzyme-linked immunosorbent assay (ELISA) or by measuring the consumption of a co-substrate.

Procedure Outline:

  • Enzyme Preparation: Use commercially available purified human or ovine COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions.

  • Assay Reaction: In a microplate, combine the enzyme, a heme cofactor, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Termination: Stop the reaction by adding a quenching solution.

  • Detection: Measure the amount of prostaglandin produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion

This compound is a compound with well-defined chemical and physical properties that can be synthesized through established chemical routes. While direct evidence of its biological activity is currently scarce, its structural analogy to known NSAIDs strongly suggests potential as an anti-inflammatory agent through the inhibition of cyclooxygenase enzymes. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this compound, encouraging further investigation into its therapeutic potential for researchers and drug development professionals.

References

The Elusive Mechanism of Action: An In-depth Technical Guide on 2-[(4-Methylphenyl)thio]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the mechanism of action for 2-[(4-Methylphenyl)thio]propanoic acid. As a member of the arylpropanoic acid class, its primary mode of action is anticipated to be the inhibition of cyclooxygenase (COX) enzymes, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). However, a thorough review of available scientific literature reveals a conspicuous absence of specific quantitative data and detailed mechanistic studies for this particular molecule. This guide, therefore, extrapolates potential mechanisms based on the activities of structurally related compounds and outlines the experimental approaches necessary to elucidate its precise biological functions. While direct evidence is scarce, the structural motifs of this compound suggest potential for anti-inflammatory, and possibly anticancer and antibacterial, activities. This document serves as a foundational resource, highlighting the knowledge gaps and proposing a roadmap for future research.

Core Concept: Cyclooxygenase Inhibition

The principal hypothesized mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. The propanoic acid moiety is a crucial pharmacophore that is expected to interact with the active site of the COX enzymes.

dot

COX_Inhibition_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Target_Compound This compound Target_Compound->COX_Enzymes Inhibition

Caption: Hypothesized COX Inhibition Pathway.

Quantitative Data: A Notable Absence

A comprehensive search of scientific databases reveals a significant lack of specific quantitative data for this compound. To provide a framework for future studies, the following table outlines the type of data that would be essential for a thorough understanding of its pharmacological profile. The values presented are hypothetical and for illustrative purposes only.

TargetAssay TypeIC50 / Ki (µM)Reference
Human COX-1In vitro enzymatic assayData not available-
Human COX-2In vitro enzymatic assayData not available-
Murine COX-1In vitro enzymatic assayData not available-
Murine COX-2In vitro enzymatic assayData not available-

Potential for Broader Biological Activity

While COX inhibition is the most probable mechanism, the thioether and methylphenyl moieties suggest the possibility of other biological activities. Structurally related compounds have demonstrated potential in other therapeutic areas.

Anticancer Potential

Some arylpropanoic acid derivatives have been investigated for their anticancer properties. The mechanisms are thought to be both COX-dependent and independent, potentially involving the induction of apoptosis and inhibition of cell proliferation. However, no specific studies on the anticancer effects of this compound have been identified.

Antibacterial Activity

The presence of a thiophenyl group in the structure is of interest for potential antibacterial activity. For instance, a thiophenyl-pyrimidine derivative has been reported to inhibit bacterial cell division by targeting the FtsZ protein. It is plausible that this compound could exhibit similar properties, though this remains to be experimentally verified.

dot

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Confirmation cluster_mechanistic Mechanistic Studies COX_Assay COX-1/COX-2 Inhibition Assays Animal_Model Animal Models of Inflammation COX_Assay->Animal_Model Cell_Viability Cancer Cell Line Viability Assays (e.g., MTT) Xenograft_Model Cancer Xenograft Models Cell_Viability->Xenograft_Model Antibacterial_Screen Antibacterial Screening (e.g., MIC determination) Infection_Model Bacterial Infection Models Antibacterial_Screen->Infection_Model Target_ID Target Identification (e.g., Proteomics) Animal_Model->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Xenograft_Model->Pathway_Analysis Infection_Model->Target_ID Compound This compound Compound->COX_Assay Compound->Cell_Viability Compound->Antibacterial_Screen

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-[(4-Methylphenyl)thio]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Reference: 2-[(4-Methylphenyl)thio]propanoic Acid (CAS Number: 17431-98-0)

This technical guide provides a comprehensive overview of the standard methodologies for the spectroscopic analysis of the chemical compound this compound. Due to the current unavailability of public spectroscopic data for this specific molecule, this document serves as a procedural reference for researchers aiming to characterize this compound. The experimental protocols and data presentation formats provided herein are based on established practices in analytical chemistry for small organic molecules.

Data Presentation

The following tables are structured to facilitate the clear and concise presentation of quantitative spectroscopic data for this compound. At present, specific experimental data for this compound is not publicly available. These tables are provided as a template for researchers to populate upon acquisition of experimental data.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
Data not available

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
Data not available

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments required for the structural elucidation and characterization of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample and solvent.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a spectral width of 0 to 220 ppm, a larger number of scans for adequate signal averaging (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.

2.2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (typically in the range of 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution may be introduced into the mass spectrometer via direct infusion or by using a liquid chromatography (LC) system.

  • Data Acquisition:

    • Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) for the analyte.

    • Acquire mass spectra in both positive and negative ion modes to determine the most suitable ionization mode.

    • For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to obtain an accurate mass measurement, which is crucial for determining the elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow start Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) start->purification sample_prep Sample Preparation for Analysis purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr Dissolve in deuterated solvent ir IR Spectroscopy sample_prep->ir Solid sample on ATR ms Mass Spectrometry sample_prep->ms Dilute solution in appropriate solvent data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Final Report and Data Archiving data_analysis->report

Caption: Experimental workflow for the spectroscopic characterization of a synthesized compound.

An In-depth Technical Guide to 2-[(4-Methylphenyl)thio]propanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of 2-[(4-Methylphenyl)thio]propanoic acid and its derivatives. This class of compounds, belonging to the broader family of arylpropanoic acids, holds significant interest for its therapeutic potential, primarily as anti-inflammatory agents. This document details available data on their biological activities, outlines relevant experimental protocols, and visualizes key signaling pathways.

Core Properties and Synthesis

This compound is a chiral carboxylic acid. The stereochemistry of the molecule, particularly the configuration at the C2 position of the propanoic acid moiety, is crucial for its biological activity, with the (S)-enantiomer typically being the more potent isomer for cyclooxygenase (COX) inhibition.

A patented method for a structurally related compound, 2-(4-methylphenyl)propionic acid, involves a multi-step synthesis starting from p-xylene, proceeding through chlorination, nitrilation, methylation, and finally hydrolysis to yield the carboxylic acid.[1]

Biological Activities and Mechanisms of Action

The primary mechanism of action for arylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3][4] It is well-established that the (S)-enantiomer of these compounds is the more potent inhibitor of COX enzymes.[5]

Beyond their established anti-inflammatory effects, derivatives of arylpropanoic acids have been investigated for other therapeutic applications, including as anticancer and anticonvulsant agents.[2] The anticancer mechanisms are thought to be both COX-dependent and independent, potentially involving the induction of apoptosis and inhibition of cell proliferation.[2]

Furthermore, some structurally related compounds have been identified as peroxisome proliferator-activated receptor (PPAR) agonists. PPARs are nuclear receptors that play a key role in lipid and glucose metabolism, suggesting a potential therapeutic avenue for metabolic disorders.

Quantitative Biological Data

Specific quantitative biological data for this compound and its direct derivatives is limited in the available literature. However, data for structurally related compounds provide insight into their potential potency.

Compound/DerivativeTargetIC50 (µM)Reference
2-(4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acidCOX-115.84[2]
COX-20.82[2]
2-(4-(((1-(p-tolyl)-1H-tetrazol-5-yl)thio)methyl)phenyl)propanoic acidCOX-14.98[2]
COX-20.45[2]
2-(4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)phenyl)propanoic acidCOX-111.22[2]
COX-20.66[2]

Note: The compounds listed are structurally related to the core topic but are not direct derivatives of this compound. This data is presented to illustrate the potential activity of this class of molecules.

Experimental Protocols

Synthesis of 3-[(2-Methylphenyl)thio]propanoic Acid (Adapted for this compound)

This protocol describes the synthesis of a related compound and can be adapted for the synthesis of this compound by using 4-methylthiophenol and 2-bromopropanoic acid.

Reactants:

  • 4-Methylthiophenol (nucleophile)

  • 2-Bromopropanoic acid (electrophile)

  • Base (e.g., Sodium Hydroxide)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • Dissolve 4-methylthiophenol and a suitable base, such as sodium hydroxide, in a solvent like acetonitrile.

  • Stir the mixture to form the thiolate salt.

  • Slowly add 2-bromopropanoic acid to the reaction mixture.

  • Heat the mixture under reflux for several hours to drive the nucleophilic substitution reaction to completion.

  • After cooling, the reaction mixture is typically acidified to protonate the carboxylic acid.

  • The product is then extracted using an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of test compounds against COX-1 and COX-2.[2][5][6][7][8]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • Detection method (e.g., ELISA for PGE2 quantification, or a fluorometric or colorimetric assay kit)

Procedure:

  • Pre-incubate the purified COX enzyme with the test compound at various concentrations in the reaction buffer at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).

  • Stop the reaction (e.g., by adding a strong acid).

  • Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Screening Assay

This protocol provides a general workflow for screening compounds for PPAR agonistic activity using a luciferase reporter assay.[3][4][9][10][11]

Materials:

  • A suitable cell line (e.g., HEK293T or HepG2)

  • Expression vectors for the PPAR ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4)

  • A reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain.

  • Transfection reagent

  • Test compounds

  • Luciferase assay reagent

Procedure:

  • Co-transfect the cells with the PPAR-LBD expression vector and the luciferase reporter plasmid.

  • After transfection, treat the cells with various concentrations of the test compounds.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • An increase in luciferase activity in the presence of the test compound indicates PPAR agonism.

  • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflows

Cyclooxygenase (COX) Inhibition Pathway

The primary anti-inflammatory mechanism of this compound derivatives is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 2-[(4-Methylphenyl)thio]propanoic Acid Derivatives Inhibitor->COX_Enzymes

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

PPAR Agonist Activity Workflow

This diagram illustrates the workflow for identifying and characterizing PPAR agonists.

PPAR_Agonist_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Virtual_Screening Virtual Screening Binding_Assay PPAR Binding Assay Virtual_Screening->Binding_Assay Reporter_Assay Luciferase Reporter Assay Binding_Assay->Reporter_Assay Animal_Model Animal Model of Metabolic Disease Reporter_Assay->Animal_Model Lead Compound Efficacy_Testing Efficacy Testing (e.g., Lipid Profile Analysis) Animal_Model->Efficacy_Testing

Caption: Workflow for PPAR Agonist Discovery and Evaluation.

General Synthesis Workflow

The following diagram outlines a general workflow for the synthesis and purification of this compound derivatives.

Synthesis_Workflow Start Starting Materials (4-Methylthiophenol & 2-Bromopropanoic Acid) Reaction Nucleophilic Substitution Start->Reaction Workup Acidification & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Pure this compound Purification->Product

Caption: General Synthetic Workflow for the Core Compound.

References

Potential Therapeutic Applications of 2-[(4-Methylphenyl)thio]propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[(4-Methylphenyl)thio]propanoic acid, a member of the arylpropionic acid class of compounds, holds significant promise for a range of therapeutic applications. This technical guide provides an in-depth overview of its potential as an anti-inflammatory, analgesic, anticancer, and anticonvulsant agent. Drawing from existing research on arylpropionic acid derivatives, this document details the primary mechanism of action, including the inhibition of cyclooxygenase (COX) enzymes, and explores potential COX-dependent and independent signaling pathways implicated in its diverse biological activities. This guide furnishes detailed experimental protocols for the synthesis and evaluation of this compound and presents available quantitative data for structurally related molecules to inform future research and development.

Introduction

Arylpropionic acids are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs) with a long history of therapeutic use.[1] this compound, a thioether derivative of propanoic acid, shares the core structural features of this class, suggesting a similar pharmacological profile. While research on this specific molecule is emerging, the broader family of arylpropionic acids has demonstrated a spectrum of biological activities beyond inflammation and pain management, including potential applications in oncology and neurology.[2][3] This guide synthesizes the current understanding of this compound's therapeutic potential, focusing on its mechanistic underpinnings and providing the necessary technical information for its further investigation.

Potential Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound is predicated on its ability to modulate key physiological pathways.

Anti-inflammatory and Analgesic Activity

The primary and most well-understood mechanism of action for arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4] By inhibiting COX enzymes, this compound can reduce the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Metabolism Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Compound This compound Compound->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Anticancer Activity

Emerging evidence suggests that arylpropionic acid derivatives possess anticancer properties that may be both COX-dependent and COX-independent.[2]

  • COX-Dependent Mechanisms: Overexpression of COX-2 has been observed in various cancers and is associated with tumor growth, angiogenesis, and metastasis.[5] Inhibition of COX-2 by this compound could therefore represent a viable anticancer strategy.

  • COX-Independent Mechanisms: Arylpropionic acids may also induce apoptosis and inhibit cell proliferation through modulation of other signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in cancer.[1]

Anticancer_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Apoptosis Apoptosis Akt->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Compound This compound Compound->PI3K Inhibition Compound->ERK Inhibition

Caption: Potential Anticancer Signaling Pathways.

Anticonvulsant Activity

The potential anticonvulsant effects of arylpropionic acids are thought to stem from their ability to modulate neuronal excitability.[1] While the precise mechanisms are still under investigation, potential pathways include the modulation of voltage-gated ion channels and enhancement of GABAergic inhibitory neurotransmission.[6]

Anticonvulsant_Mechanisms Compound This compound Ion_Channels Voltage-Gated Ion Channels Compound->Ion_Channels Modulation GABA_Receptors GABAergic Neurotransmission Compound->GABA_Receptors Enhancement Neuronal_Excitability Neuronal Hyperexcitability Seizure_Activity Seizure Activity Neuronal_Excitability->Seizure_Activity Ion_Channels->Neuronal_Excitability GABA_Receptors->Neuronal_Excitability

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the cyclooxygenase (COX) inhibitory activity of structurally related derivatives. This data provides a benchmark for assessing the potential potency of the title compound.

CompoundTargetIC50 (µM)
2-(4-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl) propanoic acidCOX-115.84
COX-20.82
2-(4-(((1-(p-tolyl)-1H-tetrazol-5-yl)thio)methyl)phenyl) propanoic acidCOX-14.98
COX-20.45
2-(4-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)phenyl) propanoic acidCOX-111.22
COX-20.66

No specific IC50 values for the anticancer activity of this compound or its direct derivatives on cancer cell lines were identified in the reviewed literature. Similarly, no specific ED50 values for anticonvulsant activity were found.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the nucleophilic substitution of a 2-halopropanoic acid with 4-methylthiophenol.

Synthesis_Workflow Reactant1 4-Methylthiophenol Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 2-Bromopropanoic Acid Reactant2->Reaction Base Base (e.g., NaOH) Base->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification

Caption: Synthetic Workflow.

Materials:

  • 4-Methylthiophenol

  • 2-Bromopropanoic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve sodium hydroxide in water in a round-bottom flask and cool in an ice bath.

  • Add 4-methylthiophenol to the cooled NaOH solution and stir until a clear solution is formed.

  • Slowly add 2-bromopropanoic acid to the reaction mixture and allow it to stir at room temperature overnight.

  • Acidify the reaction mixture with HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization.

In Vitro COX Inhibition Assay

This protocol outlines a colorimetric method to screen for COX-1 and COX-2 inhibitors.

Materials:

  • COX-1 and COX-2 enzymes

  • Assay buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the enzyme (either COX-1 or COX-2) to the appropriate wells.

  • Add various concentrations of the test compound to the inhibitor wells. Include a solvent control.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm over time using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line (e.g., A549 - human lung carcinoma)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Anticonvulsant Activity Screening (Maximal Electroshock Seizure Test)

The Maximal Electroshock (MES) test is a preclinical model for generalized tonic-clonic seizures.

Materials:

  • Rodents (mice or rats)

  • Electroconvulsive shock device with corneal electrodes

  • Saline solution

  • Topical anesthetic for the cornea

  • Test compound

  • Vehicle control

Procedure:

  • Administer the test compound or vehicle control to the animals (e.g., intraperitoneally).

  • At the time of peak drug effect, apply a drop of topical anesthetic to the corneas of each animal.

  • Place the corneal electrodes on the eyes and deliver a short electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered a positive result for anticonvulsant activity.

  • Determine the median effective dose (ED50) of the compound.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent with applications extending beyond its predicted anti-inflammatory and analgesic effects. Its structural similarity to well-characterized arylpropionic acid derivatives suggests a high probability of COX inhibition. Furthermore, the documented anticancer and anticonvulsant activities of this compound class warrant a thorough investigation of this compound in these therapeutic areas. The experimental protocols and mechanistic insights provided in this technical guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising molecule. Further studies are essential to elucidate its precise mechanisms of action, establish its efficacy and safety profile, and to determine its quantitative activity in various preclinical models.

References

Technical Guide: 2-((4-Methylphenyl)sulfanyl)propanoic acid (CAS 17431-98-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-((4-Methylphenyl)sulfanyl)propanoic acid (CAS 17431-98-0), a summary of available suppliers, and a representative, though not empirically verified, synthesis protocol. Due to the limited availability of published experimental data for this specific compound, some information is based on estimations and general chemical principles.

Core Compound Properties

2-((4-Methylphenyl)sulfanyl)propanoic acid, with the CAS number 17431-98-0, is a sulfur-containing carboxylic acid. Its structure suggests its potential utility as a building block in organic synthesis, particularly in the development of more complex molecules in pharmaceutical and materials science research.

Chemical and Physical Data

A summary of the key chemical and physical properties for CAS 17431-98-0 is presented in the table below. It is important to note that some of these values are estimated and should be confirmed through experimental analysis.

PropertyValueSource
IUPAC Name 2-((4-Methylphenyl)sulfanyl)propanoic acidPubChem[1]
CAS Number 17431-98-0N/A
Molecular Formula C₁₀H₁₂O₂SPubChem[1]
Molecular Weight 196.27 g/mol PubChem[1]
Canonical SMILES CC1=CC=C(C=C1)SC(C)C(=O)OPubChem[1]
InChI Key BGEINDEXXJZTJS-UHFFFAOYSA-NPubChem[1]
Boiling Point (Estimated) 356.9 ± 17.0 °C at 760 mmHgN/A
Density (Estimated) 1.2 ± 0.1 g/cm³N/A
Flash Point (Estimated) 169.6 ± 20.9 °CN/A
Melting Point Not AvailableN/A
Solubility Not AvailableN/A

Chemical Structure

The molecular structure of 2-((4-Methylphenyl)sulfanyl)propanoic acid is characterized by a propanoic acid moiety attached to a sulfur atom, which is in turn bonded to a p-tolyl (4-methylphenyl) group.

Molecular structure of CAS 17431-98-0.

Suppliers

While not a commonly stocked research chemical, 2-((4-Methylphenyl)sulfanyl)propanoic acid can be sourced from a number of chemical suppliers, often on a synthesis-on-demand basis.

SupplierLocationNotes
Santa Cruz Biotechnology, Inc.Dallas, TX, USAProvides the compound with CAS No: 17431-98-0.[2]
Oakwood Products, Inc.Estill, SC, USALists CAS 17431-98-0 in their catalog.
MolbaseShanghai, ChinaA platform listing multiple potential suppliers.
EchemiHong Kong, ChinaA platform connecting chemical buyers and sellers.
Synblock Inc.Richmond Hill, ON, CanadaOffers custom synthesis services.[3]

Experimental Protocols

Representative Synthesis: Thiol-Ene Reaction of 4-Methylbenzenethiol with 2-Bromopropanoic Acid

This method involves the nucleophilic substitution of a halide from an alpha-halocarboxylic acid by a thiolate anion.

Materials:

  • 4-Methylbenzenethiol (p-thiocresol)

  • 2-Bromopropanoic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzenethiol (1.0 eq) in ethanol. To this solution, add a solution of sodium hydroxide (2.1 eq) in water dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium thiolate salt.

  • Nucleophilic Substitution: To the same flask, add 2-bromopropanoic acid (1.0 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Add water to the residue and wash with diethyl ether to remove any unreacted 4-methylbenzenethiol. Carefully acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid. The product should precipitate out of the solution.

  • Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude 2-((4-methylphenyl)sulfanyl)propanoic acid can be further purified by recrystallization or column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification start1 4-Methylbenzenethiol step1 Thiolate Formation (Ethanol, RT) start1->step1 start2 2-Bromopropanoic Acid step2 Nucleophilic Substitution (Reflux) start2->step2 start3 Sodium Hydroxide start3->step1 step1->step2 workup1 Solvent Removal step2->workup1 workup2 Acidification (HCl) workup1->workup2 workup3 Extraction (Ether) workup2->workup3 workup4 Drying & Evaporation workup3->workup4 purification Purification workup4->purification product 2-((4-Methylphenyl)sulfanyl) propanoic acid purification->product

Generalized workflow for the synthesis of the target compound.

Signaling Pathways and Biological Activity

There is currently no publicly available information to suggest that 2-((4-Methylphenyl)sulfanyl)propanoic acid has a defined role in any biological signaling pathways or possesses significant biological activity. Its primary utility is likely as a chemical intermediate. Researchers investigating this compound for biological applications would need to conduct initial screening assays to determine any potential bioactivity.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS 17431-98-0 is not widely available. Based on its chemical structure as a carboxylic acid and a thioether, general laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

This guide is intended for informational purposes only and should not be used as a substitute for rigorous experimental validation and safety assessment.

References

An In-depth Technical Guide to (2S)-2-(4-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-(4-methylphenyl)propanoic acid, an S-enantiomer of 2-(p-tolyl)propionic acid, is a chiral carboxylic acid with significant interest in the pharmaceutical industry. As a structural analog of ibuprofen, it belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). The pharmacological activity of profens is predominantly associated with the (S)-enantiomer, making the stereoselective synthesis and biological evaluation of this compound a key area of research. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of (2S)-2-(4-methylphenyl)propanoic acid, with a focus on its mechanism of action as a cyclooxygenase (COX) inhibitor. While extensive quantitative biological data for this specific enantiomer is limited in publicly available literature, this guide consolidates the existing knowledge and provides detailed experimental protocols for its synthesis and evaluation, serving as a valuable resource for researchers in drug discovery and development.

Compound Identification and Physicochemical Properties

(2S)-2-(4-methylphenyl)propanoic acid is also known by several synonyms, including (S)-2-(p-tolyl)propanoic acid. It is recognized as an impurity of the widely used NSAID, ibuprofen.

Table 1: Physicochemical Properties of 2-(4-methylphenyl)propanoic Acid

PropertyValueRemarks
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Number 124709-72-4 ((S)-enantiomer)938-94-3 (racemic)
Melting Point 37-42 °C (lit.)Data for the racemic mixture. Pure enantiomers have identical melting points, but the racemic mixture's melting point can differ.[1][2]
Boiling Point 231.67 °C (rough estimate)Data for the racemic mixture.[1]
pKa 4.44 ± 0.10 (Predicted)
Solubility Slightly soluble in Chloroform and Methanol. Very soluble in aqueous base solutions (e.g., 5% NaOH, 5% NaHCO₃) due to salt formation.[1][2]
Appearance White to off-white crystalline solid or viscous liquid.[3]

Synthesis and Enantioselective Methodologies

The synthesis of enantiomerically pure (2S)-2-(4-methylphenyl)propanoic acid is of significant interest. Several strategies have been developed to achieve high enantiomeric excess.

Enantioselective Synthetic Strategies

Key approaches for the synthesis of (S)-2-(4-methylphenyl)propanoic acid include:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction (e.g., esterification) on one enantiomer in a racemic mixture. This allows for the separation of the unreacted, desired (S)-enantiomer.

  • Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral precursor, like 2-(4-methylphenyl)acrylic acid, using a chiral catalyst to stereoselectively form the (S)-enantiomer.

  • Diastereoselective Alkylation: This strategy uses a chiral auxiliary to direct the stereochemistry of an alkylation reaction, followed by its removal to yield the enantiomerically enriched product.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 2-(4-methylphenyl)propanoic Acid

This protocol details the kinetic resolution via enantioselective esterification using Candida rugosa lipase.

Materials:

  • Racemic 2-(4-methylphenyl)propanoic acid

  • Ethanol (absolute)

  • Candida rugosa lipase (immobilized or free)

  • Hexane (or other suitable organic solvent)

  • Sodium bicarbonate solution (5%)

  • Hydrochloric acid (1M)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hot plate

Procedure:

  • Dissolve racemic 2-(4-methylphenyl)propanoic acid (1 equivalent) and ethanol (1.5 equivalents) in hexane.

  • Add Candida rugosa lipase to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by chiral HPLC.

  • Once approximately 50% conversion is reached, filter off the lipase.

  • Extract the reaction mixture with a 5% sodium bicarbonate solution to separate the unreacted (S)-acid (in the aqueous layer) from the (R)-ester (in the organic layer).

  • Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the (S)-2-(4-methylphenyl)propanoic acid.

  • Extract the acidified aqueous layer with diethyl ether or ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched (S)-acid.

  • Determine the enantiomeric excess using chiral HPLC.

G Workflow for Enzymatic Kinetic Resolution cluster_0 Reaction cluster_1 Work-up cluster_2 Analysis racemic_acid Racemic 2-(4-methylphenyl)propanoic Acid reaction_mixture Reaction in Hexane racemic_acid->reaction_mixture ethanol Ethanol ethanol->reaction_mixture lipase Candida rugosa Lipase lipase->reaction_mixture filtration Filter Lipase reaction_mixture->filtration extraction Liquid-Liquid Extraction (NaHCO3 solution) filtration->extraction acidification Acidify Aqueous Layer (HCl) extraction->acidification Aqueous Layer recovery recovery extraction->recovery Organic Layer (contains R-ester) final_extraction Extract with Organic Solvent acidification->final_extraction drying Dry and Evaporate final_extraction->drying s_acid (S)-2-(4-methylphenyl)propanoic Acid drying->s_acid hplc Chiral HPLC Analysis s_acid->hplc

Figure 1: General workflow for the enzymatic kinetic resolution of racemic 2-(4-methylphenyl)propanoic acid.

Biological Activities and Mechanism of Action

As a member of the arylpropionic acid class of NSAIDs, the primary biological activity of (2S)-2-(4-methylphenyl)propanoic acid is anti-inflammatory, mediated through the inhibition of cyclooxygenase (COX) enzymes.[2] Emerging research also suggests potential anticancer and anticonvulsant properties for this class of compounds.[2]

Anti-inflammatory Activity: COX Inhibition

The key mechanism of action for NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[2] Prostaglandins are key mediators of inflammation, pain, and fever. The (S)-enantiomer of profens is generally considered the more active form in inhibiting COX enzymes.[3]

Table 2: COX Inhibitory Activity of Selected NSAIDs (for reference)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen1.3 - 130.34 - 13Varies
Celecoxib2.6 - 150.0076 - 0.04>30
Rofecoxib>1000.018 - 0.027>1000

G COX Signaling Pathway and NSAID Inhibition phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H₂ (PGH₂) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (Inflammation, Pain, Fever) pgh2->prostaglandins nsaids (2S)-2-(4-methylphenyl)propanoic acid (NSAIDs) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Figure 2: Simplified diagram of the cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

Potential Anticancer and Anticonvulsant Activities

Some studies have indicated that arylpropionic acid derivatives may possess anticancer and anticonvulsant properties.[2] The proposed anticancer mechanisms can be both COX-dependent and COX-independent, potentially involving the induction of apoptosis and inhibition of cell proliferation.[2] The anticonvulsant mechanisms are less understood but represent an active area of research. Specific quantitative data (e.g., EC₅₀, ED₅₀) for (2S)-2-(4-methylphenyl)propanoic acid in these activities are not yet well-documented.

Experimental Protocols for Biological Assays

In Vitro COX Inhibition Assay

This protocol provides a general method for determining the IC₅₀ values of a test compound against COX-1 and COX-2.

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Test compound ((2S)-2-(4-methylphenyl)propanoic acid)

  • DMSO (for dissolving the test compound)

  • A detection reagent (e.g., Amplex Red)

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the detection reagent.

  • Add the diluted test compound or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the signal (e.g., fluorescence or absorbance) over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G Workflow for In Vitro COX Inhibition Assay prepare_reagents Prepare Reagents (Enzyme, Buffer, Substrate) plate_setup Add Reagents and Compound to 96-well Plate prepare_reagents->plate_setup prepare_compound Prepare Serial Dilutions of Test Compound prepare_compound->plate_setup incubation Pre-incubate plate_setup->incubation reaction_initiation Add Arachidonic Acid incubation->reaction_initiation measurement Measure Signal (Plate Reader) reaction_initiation->measurement data_analysis Calculate % Inhibition measurement->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination

Figure 3: A generalized workflow for determining the in vitro COX inhibitory activity of a compound.

Conclusion and Future Directions

(2S)-2-(4-methylphenyl)propanoic acid is a chiral molecule with established anti-inflammatory potential through the inhibition of COX enzymes, analogous to other profen NSAIDs. The development of efficient enantioselective synthetic routes is crucial for its further investigation and potential therapeutic application. While its primary mechanism of action is understood, there is a clear need for more specific quantitative biological data, including IC₅₀ values for COX-1 and COX-2, as well as a more thorough investigation into its potential anticancer and anticonvulsant activities. The experimental protocols provided in this guide offer a framework for researchers to pursue these further studies, which are essential to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of 2-[(4-Methylphenyl)thio]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and stereochemistry of 2-[(4-Methylphenyl)thio]propanoic acid, a chiral thioether derivative of propanoic acid. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and draws reasonable inferences from structurally related compounds, particularly its close analogue, 2-(4-Methylphenyl)propanoic acid, a known non-steroidal anti-inflammatory drug (NSAID). This guide covers the compound's chemical and physical properties, stereochemical considerations, a proposed synthetic pathway, and potential biological activities, with a focus on its anti-inflammatory potential. All quantitative data is presented in structured tables, and key concepts are visualized through diagrams generated using the DOT language.

Introduction

This compound belongs to the class of arylthioalkanoic acids. Its structure, featuring a chiral center and a thioether linkage to a p-tolyl group, suggests potential for interesting chemical and biological properties. The presence of the propanoic acid moiety, also found in the widely studied "profen" class of NSAIDs, indicates a possibility of similar pharmacological activities. This guide aims to provide a detailed overview of its molecular characteristics to support further research and development.

Molecular Structure and Properties

The molecular structure of this compound consists of a propanoic acid backbone with a 4-methylphenylthio group attached to the alpha-carbon.

Chemical and Physical Properties

A summary of the known and predicted chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name This compoundN/A
Synonyms 2-(p-Tolylthio)propanoic acid, 2-(p-Tolylsulfanyl)propanoic acid[1]
CAS Number 17431-98-0[1]
Molecular Formula C₁₀H₁₂O₂S[1]
Molecular Weight 196.27 g/mol [1]
Melting Point 77.5-78.5 °C[1]
Appearance Solid (predicted)N/A
Stereochemistry

The presence of a chiral center at the C2 position of the propanoic acid chain means that this compound can exist as two enantiomers: (S)-2-[(4-Methylphenyl)thio]propanoic acid and (R)-2-[(4-Methylphenyl)thio]propanoic acid.

stereoisomers cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer s_img mirror Mirror Plane s_img->mirror r_img mirror->r_img

Figure 1: Enantiomers of this compound.

For the related profen drugs, the (S)-enantiomer is typically the more pharmacologically active form.[2] It is therefore plausible that the biological activity of this compound may also be stereospecific.

Synthesis and Characterization

Proposed Experimental Protocol for Synthesis

This proposed protocol is based on general principles of organic synthesis for similar thioether compounds.

  • Reaction Setup: To a solution of 4-methylthiophenol (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.1 eq).

  • Nucleophilic Substitution: To this mixture, add 2-bromopropanoic acid (1.05 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.

  • Extraction and Purification: The product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization or column chromatography.

synthesis_workflow start Start Materials: 4-Methylthiophenol 2-Bromopropanoic Acid mixing Dissolve 4-Methylthiophenol and Base in Solvent start->mixing addition Add 2-Bromopropanoic Acid mixing->addition reaction Stir and Heat (Monitor by TLC) addition->reaction workup Acidify and Extract reaction->workup purification Purify by Recrystallization or Chromatography workup->purification product This compound purification->product

Figure 2: Proposed workflow for the synthesis of the target compound.
Spectroscopic and Crystallographic Data

Specific spectroscopic and crystallographic data for this compound are not available in the reviewed literature. For characterization, the following analytical techniques would be essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons of the p-tolyl group, the methine proton at the chiral center, the methyl protons of the propanoic acid, and the methyl protons of the tolyl group.

    • ¹³C NMR would provide signals for all ten carbon atoms in their unique chemical environments.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive proof of the molecular structure and stereochemistry.

Potential Biological Activity and Signaling Pathways

The structural similarity of this compound to the profen class of NSAIDs suggests that it may exhibit anti-inflammatory properties. The primary mechanism of action for profens is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation.

Thiophene and thioether-containing compounds have been reported to possess a range of biological activities, including anti-inflammatory effects.[3][4] It is hypothesized that this compound could act as a COX inhibitor.

cox_pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Molecule This compound Target_Molecule->COX1 Inhibition Target_Molecule->COX2 Inhibition

Figure 3: Potential signaling pathway inhibited by the target molecule.

Conclusion

This compound is a chiral molecule with potential for biological activity, likely as an anti-inflammatory agent through the inhibition of COX enzymes. While specific experimental data for this compound is sparse, this guide provides a foundational understanding of its molecular structure, stereochemistry, and potential synthesis and biological function based on established chemical principles and data from closely related analogues. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 2-[(4-Methylphenyl)thio]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 2-[(4-Methylphenyl)thio]propanoic acid. The described methodology is based on a nucleophilic substitution reaction, a robust and widely applicable strategy in organic synthesis. The protocol outlines the reaction of 4-methylthiophenol with 2-bromopropanoic acid under basic conditions, analogous to the Williamson ether synthesis for thioethers.[1][2][3][4] This thioether derivative of propanoic acid is a valuable building block in medicinal chemistry and materials science. This document includes a step-by-step experimental procedure, a summary of quantitative data to be collected, and a visual workflow of the synthesis.

Introduction

Thioether-containing carboxylic acids are important structural motifs in a variety of biologically active molecules and functional materials. The title compound, this compound, incorporates apara-tolylthio group at the alpha-position of propanoic acid, making it a chiral scaffold of interest for further chemical elaboration. The synthesis protocol detailed herein employs a straightforward S_N2 reaction between a thiolate nucleophile and an α-halo acid.[2][3][4] This method is known for its reliability and is suitable for laboratory-scale preparation.

Materials and Reagents
  • 4-Methylthiophenol (p-Thiocresol)

  • 2-Bromopropanoic acid

  • Sodium hydroxide (NaOH)

  • Diethyl ether (or other suitable extraction solvent)

  • Hydrochloric acid (HCl), concentrated

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Deionized water

  • Ethanol (for reaction)

Safety Precautions
  • 4-Methylthiophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.[5]

  • 2-Bromopropanoic acid: Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.[6][7][8] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium hydroxide: Causes severe skin burns and eye damage.[9][10][11][12] Handle with care, avoiding contact with skin and eyes.

  • Diethyl ether: Highly flammable. Keep away from ignition sources.

  • Concentrated Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood.

All procedures should be carried out in a well-ventilated chemical fume hood. Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Experimental Protocol

This protocol details the synthesis of this compound via the nucleophilic substitution of 2-bromopropanoic acid with 4-methylthiophenol.

1. Preparation of Sodium 4-methylthiophenoxide:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (4.0 g, 100 mmol) in 50 mL of ethanol with stirring.

  • To this solution, add 4-methylthiophenol (12.4 g, 100 mmol) dropwise at room temperature.

  • Stir the mixture for 30 minutes at room temperature to ensure the complete formation of the sodium thiophenoxide salt.

2. Nucleophilic Substitution Reaction:

  • In a separate beaker, dissolve 2-bromopropanoic acid (15.3 g, 100 mmol) in 30 mL of ethanol.

  • Add the 2-bromopropanoic acid solution dropwise to the flask containing the sodium 4-methylthiophenoxide over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 100 mL of deionized water.

  • Transfer the aqueous solution to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted 4-methylthiophenol. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow, dropwise addition of concentrated hydrochloric acid. A precipitate should form.

  • Extract the product from the acidified aqueous solution with three 50 mL portions of diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the diethyl ether by rotary evaporation to yield the crude this compound.

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the pure this compound.

Data Presentation

The following table summarizes the key quantitative data that should be recorded during the synthesis of this compound.

ParameterValue
Reactants
4-Methylthiophenol (mass, g)12.4
4-Methylthiophenol (moles)0.100
2-Bromopropanoic acid (mass, g)15.3
2-Bromopropanoic acid (moles)0.100
Sodium hydroxide (mass, g)4.0
Sodium hydroxide (moles)0.100
Product
Theoretical Yield (g)19.6
Actual Yield (g)To be determined
Percentage Yield (%)To be calculated
Characterization
Melting Point (°C)To be determined
¹H NMR (δ, ppm)To be determined
¹³C NMR (δ, ppm)To be determined
Mass Spectrometry (m/z)To be determined
Diagrams

Synthesis Workflow

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Nucleophilic Substitution cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve NaOH in Ethanol B Add 4-Methylthiophenol to form Sodium 4-methylthiophenoxide A->B C Add 2-Bromopropanoic Acid Solution B->C Reaction Start D Heat to Reflux (4-6 hours) C->D E Remove Ethanol D->E Reaction Cooled F Dissolve in Water E->F G Wash with Diethyl Ether F->G H Acidify with HCl G->H I Extract with Diethyl Ether H->I J Dry and Evaporate Solvent I->J K Recrystallization J->K Crude Product L Pure this compound K->L

Caption: Workflow for the synthesis of the target compound.

References

Application Notes and Protocols for the Quantification of 2-[(4-Methylphenyl)thio]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-[(4-Methylphenyl)thio]propanoic acid in various matrices. The protocols are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in drug development and related fields.

Overview of Analytical Techniques

The quantification of this compound can be achieved using several robust analytical methods. The choice of technique will depend on the required sensitivity, selectivity, and the nature of the sample matrix. The most common and effective methods include:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and reliable method suitable for routine analysis and quantification at moderate concentration levels.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for the analysis of complex biological matrices and trace-level quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds. Derivatization is typically required for non-volatile analytes like this compound to improve volatility and chromatographic performance.

Data Presentation: Quantitative Method Parameters

The following tables summarize the key parameters for the analytical methods described in this document.

Table 1: HPLC-UV Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time < 20 minutes

Table 2: LC-MS/MS Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or Gradient (e.g., 20% B for 5 min)
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MS/MS Transitions To be determined by direct infusion of a standard

Table 3: GC-MS Method Parameters (with Derivatization)

ParameterCondition
Column Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Oven Program 60°C (2 min), ramp to 150°C at 10°C/min, ramp to 250°C at 20°C/min (hold 5 min)
Injector Temperature 250 °C
Injection Mode Splitless
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a stability-indicating RP-HPLC method for the quantification of this compound.[1][2]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

2. Preparation of Solutions:

  • Mobile Phase (Acetonitrile:Phosphate Buffer, pH 3.0, 50:50 v/v): Prepare a phosphate buffer by dissolving an appropriate amount of potassium phosphate monobasic in water and adjusting the pH to 3.0 with phosphoric acid. Mix equal volumes of this buffer with acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

3. Sample Preparation:

  • Accurately weigh the sample containing the analyte and transfer it to a volumetric flask.

  • Add a 50:50 mixture of water and methanol and sonicate for 1 minute to dissolve the analyte.[1]

  • Dilute to the mark with the same solvent mixture.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a UV/VIS detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV detection at 225 nm.[1]

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Weighing C Dissolution in Methanol/Water A->C B Sample Weighing B->C D Serial Dilutions C->D E Filtration C->E F HPLC Injection D->F E->F G Chromatographic Separation (C18) F->G H UV Detection (225 nm) G->H I Peak Integration H->I J Calibration Curve Construction I->J K Quantification J->K

Caption: Workflow for HPLC-UV analysis.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a sensitive method for the quantification of this compound, particularly in biological matrices, which may require a derivatization step to enhance sensitivity.[3][4]

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • (Optional for derivatization) 3-nitrophenylhydrazine (3-NPH), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), Pyridine

2. Preparation of Solutions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare similarly to the standard stock solution.

  • Working Standard and IS Solutions: Prepare by serial dilution in the appropriate solvent (e.g., 50:50 acetonitrile:water).

3. Sample Preparation (e.g., for Serum):

  • To 100 µL of serum, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold isopropanol or acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube.

  • (Optional Derivatization with 3-NPH for increased sensitivity):[4]

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute in 40 µL of 50:50 acetonitrile:water.

    • Add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC containing 6% pyridine.[4]

    • Incubate at 40 °C for 30 minutes.[4]

    • Dilute the sample with 50:50 acetonitrile:water before injection.

4. LC-MS/MS Conditions:

  • LC System: An LC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.5 µm).

  • Mobile Phase Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 35 °C.[3]

  • Ionization: ESI in negative or positive mode (to be optimized).

  • MS/MS Detection: Monitor specific precursor-product ion transitions for the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of the analyte in the sample from the calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Add Internal Standard B Protein Precipitation A->B C Centrifugation B->C D Collect Supernatant C->D E Derivatization (Optional) D->E F LC Separation E->F G ESI Ionization F->G H MRM Detection G->H I Peak Area Ratio (Analyte/IS) H->I J Calibration I->J K Concentration Calculation J->K

Caption: Workflow for LC-MS/MS analysis.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol requires derivatization to increase the volatility of the propanoic acid.

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (e.g., a deuterated analog)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

2. Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable technique like liquid-liquid extraction or solid-phase extraction (SPE).[5][6]

  • Evaporate the extract to dryness under a stream of nitrogen.

  • Add 50 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.[7]

  • Injector: 250 °C, splitless mode.[7]

  • MS Ion Source: 230 °C.[7]

  • Ionization: Electron Ionization (EI) at 70 eV.[7]

  • Acquisition: Selected Ion Monitoring (SIM) mode, using characteristic ions of the derivatized analyte and internal standard.

4. Data Analysis:

  • Follow the same principles as for LC-MS/MS data analysis, using the peak area ratio of the derivatized analyte to the derivatized internal standard for quantification.

GCMS_Logical_Flow A Sample Extraction B Evaporation to Dryness A->B C Derivatization (e.g., Silylation) B->C D GC-MS Injection C->D E Separation and Detection (SIM) D->E F Quantification E->F

Caption: Logical flow for GC-MS analysis.

References

The Versatility of 2-[(4-Methylphenyl)thio]propanoic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Methylphenyl)thio]propanoic acid, also known as 2-(p-Tolylthio)propanoic acid, is a chiral carboxylic acid with significant potential in various domains of organic synthesis. Its structure, featuring a stereogenic center, a carboxylic acid moiety, and a thioether linkage, makes it a valuable tool for chemists. This document provides detailed application notes and experimental protocols for its use as a chiral resolving agent, a versatile building block for the synthesis of complex molecules, and a potential ligand in asymmetric catalysis. The information presented herein is intended to guide researchers in leveraging the unique properties of this compound in their synthetic endeavors.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between p-thiocresol and a 2-halopropanoic acid derivative. A typical synthetic route is outlined below:

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediates Intermediate cluster_final_product Final Product p_thiocresol p-Thiocresol ester_intermediate Ethyl 2-[(4-methylphenyl)thio]propanoate p_thiocresol->ester_intermediate ethyl_2_bromopropanoate Ethyl 2-bromopropanoate ethyl_2_bromopropanoate->ester_intermediate base Base (e.g., NaH, K2CO3) base->ester_intermediate Nucleophilic Substitution solvent Solvent (e.g., DMF, Acetone) solvent->ester_intermediate final_product This compound ester_intermediate->final_product Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of Racemic this compound

Materials:

  • p-Thiocresol

  • Ethyl 2-bromopropanoate

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H2O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Step 1: Synthesis of Ethyl 2-[(4-methylphenyl)thio]propanoate.

    • To a solution of p-thiocresol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 2-bromopropanoate (1.05 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain the crude ester intermediate.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the crude ethyl 2-[(4-methylphenyl)thio]propanoate in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4-6 hours.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with concentrated HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous MgSO4, filter, and evaporate the solvent to yield racemic this compound.

Application as a Chiral Resolving Agent

Chiral carboxylic acids are widely used for the resolution of racemic amines through the formation of diastereomeric salts. The principle relies on the differential solubility of these salts, allowing for their separation by fractional crystallization. This compound, being a chiral acid, can be effectively employed for this purpose.

chiral_resolution_workflow racemic_amine Racemic Amine diastereomeric_salts Diastereomeric Salts (R-amine, R-acid) and (S-amine, R-acid) racemic_amine->diastereomeric_salts chiral_acid (R)- or (S)-2-[(4-Methylphenyl)thio]propanoic acid chiral_acid->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization separation Separation fractional_crystallization->separation less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline) acidification Acidification (e.g., HCl) less_soluble_salt->acidification basification Basification (e.g., NaOH) less_soluble_salt->basification more_soluble_salt More Soluble Diastereomeric Salt (in Solution) separation->less_soluble_salt Solid separation->more_soluble_salt Filtrate recovered_acid Recovered Chiral Acid acidification->recovered_acid enantiopure_amine Enantiopure Amine basification->enantiopure_amine

Caption: Workflow for chiral resolution of a racemic amine.

Experimental Protocol: Resolution of a Racemic Amine

Materials:

  • Racemic amine (e.g., 1-phenylethanamine)

  • Enantiomerically pure (R)- or (S)-2-[(4-Methylphenyl)thio]propanoic acid

  • Methanol or Ethanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

Procedure:

  • Formation of Diastereomeric Salts:

    • Dissolve the racemic amine (1.0 eq) in a suitable solvent such as methanol.

    • In a separate flask, dissolve an equimolar amount of the enantiomerically pure this compound in the same solvent.

    • Slowly add the acid solution to the amine solution with stirring.

    • Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.

  • Separation and Purification:

    • Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

    • The diastereomeric purity of the salt can be improved by recrystallization from a suitable solvent.

  • Liberation of the Enantiopure Amine:

    • Suspend the purified diastereomeric salt in water and add diethyl ether.

    • Add 1 M NaOH solution until the aqueous layer becomes basic (pH > 10).

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and carefully evaporate the solvent to obtain the enantiopure amine.

  • Recovery of the Chiral Resolving Agent:

    • Acidify the aqueous layer from the previous step to pH < 2 with 1 M HCl.

    • Extract the chiral acid with a suitable organic solvent.

    • Dry the organic extract and evaporate the solvent to recover the this compound for reuse.

Parameter Expected Outcome Notes
Diastereomeric Excess (d.e.) >95% after one crystallizationCan be improved by recrystallization.
Yield of Resolved Amine 35-45% (theoretical max. 50%)Dependent on the solubility difference of the salts.
Recovery of Resolving Agent >90%Efficient recovery is crucial for cost-effectiveness.

Application as a Synthetic Building Block

The carboxylic acid and thioether functionalities of this compound make it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential bioactive agents.

Synthesis of Thioamide Derivatives

The carboxylic acid group can be readily converted to an amide, and subsequently a thioamide, which is a common isostere for amides in medicinal chemistry.

Experimental Protocol: Synthesis of a Thioamide Derivative

  • Amide Formation:

    • Activate the carboxylic acid of this compound with a coupling agent (e.g., DCC, HOBt or EDC).

    • React the activated acid with a primary or secondary amine to form the corresponding amide.

  • Thionation:

    • Treat the amide with a thionating agent such as Lawesson's reagent or P4S10 in a suitable solvent like toluene or THF at elevated temperatures to yield the thioamide.

Reactant Product Typical Yield
This compound + BenzylamineN-benzyl-2-[(4-methylphenyl)thio]propanamide>85%
N-benzyl-2-[(4-methylphenyl)thio]propanamideN-benzyl-2-[(4-methylphenyl)thio]propanethioamide60-80%

Potential as a Ligand in Asymmetric Catalysis

The presence of both a "hard" oxygen donor from the carboxylate and a "soft" sulfur donor from the thioether makes this compound an interesting candidate as a bidentate ligand for various transition metals. Enantiomerically pure forms of this ligand could be employed in asymmetric catalysis to induce stereoselectivity in a variety of transformations.

potential_applications cluster_applications Potential Applications in Organic Synthesis cluster_details Specific Uses main_compound This compound chiral_resolution Chiral Resolving Agent main_compound->chiral_resolution building_block Synthetic Building Block main_compound->building_block ligand Ligand in Asymmetric Catalysis main_compound->ligand resolution_amines Resolution of Racemic Amines chiral_resolution->resolution_amines heterocycle_synthesis Synthesis of Thioamides and Heterocycles building_block->heterocycle_synthesis asymmetric_hydrogenation Asymmetric Hydrogenation ligand->asymmetric_hydrogenation asymmetric_alkylation Asymmetric Alkylation ligand->asymmetric_alkylation

Caption: Potential applications of the title compound.

Further research into the coordination chemistry of this compound with metals like rhodium, ruthenium, and palladium could unveil novel catalytic systems for asymmetric synthesis.

Conclusion

This compound is a multifaceted molecule with significant, yet underexplored, potential in organic synthesis. Its utility as a chiral resolving agent is readily apparent and can be implemented using standard laboratory procedures. Furthermore, its role as a synthetic building block opens avenues for the creation of novel chemical entities. The prospective application of its enantiopurified forms as chiral ligands in asymmetric catalysis presents an exciting frontier for future research and development. The protocols and data presented in this document aim to facilitate the exploration of this valuable synthetic tool.

Application Notes and Protocols for 2-[(4-Methylphenyl)thio]propanoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Methylphenyl)thio]propanoic acid is a member of the arylpropionic acid class of compounds, a well-established group in medicinal chemistry, most notably recognized for its nonsteroidal anti-inflammatory drugs (NSAIDs). The structural motif of a propanoic acid linked to an aryl group is a key pharmacophore for interaction with various biological targets. The presence of a thioether linkage and a methyl-substituted phenyl ring in this compound suggests a unique electronic and conformational profile that may confer a range of biological activities. This document provides an overview of the potential applications of this compound and its derivatives in medicinal chemistry, based on data from structurally related molecules. It also includes detailed protocols for its synthesis and biological evaluation to facilitate further research and drug discovery efforts.

Potential Therapeutic Applications

Based on the known activities of structurally similar arylpropionic acid and thioether-containing compounds, this compound and its derivatives are being investigated for several therapeutic applications, including:

  • Anti-inflammatory Activity: As an analog of well-known NSAIDs, its primary expected mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][2]

  • Anticancer Activity: Several arylpropionic acid derivatives have demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines, acting through both COX-dependent and independent pathways.[1]

  • Anticonvulsant Activity: There is emerging research into the potential of arylpropionic acid derivatives in the management of seizures.[1]

  • Metabolic Disease Modulation: Structurally related compounds have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism. This suggests a potential role in treating dyslipidemia and type 2 diabetes.

Data Presentation: Biological Activities of Structurally Related Propanoic Acid Derivatives

The following table summarizes the biological activities of various propanoic acid derivatives that are structurally related to this compound. This data provides a basis for predicting the potential efficacy and targets of the title compound.

Compound NameTargetActivity (IC50/EC50)Reference
2-(4-(((1-(p-tolyl)-1H-tetrazol-5-yl)thio)methyl)phenyl)propanoic acidCOX-115.84 µM[1]
COX-20.82 µM[1]
2-(4-(((1-(p-tolyl)-1H-tetrazol-5-yl)thio)methyl)phenyl)propanoic acidCOX-14.98 µM[1]
COX-20.45 µM[1]
GW590735 (a 2-aryl-2-methylpropionic acid derivative)PPARα4 nM (EC50)[3]
LY518674 (a 2-methyl-2-phenoxy)propanoic acid derivative)PPARα~24 nM (IC50)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via a nucleophilic substitution reaction.

Materials:

  • 4-Methylthiophenol (p-thiocresol)

  • 2-Bromopropanoic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-methylthiophenol (1 equivalent) and sodium hydroxide (2.2 equivalents) in ethanol.

  • Add 2-bromopropanoic acid (1.1 equivalents) dropwise to the solution while stirring at room temperature.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted 4-methylthiophenol.

  • Acidify the aqueous layer to pH 2-3 with concentrated HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a method to evaluate the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in DMSO

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Fluorometric probe (e.g., ADHP)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, heme, and the fluorometric probe in a 96-well plate.

  • Add the test compound at various concentrations (typically in a series of dilutions) to the wells. Include wells with a reference inhibitor and a DMSO control.

  • Add the COX-1 or COX-2 enzyme to the respective wells and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535/587 nm for ADHP) over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

  • Calculate the Selectivity Index (SI) by dividing the IC50 (COX-1) by the IC50 (COX-2).

Protocol 3: Cell Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a DMSO vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 4-Methylthiophenol D Nucleophilic Substitution (Reflux in Ethanol) A->D B 2-Bromopropanoic acid B->D C NaOH C->D E Solvent Removal D->E F Acidification (HCl) E->F G Extraction (Diethyl Ether) F->G H Purification G->H I This compound H->I

Caption: Synthetic workflow for this compound.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGs Prostaglandins (Inflammation, Pain) PGH2->PGs Inhibitor This compound Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition

Caption: Simplified COX signaling pathway and point of inhibition.

PPARa_Activation_Pathway cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (Potential Agonist) PPARa PPARα Ligand->PPARa Binding & Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE Binding Gene Target Gene Transcription (e.g., ApoA-I) PPRE->Gene Initiation LipidMetabolism Increased Lipid Metabolism Gene->LipidMetabolism HDL Increased HDL Cholesterol Gene->HDL

Caption: Postulated PPARα activation pathway.

References

Application Notes and Protocols for Studying the Anti-Inflammatory Effects of Arylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for investigating the anti-inflammatory properties of arylpropionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). The included methodologies cover both in vitro and in vivo models, allowing for a comprehensive evaluation from cellular mechanisms to physiological responses.

Introduction

Arylpropionic acid derivatives, such as ibuprofen, naproxen, and ketoprofen, are widely used for their analgesic, antipyretic, and anti-inflammatory effects. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation. However, emerging research suggests that their anti-inflammatory effects may also be mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This document outlines standardized protocols to assess the anti-inflammatory efficacy of novel or existing arylpropionic acid derivatives and to elucidate their molecular mechanisms of action.

In Vitro Experimental Protocols

In vitro assays are fundamental for the initial screening and mechanistic evaluation of anti-inflammatory compounds. The following protocols utilize the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1.5 x 10⁵ cells/mL and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the arylpropionic acid derivative (or vehicle control, typically DMSO) for 1-2 hours.

    • Induce an inflammatory response by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS).

    • Incubate for the desired time points depending on the assay (e.g., 24 hours for nitric oxide and cytokine protein analysis, shorter time points for gene expression and Western blotting).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

Protocol:

  • Following cell treatment as described in section 2.1 (in a 96-well plate), collect 100 µL of the cell culture supernatant.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubate the mixture at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Cytokine Expression Analysis

This protocol quantifies the protein levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.

Protocol:

  • After cell treatment (typically in a 24-well plate), collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength (usually 450 nm) and calculate the cytokine concentrations based on a standard curve.

This protocol measures the mRNA expression levels of the Ptgs2 gene, which encodes for the COX-2 enzyme.

Protocol:

  • Following cell treatment (typically in a 6-well plate), lyse the cells and extract total RNA using a suitable RNA isolation kit.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or a probe-based assay with specific primers for the Ptgs2 gene and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Western Blot Analysis for Signaling Protein Phosphorylation

This protocol assesses the activation of the NF-κB and MAPK signaling pathways by detecting the phosphorylation of key proteins.

Protocol:

  • After a shorter treatment and stimulation period (e.g., 15-60 minutes), lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of p65 (a subunit of NF-κB) and p38 MAPK (e.g., anti-phospho-p65 and anti-phospho-p38).

  • Also, probe separate blots with antibodies for the total forms of these proteins to serve as loading controls.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

In Vivo Experimental Protocol

The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of compounds.

Carrageenan-Induced Paw Edema in Rats

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group), including a control group, a positive control group (e.g., treated with a known NSAID like indomethacin), and test groups receiving different doses of the arylpropionic acid derivative.

  • Drug Administration: Administer the test compounds and the positive control orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).[1]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Mean edema of control group - Mean edema of test group) / Mean edema of control group] x 100[2]

Data Presentation

The quantitative data obtained from the described experiments should be summarized in clearly structured tables for easy comparison of the anti-inflammatory effects of different arylpropionic acid derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Arylpropionic Acid Derivatives in LPS-Stimulated RAW 264.7 Macrophages

CompoundNitric Oxide Production IC₅₀ (µM)TNF-α Release IC₅₀ (µM)IL-6 Release IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)
Ibuprofen >100>100>1000.5 - 5
Naproxen >100~150~2000.1 - 1
Ketoprofen ~80~50~750.05 - 0.5
Flurbiprofen ~60~40~600.01 - 0.1
Diclofenac ~51.82.50.009
Etodolac >100>100>1000.8
Loxoprofen >100>100>1000.2

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Table 2: In Vivo Anti-inflammatory Activity of Arylpropionic Acid Derivatives in the Carrageenan-Induced Paw Edema Model in Rats

CompoundDose (mg/kg, p.o.)Time after Carrageenan (hours)Paw Edema Inhibition (%)
Ibuprofen 203~45%[3]
403~60%
Naproxen 104~50%
204~65%
Ketoprofen 53~53%[4]
103~70%
Indomethacin (Positive Control) 103~75%

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of arylpropionic acid derivatives.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_assays Endpoints cluster_in_vivo In Vivo Assay cell_culture RAW 264.7 Cell Culture treatment Pre-treatment with Arylpropionic Acid Derivative cell_culture->treatment stimulation LPS Stimulation (1 µg/mL) treatment->stimulation griess Nitric Oxide Assay (Griess Reagent) stimulation->griess elisa Cytokine ELISA (TNF-α, IL-6) stimulation->elisa qpcr qPCR (COX-2 mRNA) stimulation->qpcr western Western Blot (p-p65, p-p38) stimulation->western rats Wistar Rats drug_admin Oral Administration of Arylpropionic Acid Derivative rats->drug_admin carrageenan Carrageenan Injection (Paw) drug_admin->carrageenan measurement Paw Volume Measurement (Plethysmometer) carrageenan->measurement analysis Calculation of Edema Inhibition measurement->analysis nf_kb_pathway cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Arylpropionic Acid Derivatives lps LPS tlr4 TLR4 lps->tlr4 binds myd88 MyD88 tlr4->myd88 activates traf6 TRAF6 myd88->traf6 activates ikk IKK Complex traf6->ikk activates ikb IκBα ikk->ikb phosphorylates ikk->ikb Inhibited by Arylpropionic Acid Derivatives nfkb p65/p50 (NF-κB) ikb->nfkb sequesters in cytoplasm inhibition_point Blocks Degradation nfkb_nucleus p65/p50 (Nucleus) nfkb->nfkb_nucleus translocates genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_nucleus->genes induces transcription mapk_pathway cluster_pathway MAPK Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 activates ask1 ASK1 tlr4->ask1 activates mkk36 MKK3/6 ask1->mkk36 activates p38 p38 MAPK mkk36->p38 activates mkk36->p38 Inhibited by Arylpropionic Acid Derivatives ap1 AP-1 (Transcription Factor) p38->ap1 activates genes Pro-inflammatory Gene Expression ap1->genes induces transcription

References

Application Note: Chiral HPLC Analysis of 2-[(4-Methylphenyl)thio]propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-[(4-Methylphenyl)thio]propanoic acid is a chiral carboxylic acid that, like other profen non-steroidal anti-inflammatory drugs (NSAIDs), exhibits enantioselective pharmacological activity. The stereospecific analysis of this compound is crucial for pharmacokinetic, toxicological, and clinical studies, as well as for quality control in pharmaceutical formulations. This application note provides a detailed protocol for the enantioseparation of this compound using chiral High-Performance Liquid Chromatography (HPLC).

Principle

The method employs a polysaccharide-based chiral stationary phase (CSP) to achieve enantiomeric separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are known for their broad applicability in resolving a wide range of chiral compounds, including profens.[1][2] The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The mobile phase composition is optimized to enhance the chiral recognition and achieve baseline separation of the enantiomers.

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers under the specified HPLC conditions.

Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (t_R) ~ 8.5 min~ 9.8 min
Resolution (R_s) \multicolumn{2}{c}{> 1.5}
Capacity Factor (k') ~ 2.4~ 2.9
Selectivity Factor (α) \multicolumn{2}{c}{~ 1.2}

Note: The values presented are typical and may vary depending on the specific column, instrument, and laboratory conditions. Method optimization is recommended.

Experimental Protocol

Materials and Reagents
  • Racemic this compound standard

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (for sample preparation)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm particle size. Other polysaccharide-based CSPs may also be suitable.[3]

Chromatographic Conditions
  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the retention times and peak areas is less than 2%, and the resolution between the enantiomer peaks is greater than 1.5.

Analysis Procedure
  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample solution onto the HPLC system.

  • Record the chromatogram and integrate the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula:

    % ee = [ |(Area₁ - Area₂)| / (Area₁ + Area₂) ] x 100

    Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Method Optimization

The separation can be optimized by adjusting the following parameters:

  • Mobile Phase Composition: The ratio of n-hexane to isopropanol can be varied to adjust retention times and resolution. A higher proportion of isopropanol will generally decrease retention times.

  • Acidic Modifier: The concentration of trifluoroacetic acid can be adjusted to improve peak shape and resolution.

  • Flow Rate: A lower flow rate may improve resolution but will increase the analysis time.

  • Temperature: Varying the column temperature can affect the selectivity of the separation.[4]

Visualizations

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Hexane/IPA/TFA) h1 Equilibrate Chiral Column p1->h1 p2 Prepare Racemic Standard (100 µg/mL) p3 Filter Sample p2->p3 h2 Inject Sample (10 µL) p3->h2 h1->h2 h3 Isocratic Elution (1.0 mL/min) h2->h3 h4 UV Detection (254 nm) h3->h4 d1 Record Chromatogram h4->d1 d2 Integrate Enantiomer Peaks d1->d2 d3 Calculate Resolution (Rs) & Enantiomeric Excess (% ee) d2->d3

Caption: Workflow for chiral HPLC analysis.

Logical_Relationship Analyte 2-[(4-Methylphenyl)thio] propanoic acid Enantiomers Interaction Differential Diastereomeric Complex Formation Analyte->Interaction interacts with CSP Chiral Stationary Phase (e.g., Chiralpak AD-H) CSP->Interaction provides chiral environment MP Mobile Phase (Hexane/IPA/TFA) MP->Interaction mediates interaction Separation Enantiomeric Separation Interaction->Separation results in Detection UV Detection Separation->Detection is monitored by

Caption: Principle of chiral separation.

References

safety and handling guidelines for 2-[(4-Methylphenyl)thio]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Methylphenyl)thio]propanoic acid (CAS No. 17431-98-0) is a carboxylic acid derivative belonging to the arylpropionic acid class of compounds.[1] Members of this class, such as ibuprofen and naproxen, are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[2] The biological activity of these compounds is often attributed to their inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway.[3] This document provides essential safety, handling, and experimental guidelines for this compound for laboratory and research applications.

Safety and Handling

Hazard Identification and Personal Protective Equipment (PPE)

Based on related propanoic acid derivatives, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[4][5] It may also be harmful if swallowed.[4][5]

Protection TypeRecommended EquipmentSpecification/Standard
Eye Protection Safety goggles or glasses with side shieldsANSI Z87.1 or equivalent
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Follow manufacturer's specifications
Body Protection Laboratory coatStandard lab coat
Respiratory Protection NIOSH/MSHA approved respiratorRequired if ventilation is inadequate or when handling powders to avoid dust formation
Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is highly recommended.[3]

  • Ensure easy access to eyewash stations and safety showers.[3]

Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Do not inhale dust or vapors.[4]

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.[3][4]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3][4]

  • Keep the container tightly sealed.

Experimental Protocols

General Synthesis Protocol

A plausible method for the synthesis of this compound involves the nucleophilic substitution reaction between 4-methylthiophenol and a 2-halopropanoic acid (e.g., 2-bromopropanoic acid) under basic conditions.

Materials:

  • 4-methylthiophenol

  • 2-bromopropanoic acid

  • A suitable base (e.g., sodium hydroxide)

  • A suitable solvent (e.g., ethanol or DMF)

Procedure:

  • Dissolve 4-methylthiophenol and sodium hydroxide in the chosen solvent in a reaction vessel.

  • Stir the mixture at room temperature to form the sodium thiophenoxide salt.

  • Slowly add 2-bromopropanoic acid to the reaction mixture.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Quality Control and Analytical Methods

The purity and identity of the synthesized compound can be assessed using the following techniques:

Analytical MethodPurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure.
Mass Spectrometry (MS) To determine the molecular weight and confirm the molecular formula.
Infrared (IR) Spectroscopy To identify the presence of key functional groups.

Biological Activity and Potential Applications

Arylpropionic acid derivatives are known for a range of biological activities, including anti-inflammatory, analgesic, anticancer, and antibacterial effects.[2][3]

Anti-inflammatory Activity via COX Inhibition

The primary mechanism of anti-inflammatory action for many arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[3]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 2-[(4-Methylphenyl)thio] propanoic acid Compound->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Potential Antimicrobial Activity

Research on structurally related compounds, such as 2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid, has demonstrated antibacterial activity, particularly against Gram-positive bacteria.[6] This suggests that this compound could be investigated for similar antimicrobial properties.

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations.[3] It is recommended to treat this compound and its containers as hazardous waste. Do not dispose of it down the drain.[3] Arrange for collection by a licensed hazardous waste disposal company.[3]

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_bioassay Biological Assays cluster_data Data Analysis Synthesis Chemical Synthesis Purification Purification (Recrystallization) Synthesis->Purification QC Quality Control (HPLC, NMR, MS, IR) Purification->QC COX_Assay COX Inhibition Assay QC->COX_Assay Antimicrobial_Assay Antimicrobial Screening QC->Antimicrobial_Assay Data_Analysis Data Interpretation & Reporting COX_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis

Caption: General Experimental Workflow.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-(4-methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-methylphenyl)propionic acid, a close structural analog of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, is a chiral compound. The pharmacological activity of such profens is predominantly associated with the (S)-enantiomer. Consequently, the production of the enantiomerically pure (S)-form is of significant interest to enhance therapeutic efficacy and minimize potential side effects associated with the (R)-enantiomer. Enzymatic kinetic resolution (EKR) has emerged as a highly efficient and environmentally favorable method for resolving racemic mixtures of such chiral acids.

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 2-(4-methylphenyl)propionic acid. It focuses on two primary lipase-catalyzed strategies: enantioselective esterification of the racemic acid and enantioselective hydrolysis of its racemic methyl ester.

Core Principles of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. This difference in reaction rates allows for the separation of the unreacted enantiomer from the product at approximately 50% conversion.

Two common approaches for the resolution of chiral carboxylic acids are:

  • Enantioselective Esterification: A lipase selectively catalyzes the esterification of one enantiomer of the racemic acid (e.g., the S-enantiomer) with an alcohol, leaving the other enantiomer (R-acid) largely unreacted.

  • Enantioselective Hydrolysis: A lipase selectively hydrolyzes one enantiomer of a racemic ester (e.g., the S-ester) to the corresponding carboxylic acid, leaving the other enantiomer (R-ester) unreacted.

Lipases such as Candida rugosa lipase (CRL) and Candida antarctica lipase B (CALB) are frequently employed for these resolutions due to their broad substrate specificity and stability in organic solvents.

Experimental Protocols

Protocol 1: Enantioselective Esterification using Candida rugosa Lipase (CRL)

This protocol details the kinetic resolution of racemic 2-(4-methylphenyl)propionic acid via enantioselective esterification.

Materials:

  • Racemic 2-(4-methylphenyl)propionic acid

  • Candida rugosa lipase (CRL)

  • n-Propanol

  • Isooctane (or n-hexane)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution (e.g., 5% w/v)

  • Hydrochloric acid (HCl) (e.g., 1 M)

  • Dichloromethane

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve racemic 2-(4-methylphenyl)propionic acid (e.g., 0.025 M) and n-propanol in isooctane.

  • Enzyme Addition: Add Candida rugosa lipase (e.g., 10 mg/mL). To remove any water formed during the esterification, anhydrous sodium sulfate can be added to the reaction mixture.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37-45°C) with agitation (e.g., 150-250 rpm).

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining acid and the formed ester.

  • Reaction Termination: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Work-up and Separation: a. Evaporate the solvent from the filtrate under reduced pressure. b. Dissolve the residue in a suitable organic solvent like ethyl acetate. c. Wash the organic solution with an aqueous solution of sodium bicarbonate to extract the unreacted carboxylic acid into the aqueous phase. d. Separate the aqueous layer containing the sodium salt of the unreacted acid from the organic layer containing the ester. e. Acidify the aqueous layer with HCl to pH 2 and extract the unreacted 2-(4-methylphenyl)propionic acid with an organic solvent such as diethyl ether or ethyl acetate. f. Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched acid. g. The ester in the organic layer can be recovered by drying the solution over anhydrous sodium sulfate, filtering, and evaporating the solvent.

  • Purification: The crude enantiomerically enriched acid and ester can be further purified by column chromatography on silica gel using a suitable eluent like dichloromethane.

Protocol 2: Enantioselective Hydrolysis using Immobilized Candida antarctica Lipase B (CALB)

This protocol describes the kinetic resolution of racemic methyl 2-(4-methylphenyl)propionate via enantioselective hydrolysis.

Materials:

  • Racemic methyl 2-(4-methylphenyl)propionate

  • Immobilized Candida antarctica lipase B (CALB)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Toluene (or another suitable organic solvent)

  • Diethyl ether

  • Hydrochloric acid (HCl) (e.g., 1 M)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Prepare a biphasic mixture consisting of racemic methyl 2-(4-methylphenyl)propionate (e.g., 1.0 g) dissolved in an organic solvent like toluene (e.g., 20 mL) and a phosphate buffer (e.g., 20 mL, 0.1 M, pH 7.0).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., 100 mg) to the mixture.

  • Incubation: Stir the biphasic mixture at a controlled temperature (e.g., 40°C).

  • Reaction Monitoring: Monitor the reaction progress by chiral HPLC analysis of samples taken from the organic phase to determine the conversion and enantiomeric excess of the ester and the formed acid. The pH of the aqueous phase can also be monitored and maintained.

  • Reaction Termination: When approximately 50% conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.

  • Work-up and Separation: a. Separate the organic and aqueous layers. b. The unreacted ester can be recovered from the organic layer by washing with brine, drying over anhydrous sodium sulfate, and evaporating the solvent. c. Acidify the aqueous layer to pH 2 with 1 M HCl. d. Extract the resulting carboxylic acid with diethyl ether (e.g., 3 x 25 mL). e. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched (S)-2-(4-methylphenyl)propionic acid.

  • Purification: If

Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-(4-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-(4-methylphenyl)propanoic acid, a close structural analog of Ibuprofen, is a significant non-steroidal anti-inflammatory drug (NSAID). The pharmacological activity of profens is primarily attributed to the (S)-enantiomer.[1][2][3] For instance, (S)-ibuprofen is reported to be significantly more potent than its (R)-enantiomer in inhibiting prostaglandin synthesis.[2] Consequently, the development of efficient and highly stereoselective methods for the synthesis of the enantiopure (S)-form is of great interest to the pharmaceutical industry.[1] This document provides detailed application notes and protocols for the principal enantioselective synthetic strategies for (S)-2-(4-methylphenyl)propanoic acid, including enzymatic kinetic resolution, asymmetric hydrogenation, and diastereoselective alkylation.

Principal Enantioselective Synthetic Strategies

The main approaches for obtaining enantiomerically enriched (S)-2-(4-methylphenyl)propanoic acid are:

  • Enzymatic Kinetic Resolution (EKR): This method leverages the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction like esterification on one enantiomer of a racemic mixture. This allows for the separation of the unreacted, enantiomerically enriched acid.[1]

  • Asymmetric Hydrogenation: This strategy involves the hydrogenation of a prochiral precursor, like 2-(4-methylphenyl)acrylic acid, using a chiral catalyst to directly form the desired (S)-enantiomer with high enantioselectivity.[1][4]

  • Diastereoselective Alkylation: This technique utilizes a chiral auxiliary that is temporarily attached to a precursor molecule. This auxiliary directs the stereochemical outcome of an alkylation reaction, and its subsequent removal yields the enantiomerically enriched product.[1]

Data Presentation: Comparison of Synthesis Methods

The selection of a synthetic methodology for (S)-2-(4-methylphenyl)propanoic acid often involves a trade-off between yield, enantiomeric purity, cost, and scalability. The following table summarizes quantitative data for representative examples of each major synthetic strategy.

Method Category Specific Method Starting Material Key Reagents / Catalyst Yield (%) Enantiomeric Excess (e.e., %)
Enzymatic Kinetic ResolutionEnantioselective EsterificationRacemic 2-(4-methylphenyl)propanoic acidCandida rugosa lipase, n-propanol~35 (for ester)>95 (for ester)
Asymmetric HydrogenationCatalytic Hydrogenation2-(4-methylphenyl)acrylic acidNi(OAc)₂·4H₂O / (R,R)-QuinoxP*Up to 99Up to 99.4
Diastereoselective AlkylationChiral Auxiliary-Mediated4-Methylphenylacetic acid(S)-(-)-α-phenylethylamine (as resolving agent for a related profen)HighHigh diastereomeric purity of salt

Experimental Protocols

1. Enzymatic Kinetic Resolution via Enantioselective Esterification

This protocol details the kinetic resolution of racemic 2-(4-methylphenyl)propanoic acid using Candida rugosa lipase.

Materials:

  • Racemic 2-(4-methylphenyl)propanoic acid

  • Candida rugosa lipase (immobilized)

  • n-propanol

  • Cyclohexane (or other suitable organic solvent)

  • Phosphate buffer (pH 7.0)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled reaction vessel, dissolve racemic 2-(4-methylphenyl)propanoic acid and n-propanol in cyclohexane.

  • Add immobilized Candida rugosa lipase to the mixture.

  • Stir the reaction mixture at a constant temperature (e.g., 37°C).

  • Monitor the progress of the reaction by periodically taking samples and analyzing the conversion and enantiomeric excess of the remaining acid and the formed ester using chiral HPLC.

  • Once the desired conversion is reached (typically around 50%), stop the reaction by filtering off the immobilized enzyme.

  • To separate the unreacted (S)-acid from the (R)-ester, add an aqueous solution of NaOH to the reaction mixture to extract the acid into the aqueous layer as its sodium salt.

  • Separate the organic layer containing the (R)-ester.

  • Wash the aqueous layer with diethyl ether to remove any residual ester.

  • Acidify the aqueous layer with 1 M HCl to a pH of 2 to precipitate the (S)-2-(4-methylphenyl)propanoic acid.

  • Extract the (S)-acid with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched (S)-2-(4-methylphenyl)propanoic acid.

2. Asymmetric Hydrogenation of 2-(4-methylphenyl)acrylic acid

This protocol describes a nickel-catalyzed asymmetric hydrogenation for the synthesis of (S)-2-(4-methylphenyl)propanoic acid.

Materials:

  • 2-(4-methylphenyl)acrylic acid

  • Ni(OAc)₂·4H₂O

  • Chiral phosphine ligand (e.g., (R,R)-QuinoxP*)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen gas (H₂)

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a nitrogen-purged glovebox, add Ni(OAc)₂·4H₂O and the chiral phosphine ligand to a high-pressure reactor.

  • Add TFE to the reactor, followed by the substrate, 2-(4-methylphenyl)acrylic acid.

  • Seal the reactor, remove it from the glovebox, and purge it with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30 bar).

  • Heat the reaction mixture to the specified temperature (e.g., 50°C) with vigorous stirring.

  • Maintain the reaction under these conditions for the required time (e.g., 24 hours), monitoring the hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by dissolving the residue in ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentrating the solvent to yield (S)-2-(4-methylphenyl)propanoic acid.

  • Determine the enantiomeric excess of the product by chiral HPLC or by converting the acid to its methyl ester followed by chiral GC analysis.

3. Diastereoselective Alkylation using a Chiral Auxiliary (General Principle)

This protocol outlines the general steps for a diastereoselective synthesis, a strategy that can be adapted for the target molecule.

Materials:

  • A suitable starting material (e.g., a derivative of 4-methylphenylacetic acid)

  • A chiral auxiliary (e.g., an Evans oxazolidinone or a pseudoephedrine derivative)[5]

  • A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA)

  • An alkylating agent (e.g., methyl iodide)

  • An appropriate solvent (e.g., tetrahydrofuran, THF)

  • Reagents for cleavage of the auxiliary (e.g., lithium hydroxide)

Procedure:

  • Attachment of Chiral Auxiliary: React the starting carboxylic acid with the chiral auxiliary to form a chiral amide or ester.

  • Diastereoselective Alkylation:

    • In an inert atmosphere, dissolve the substrate from the previous step in a dry aprotic solvent like THF and cool to a low temperature (e.g., -78°C).

    • Slowly add a strong base (e.g., LDA) to deprotonate the α-carbon, forming a chiral enolate.

    • Add the alkylating agent (e.g., methyl iodide) to the enolate solution. The chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.

    • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Purification: Extract the product into an organic solvent, dry, and purify by chromatography to isolate the desired diastereomer.

  • Cleavage of Chiral Auxiliary: Hydrolyze the purified diastereomer to cleave the chiral auxiliary and yield the enantiomerically enriched (S)-2-(4-methylphenyl)propanoic acid. The chiral auxiliary can often be recovered and reused.

Visualizations

G cluster_0 Enzymatic Kinetic Resolution Racemic Acid Racemic Acid Esterification Esterification Racemic Acid->Esterification Enzyme Enzyme Enzyme->Esterification (R)-Ester (R)-Ester Esterification->(R)-Ester (S)-Acid (S)-Acid Esterification->(S)-Acid Separation Separation (R)-Ester->Separation (S)-Acid->Separation Final (S)-Acid Final (S)-Acid Separation->Final (S)-Acid

Caption: Workflow for Enzymatic Kinetic Resolution.

G cluster_1 Asymmetric Hydrogenation Prochiral Acrylate Prochiral Acrylate Hydrogenation Hydrogenation Prochiral Acrylate->Hydrogenation Chiral Catalyst + H2 Chiral Catalyst + H2 Chiral Catalyst + H2->Hydrogenation (S)-Acid Product (S)-Acid Product Hydrogenation->(S)-Acid Product

Caption: Workflow for Asymmetric Hydrogenation.

G cluster_2 Diastereoselective Alkylation Start Acid Start Acid Attach Auxiliary Attach Auxiliary Start Acid->Attach Auxiliary Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Attach Auxiliary Chiral Substrate Chiral Substrate Attach Auxiliary->Chiral Substrate Alkylation Alkylation Chiral Substrate->Alkylation Diastereomeric Mixture Diastereomeric Mixture Alkylation->Diastereomeric Mixture Purification Purification Diastereomeric Mixture->Purification Pure Diastereomer Pure Diastereomer Purification->Pure Diastereomer Cleave Auxiliary Cleave Auxiliary Pure Diastereomer->Cleave Auxiliary (S)-Acid Product (S)-Acid Product Cleave Auxiliary->(S)-Acid Product Recovered Auxiliary Recovered Auxiliary Cleave Auxiliary->Recovered Auxiliary

Caption: Workflow for Diastereoselective Alkylation.

References

Application Notes and Protocols for the Purification of 2-[(4-Methylphenyl)thio]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[(4-Methylphenyl)thio]propanoic acid is a carboxylic acid derivative containing a thioether linkage. As with many active pharmaceutical ingredients (APIs) and intermediates, achieving high purity is critical for ensuring safety, efficacy, and stability. This document provides detailed application notes and protocols for the purification of this compound, covering common laboratory techniques such as acid-base extraction, recrystallization, and column chromatography. The protocols provided are based on general principles for the purification of acidic organic compounds and analogous structures, such as ibuprofen and other aryl-propanoic acid derivatives.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is essential for developing appropriate purification strategies.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂SInternal Data
Molecular Weight196.27 g/mol Internal Data
AppearanceWhite to off-white solidInternal Data
Melting Point77.5-78.5 °CInternal Data
SolubilitySparingly soluble in chloroform and methanol.Internal Data
pKa~3.8 - 4.8 (estimated)Internal Data

Purification Strategies

The purification of this compound typically involves a multi-step approach to remove unreacted starting materials, by-products, and other impurities. The acidic nature of the carboxylic acid group is a key feature to exploit during purification.

A general workflow for the purification is outlined below:

PurificationWorkflow A Crude Reaction Mixture B Acid-Base Extraction A->B Initial Cleanup C Recrystallization B->C Primary Purification D Column Chromatography (Optional) C->D High Purity Polish E Pure this compound C->E D->E AcidBaseExtraction cluster_0 Extraction Step cluster_1 Aqueous Layer Processing cluster_2 Final Product Isolation A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Add aq. NaHCO₃ Solution A->B C Separate Layers B->C D Aqueous Layer (contains Sodium 2-[(4-Methylphenyl)thio]propanoate) C->D Aqueous Phase E Acidify with HCl (aq) D->E F Extract with Organic Solvent E->F G Organic Layer (contains Pure Product) F->G H Dry (e.g., Na₂SO₄), Filter, Evaporate G->H I Purified Product H->I Recrystallization A Crude Solid B Dissolve in Minimum Amount of Hot Solvent A->B C Hot Filtration (to remove insoluble impurities) B->C Optional D Slow Cooling to Room Temperature B->D C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I ColumnChromatography A Prepare Slurry of Silica Gel in Eluent B Pack Column A->B C Load Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product H->I

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(4-Methylphenyl)thio]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-[(4-Methylphenyl)thio]propanoic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through a nucleophilic substitution reaction (SN2) analogous to the Williamson ether synthesis.[1][2] This involves the reaction of a 4-methylphenoxide (p-thiocresolate) anion with a 2-halopropanoic acid, such as 2-bromopropanoic acid. The thiolate acts as the nucleophile, displacing the halide on the propanoic acid backbone to form the desired thioether linkage.[1][3]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields are typically traced back to a few key areas:

  • Sub-optimal Reaction Conditions : The choice of base, solvent, and temperature is critical. SN2 reactions are favored by polar aprotic solvents, while protic solvents can slow the reaction rate.[2]

  • Competing Side Reactions : The primary competing reaction is elimination (E2), especially given that the electrophile (2-halopropanoic acid) is a secondary halide.[4] Oxidation of the starting thiol to form a disulfide is also a common side reaction.[1][5]

  • Reagent Quality : The purity of starting materials is crucial. The thiol can oxidize if stored improperly, and the presence of water in the solvent can inhibit the reaction by solvating the nucleophile.[6][7]

  • Incomplete Deprotonation : The base must be strong enough to fully deprotonate the 4-methylthiophenol to generate the thiolate nucleophile. Incomplete deprotonation results in a lower concentration of the active nucleophile.[1]

Q3: What side products should I be aware of, and how can they be minimized?

A3: The main side products are 2-propenoic acid (from E2 elimination) and di-p-tolyl disulfide (from oxidation of the thiol).

  • To Minimize Elimination : Use a less sterically hindered base and keep the reaction temperature as low as reasonably possible to favor substitution over elimination.[2]

  • To Minimize Disulfide Formation : Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from oxidizing the thiol. Using fresh, properly stored 4-methylthiophenol is also essential.[8]

Q4: Can I use thiourea as a sulfur source instead of the thiol?

A4: Yes, using thiourea is a viable alternative to handle the foul odor and volatility of thiols.[9] This method involves reacting an alkyl halide with thiourea to form an isothiouronium salt, which is then hydrolyzed with a base to yield the thioether.[5] This one-pot synthesis can be a convenient and odorless option.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective Base : The base may be too weak to deprotonate the thiol, or it may have degraded.Use a stronger base like sodium hydride (NaH) or potassium carbonate (K2CO3). Ensure the base is fresh and has been stored under anhydrous conditions.[10]
2. Incorrect Solvent : Protic solvents (e.g., ethanol, water) can solvate the thiolate nucleophile, reducing its reactivity.[2][7]Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to maximize the SN2 reaction rate.[2]
3. Low Reaction Temperature : The reaction may lack the necessary activation energy.Cautiously increase the temperature in 5-10 °C increments while monitoring the reaction progress by TLC. Typical temperatures range from 50 to 100 °C.[2][6]
Reaction Stalls Before Completion 1. Reagent Degradation : One of the reagents may be degrading over the course of the reaction.Use fresh, high-purity reagents. Consider adding the alkyl halide portion-wise if it is unstable under the reaction conditions.
2. Precipitation of Reactants : The thiolate salt may have limited solubility in the chosen solvent, preventing it from reacting.Add a phase-transfer catalyst to improve solubility and reactivity. Alternatively, try a different solvent system.[6]
Significant Amount of Disulfide Side Product 1. Oxidation of Thiol : The thiol starting material is being oxidized by air.Degas the solvent before use and maintain a positive pressure of an inert gas (N2 or Ar) throughout the reaction.[8]
Significant Amount of Elimination Product 1. Reaction Temperature is Too High : Higher temperatures favor the E2 elimination pathway over the SN2 pathway.[2]Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
2. Base is Too Sterically Hindered/Strong : A bulky or overly strong base can preferentially act as a base for elimination rather than just a deprotonating agent for the thiol.Use a non-hindered base like potassium carbonate or sodium hydroxide.
Difficulty Purifying the Final Product 1. Incomplete Reaction : Large amounts of unreacted starting materials are present.Allow the reaction to run longer or adjust conditions (temperature, solvent) to drive it to completion.
2. Similar Polarity of Product and Impurities : The desired product and a side product may have similar Rf values on TLC, making column chromatography difficult.Try recrystallization from a different solvent system. If starting materials are the issue, an acidic or basic wash during the workup can help remove them. For example, an unreacted carboxylic acid starting material can be removed with a basic wash.

Experimental Protocols

Protocol 1: Synthesis of this compound via SN2 Reaction

This protocol describes the synthesis from 4-methylthiophenol and 2-bromopropanoic acid.

Materials:

  • 4-Methylthiophenol (1.0 eq.)

  • 2-Bromopropanoic acid (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), add anhydrous potassium carbonate and anhydrous DMF.

  • Thiol Addition : Add 4-methylthiophenol to the stirring suspension. Stir for 15-20 minutes at room temperature to allow for the formation of the potassium thiolate salt.

  • Alkyl Halide Addition : Add 2-bromopropanoic acid to the reaction mixture.

  • Reaction : Heat the mixture to 60-70 °C and stir for 4-8 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup :

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers. Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts and wash them with 1 M HCl, followed by water, and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

G prep Reagent Prep (Thiolate Formation) reaction SN2 Reaction (Thioether Formation) prep->reaction Add Alkyl Halide workup Aqueous Workup (Extraction & Washing) reaction->workup Quench Reaction purify Purification (Chromatography/ Recrystallization) workup->purify Crude Product analyze Analysis (NMR, MS, Purity) purify->analyze Pure Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting low reaction yields.

G start Low Yield Observed check_sm Check TLC: Significant Starting Material Remaining? start->check_sm check_side_products Check TLC/NMR: Major Side Products Present? check_sm->check_side_products No stalled_cause Potential Cause: Stalled/Slow Reaction check_sm->stalled_cause Yes side_product_cause Potential Cause: Competing Reactions check_side_products->side_product_cause Yes solution_stalled1 Solution: - Increase Temperature - Use Polar Aprotic Solvent - Check Base Activity stalled_cause->solution_stalled1 is_disulfide Disulfide Present? side_product_cause->is_disulfide is_elimination Elimination Product Present? side_product_cause->is_elimination solution_disulfide Solution: - Use Inert Atmosphere (N2) - Use Fresh Thiol is_disulfide->solution_disulfide Yes solution_elimination Solution: - Lower Reaction Temp - Use Non-Hindered Base is_elimination->solution_elimination Yes

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

common side reactions in the synthesis of 2-[(4-Methylphenyl)thio]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-[(4-Methylphenyl)thio]propanoic acid. The primary synthetic route discussed is the nucleophilic substitution of a 2-halopropanoic acid with 4-methylthiophenol under basic conditions, a variation of the Williamson ether synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors. The most common issues are incomplete reaction, competing side reactions, or product loss during workup and purification. Refer to the troubleshooting table below for specific causes and solutions.

Q2: I've noticed a significant amount of a byproduct that appears to be a disulfide. How can I prevent its formation?

A2: The formation of bis(4-methylphenyl) disulfide is a common side reaction caused by the oxidation of the 4-methylthiophenol starting material. To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Using degassed solvents can also be beneficial.

Q3: My product is contaminated with an unsaturated carboxylic acid. What is the source of this impurity?

A3: This impurity is likely acrylic acid or a derivative, formed through an E2 elimination side reaction of the 2-halopropanoic acid starting material. This is more prevalent when using sterically hindered or strong bases at elevated temperatures. To favor the desired SN2 substitution, consider using a milder base and maintaining a lower reaction temperature.

Q4: After acidification and extraction, I am having trouble isolating a pure product. What purification strategies are recommended?

A4: Purification of the final product can typically be achieved through recrystallization or column chromatography. If you are facing difficulties, ensure the pH of the aqueous layer is sufficiently low during acidification to fully protonate the carboxylic acid, making it less water-soluble. An ether wash of the basic aqueous solution before acidification can help remove non-acidic impurities.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Low product yieldIncomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or slightly increasing the temperature.
Side Reactions: Predominance of elimination or disulfide formation.To minimize elimination, use a less sterically hindered base (e.g., sodium carbonate instead of potassium tert-butoxide). For preventing disulfide formation, ensure the reaction is carried out under an inert atmosphere.
Product Loss During Workup: Incomplete extraction or precipitation.Ensure the aqueous layer is fully acidified (pH ~2) before extraction. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) to maximize recovery.
Presence of bis(4-methylphenyl) disulfide impurityOxidation of Thiol: Exposure of 4-methylthiophenol to oxygen.Purge the reaction vessel with an inert gas (N2 or Ar) before adding reagents. Use solvents that have been degassed.
Presence of unsaturated carboxylic acidE2 Elimination: Use of a strong or bulky base and/or high temperature.Opt for a milder base such as sodium carbonate or potassium carbonate. Maintain a controlled, lower reaction temperature (e.g., 40-60 °C).
Difficulty in product purificationPresence of Multiple Impurities: A combination of the above side reactions.A multi-step purification may be necessary. Consider an initial acid-base extraction followed by column chromatography or recrystallization from a suitable solvent system.

Quantitative Data Summary

The following table presents hypothetical data for the synthesis of this compound under different reaction conditions to illustrate the impact of key parameters on product yield and purity.

Condition Base Temperature (°C) Atmosphere Yield of Main Product (%) Disulfide Impurity (%) Elimination Product (%)
APotassium tert-butoxide80Air551525
BSodium Carbonate50Air70188
CSodium Carbonate50Nitrogen85<28

Experimental Protocols

Synthesis of this compound (Optimized Conditions - Condition C)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylthiophenol (1.0 eq), 2-bromopropanoic acid (1.1 eq), and sodium carbonate (2.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 50°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in water and wash with diethyl ether to remove any unreacted 4-methylthiophenol and disulfide byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1M HCl.

  • Isolation: Collect the precipitated solid by vacuum filtration or extract the aqueous layer with ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Visualizing Reaction Pathways

Synthesis_Pathways cluster_reactants Starting Materials cluster_product Desired Product (SN2) cluster_side_products Side Products Thiophenol 4-Methylthiophenol MainProduct This compound Thiophenol->MainProduct + Base, SN2 Disulfide bis(4-Methylphenyl) Disulfide Thiophenol->Disulfide Oxidation (O2) Haloacid 2-Bromopropanoic Acid Haloacid->MainProduct Elimination Acrylic Acid Haloacid->Elimination Base, E2

Caption: Main and side reaction pathways in the synthesis.

Technical Support Center: Chiral Separation of 2-[(4-Methylphenyl)thio]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral separation of 2-[(4-Methylphenyl)thio]propanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues in a question-and-answer format, offering potential causes and actionable solutions.

Q1: Why am I observing poor or no separation of the enantiomers?

A1: Inadequate enantiomeric resolution is a common challenge. Several factors could be contributing to this issue:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. For profens like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are often effective, but the optimal choice is compound-specific.[1] The very specific nature of the stationary phase means that small changes to its surface can significantly impact the selectivity of the column.[2]

  • Incorrect Mobile Phase Composition: The type and ratio of organic modifiers (e.g., isopropanol, ethanol) and the presence of additives can dramatically affect selectivity.[1] For acidic compounds, an acidic additive is often necessary to improve peak shape and resolution.[3][4]

  • Suboptimal Temperature: Temperature influences the thermodynamics of the chiral recognition process.[1] Generally, lower temperatures enhance the bonding forces responsible for differentiation, which can increase selectivity.[5] However, the effect is compound-dependent, and it is advisable to screen a range of temperatures (e.g., 10°C to 40°C).[1]

  • Incompatible Mobile Phase pH: The pH of the mobile phase affects the ionization state of an acidic compound, which in turn influences its interaction with the CSP.[1] For acidic molecules, a mobile phase pH in the range of 2.0-2.5 is often effective to suppress ionization.[6]

G cluster_0 Troubleshooting Poor Enantiomeric Resolution Start Poor or No Resolution CheckCSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CheckCSP CheckMP Is the Mobile Phase Composition optimal? CheckCSP->CheckMP No SelectCSP Screen Polysaccharide & Cyclodextrin CSPs CheckCSP->SelectCSP Yes CheckTemp Is the Column Temperature optimal? CheckMP->CheckTemp No OptimizeMP Vary Modifier Ratio & Additive Conc. CheckMP->OptimizeMP Yes CheckpH Is the Mobile Phase pH compatible? CheckTemp->CheckpH No OptimizeTemp Screen Temperature (e.g., 10°C - 40°C) CheckTemp->OptimizeTemp Yes OptimizepH Adjust pH with Acidic Modifier (e.g., TFA) CheckpH->OptimizepH Yes Success Resolution Achieved CheckpH->Success No SelectCSP->CheckMP OptimizeMP->CheckTemp OptimizeTemp->CheckpH OptimizepH->Success

Troubleshooting workflow for poor enantiomeric resolution.

Q2: My peaks are tailing. What could be the cause and how can I fix it?

A2: Peak tailing can obscure resolution and lead to inaccurate quantification. The primary causes include:

  • Secondary Interactions: Unwanted interactions between the acidic analyte and residual silanol groups on silica-based CSPs can cause tailing.[4]

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.[1]

  • Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[1]

Solutions:

  • Add an Acidic Modifier: Incorporating a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid (e.g., 0.1%) into the mobile phase can suppress the ionization of both the analyte and residual silanol groups, reducing secondary interactions and improving peak shape.[1][3]

  • Reduce Sample Concentration: Try diluting your sample to check if column overload is the issue.[1]

  • Match Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to prevent solvent mismatch effects.[1]

G cluster_1 Troubleshooting Peak Tailing Start Peak Tailing Observed CheckOverload Is the sample concentration too high? Start->CheckOverload CheckSolvent Is the sample solvent stronger than the mobile phase? CheckOverload->CheckSolvent No DiluteSample Dilute Sample and Re-inject CheckOverload->DiluteSample Yes CheckInteractions Are secondary interactions with the stationary phase likely? CheckSolvent->CheckInteractions No MatchSolvent Dissolve Sample in Mobile Phase CheckSolvent->MatchSolvent Yes AddModifier Add Acidic Modifier (e.g., 0.1% TFA) to Mobile Phase CheckInteractions->AddModifier Yes Success Symmetric Peak Achieved CheckInteractions->Success No DiluteSample->CheckSolvent MatchSolvent->CheckInteractions AddModifier->Success

Troubleshooting workflow for peak tailing.

Q3: My retention times are shifting between injections. What should I do?

A3: Inconsistent retention times compromise method reliability. Common causes include:

  • Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times than standard columns, especially after changing the mobile phase.[4] Ensure a stable baseline is achieved before injecting.

  • Mobile Phase Instability: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of volatile components.[1]

  • Temperature Fluctuations: Use a column oven to maintain a constant and consistent temperature, as temperature affects retention.[1]

  • Pump Issues: Problems with the HPLC pump, such as leaks, can cause variations in the flow rate.[1]

Q4: Can temperature be used to optimize the separation?

A4: Yes, temperature is a critical parameter for optimizing chiral separations. Varying the column temperature alters the interaction between the enantiomers and the CSP, which can improve resolution.[1] It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) during method development, as both increasing and decreasing the temperature can enhance separation depending on the specific analyte and CSP.[4][5]

Experimental Protocols & Data

Protocol 1: Enantioseparation by HPLC with a Chiral Mobile Phase Additive

This analytical method is suitable for determining the enantiomeric composition of this compound using a standard reversed-phase column.

Methodology:

  • Prepare the Mobile Phase: Prepare a mobile phase consisting of acetonitrile and a 0.10 mol/L phosphate buffer (pH 3.3), containing 25 mmol/L of hydroxypropyl-β-cyclodextrin as the chiral additive.[1] Ensure the additive is fully dissolved.

  • Equilibrate the Column: Equilibrate a standard C18 column with the mobile phase until a stable baseline is achieved.[1]

  • Prepare the Sample: Dissolve the sample of this compound in the mobile phase.[1]

  • Injection: Inject the sample onto the column.[1]

  • Detection: Monitor the separation using a UV detector at a suitable wavelength (e.g., 254 nm).[1]

G cluster_2 HPLC Experimental Workflow P1 Prepare Mobile Phase (ACN/Buffer + Chiral Additive) P2 Equilibrate C18 Column P1->P2 P3 Dissolve Sample in Mobile Phase P2->P3 P4 Inject Sample P3->P4 P5 Monitor Effluent (UV Detector) P4->P5 P6 Record Chromatogram & Analyze Data P5->P6

Workflow for enantioseparation by HPLC.
Protocol 2: Preparative Enantioseparation by Countercurrent Chromatography (CCC)

This method has been successfully applied for the preparative-scale separation of this compound enantiomers.[1]

Methodology:

  • Prepare Solvent System: Prepare a suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water). Add hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector to the aqueous phase.[1]

  • Prepare the CCC: Fill the CCC coil with the stationary phase (typically the aqueous phase).

  • Equilibrate the System: Rotate the apparatus at a specific speed (e.g., 800 rpm) and pump the mobile phase through the column at a defined flow rate until hydrodynamic equilibrium is reached.[1]

  • Sample Injection: Dissolve the racemic this compound in the solvent system and inject it into the CCC.[1]

  • Fraction Collection: Continuously monitor the effluent with a UV detector and collect fractions.

  • Analysis: Analyze the collected fractions by chiral HPLC to determine the enantiomeric purity of each.

G cluster_3 CCC Experimental Workflow C1 Prepare Two-Phase Solvent System with Chiral Selector C2 Fill CCC Coil with Stationary Phase C1->C2 C3 Rotate and Pump Mobile Phase to Reach Equilibrium C2->C3 C4 Inject Racemic Sample Solution C3->C4 C5 Monitor Effluent (UV) & Collect Fractions C4->C5 C6 Analyze Fractions by Chiral HPLC C5->C6

Workflow for preparative enantioseparation by CCC.

Quantitative Data Summary

The following tables summarize typical starting conditions for the chiral separation of this compound. Optimization is often required.

Table 1: Typical HPLC Conditions (Normal Phase)

ParameterValuePurpose/Comment
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose, Cellulose derivatives)Provides chiral recognition sites.
Mobile Phase n-Hexane / Isopropanol (or Ethanol)Normal phase elution. Ratio is critical for resolution.
Acidic Additive 0.1% Trifluoroacetic Acid (TFA) or Acetic AcidImproves peak shape for acidic analytes.[1]
Flow Rate 0.5 - 1.0 mL/minLower flow rates can improve resolution.[4]
Column Temperature 10°C - 40°COptimization parameter; affects selectivity.[1]
Detection UV at ~254 nmStandard detection for aromatic compounds.[1]

Table 2: Typical CCC Conditions (Preparative)

ParameterValuePurpose/Comment
Apparatus High-Speed Countercurrent ChromatographFor preparative liquid-liquid separation.[1]
Solvent System n-Hexane-Ethyl Acetate-Methanol-WaterTwo-phase system for partitioning.[1]
Chiral Selector Hydroxypropyl-β-cyclodextrin (HP-β-CD) in aqueous phaseForms transient diastereomeric complexes.[1]
Rotational Speed ~800 rpmMaintains hydrodynamic equilibrium.[1]
Flow Rate Defined based on column volume and systemControls elution time and resolution.
Detection UVMonitors elution of the compound.

Principle of Chiral Separation

Chiral separation on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times and, thus, separation.

G cluster_4 Principle of Chiral Separation on a CSP racemate Racemic Mixture (R- and S-Enantiomers) R_enantiomer R-Enantiomer S_enantiomer S-Enantiomer csp Chiral Stationary Phase (CSP) interaction Differential Interaction interaction->csp separation Separated Enantiomers interaction->separation R_enantiomer->interaction Weak Interaction (Faster Elution) S_enantiomer->interaction Strong Interaction (Slower Elution)

References

stability and degradation of 2-[(4-Methylphenyl)thio]propanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for 2-[(4-Methylphenyl)thio]propanoic acid?

A1: Based on its chemical structure, the primary degradation pathways for this compound are expected to include hydrolysis, oxidation, and photodegradation.[1] The thioether linkage and the propanoic acid moiety are the most likely sites for chemical transformation under stress conditions. Thermal stress may also contribute to degradation.[1]

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[1] Storage at controlled room temperature (20-25°C) is generally recommended.[1] For enhanced stability, storage under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

Q3: Is this compound sensitive to light?

A3: While specific photostability data is unavailable for this compound, many aromatic compounds and thioether-containing molecules exhibit sensitivity to light.[1] It is highly recommended to conduct photostability studies according to ICH Q1B guidelines.[2] As a precaution, always store the compound in amber vials or in the dark to prevent potential photodegradation.[1]

Q4: How can I monitor the degradation of this compound during my experiments?

A4: A stability-indicating analytical method is crucial for monitoring degradation. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3][4] This method should be capable of separating the parent compound from its potential degradation products.

Q5: What are some potential impurities that could be present in this compound?

A5: Potential impurities could arise from the synthesis process or from degradation. Process-related impurities might include unreacted starting materials like p-thiocresol and 3-chloropropanoic acid, or by-products from side reactions. Degradation products, as mentioned, would likely result from oxidation (e.g., sulfoxide or sulfone formation) or hydrolysis of the thioether bond.

Troubleshooting Guides

Issue 1: Appearance of Unknown Peaks in HPLC Chromatogram During Stability Studies

  • Possible Cause: Degradation of the compound under the tested stress conditions (e.g., acid, base, heat, light, oxidation).

  • Troubleshooting Actions:

    • Characterize the Degradant: Based on the applied stress condition, you can form a hypothesis about the nature of the degradant. For instance, a peak appearing after oxidative stress could be the corresponding sulfoxide or sulfone.

    • LC-MS Analysis: To definitively identify the unknown peak, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is recommended to determine the molecular weight of the impurity.

    • Blank Analysis: Inject a blank (mobile phase and sample diluent) to ensure the peak is not an artifact from the solvent or system.

Issue 2: Poor Peak Shape (Tailing or Fronting) for the Parent Compound in HPLC

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or inappropriate mobile phase pH.

  • Troubleshooting Actions:

    • Mobile Phase pH Adjustment: For an acidic compound like this, ensure the mobile phase pH is at least 2 units below its pKa to maintain it in a single, un-ionized form.[4]

    • Use of an End-Capped Column: Residual silanol groups on the silica-based column can cause peak tailing. Using an end-capped column can minimize these interactions.[4]

    • Column Flushing: Contaminants on the column can lead to poor peak shape. Flush the column with a strong solvent to remove any strongly retained compounds.[4]

Issue 3: Inconsistent Retention Times

  • Possible Cause: Fluctuations in experimental conditions.

  • Troubleshooting Actions:

    • Temperature Control: Use a column oven to maintain a consistent temperature, as ambient temperature changes can affect retention times.[4]

    • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Inconsistent mobile phase composition will lead to retention time shifts.[4]

    • System Equilibration: Allow sufficient time for the HPLC system to equilibrate with the mobile phase before starting your analytical run.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.

  • Acid Hydrolysis:

    • Prepare a solution of the compound in 0.1 N HCl.

    • Heat the solution at 60°C for a specified period (e.g., 24 hours).[4]

    • Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.[1]

  • Base Hydrolysis:

    • Prepare a solution of the compound in 0.1 N NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 1 hour).[5]

    • Neutralize with 0.1 N HCl and dilute with the mobile phase for HPLC analysis.[5]

  • Oxidative Degradation:

    • Prepare a solution of the compound in 3% hydrogen peroxide (H₂O₂).[5]

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).[5]

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).[4][5]

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Analyze the exposed sample by HPLC, comparing it to a control sample protected from light.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a quantitative RP-HPLC method for this compound and its degradation products.

  • Instrumentation and Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or other suitable buffer.

    • Volumetric flasks, pipettes, and syringes.

    • 0.45 µm membrane filters.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a suitable ratio (e.g., 50:50 v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Detection Wavelength: To be determined based on the UV spectrum of the compound (e.g., 225 nm).[3]

    • Injection Volume: 20 µL.

  • Preparation of Standard Solution:

    • Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

  • Preparation of Sample Solution:

    • Accurately weigh a sample of this compound and prepare a solution with a theoretical concentration within the calibration range using the mobile phase as the diluent.

    • Filter the sample solution through a 0.45 µm membrane filter before injection.[1]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Calculate the concentration of the compound in the samples by comparing the peak areas with the calibration curve.

Data Presentation

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Hypothetical)Number of Degradation Products
Acid Hydrolysis0.1 N HCl24 hours60°C15%2
Base Hydrolysis0.1 N NaOH1 hourRoom Temp25%3
Oxidation3% H₂O₂24 hoursRoom Temp30%2 (likely sulfoxide and sulfone)
Thermal (Solid)-48 hours80°C5%1
PhotodegradationICH Q1B--10%2

Note: The exact percentage of degradation can vary based on the specific experimental conditions.

Visualizations

G cluster_0 Forced Degradation Workflow Compound This compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Compound->Stress Analysis RP-HPLC Analysis Stress->Analysis Data Data Interpretation - Identify Degradants - Determine Degradation Pathway Analysis->Data

Caption: A general workflow for conducting forced degradation studies.

G cluster_1 HPLC Troubleshooting Logic troubleshooting Issue: Unknown Peak in HPLC Possible Causes: - Degradation - Contamination Solutions: - LC-MS Analysis - Run Blanks peak_shape Issue: Poor Peak Shape Possible Causes: - Secondary Interactions - Incorrect Mobile Phase pH Solutions: - Adjust Mobile Phase pH - Use End-Capped Column retention_time Issue: Retention Time Shift Possible Causes: - Temperature Fluctuation - Inconsistent Mobile Phase Solutions: - Use Column Oven - Ensure Proper Mixing

Caption: A logical diagram for troubleshooting common HPLC issues.

References

Technical Support Center: Optimizing Derivatization of 2-[(4-Methylphenyl)thio]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 2-[(4-Methylphenyl)thio]propanoic acid for analytical purposes such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: this compound is a polar and relatively non-volatile compound due to its carboxylic acid group. Derivatization is often essential for:

  • GC-MS Analysis: To increase volatility and thermal stability, which prevents decomposition in the injector and column, leading to improved peak shape and sensitivity.[1][2]

  • HPLC Analysis: To enhance the detection response (e.g., by introducing a chromophore for UV detection or a fluorophore for fluorescence detection) and to improve chromatographic retention on reversed-phase columns.[3][4]

Q2: What are the most common derivatization methods for this compound?

A2: The most common methods involve targeting the carboxylic acid functional group. These include:

  • Silylation: This method replaces the acidic proton of the carboxyl group with a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group. Silylation is a popular choice for GC-MS analysis due to its simplicity and the formation of volatile and thermally stable derivatives.[1][2]

  • Esterification (Alkylation): This converts the carboxylic acid into a less polar and more volatile ester. Common approaches include reaction with an alcohol in the presence of an acid catalyst (Fischer-Speier esterification) or using reagents like diazomethane or alkyl halides.[4][5]

  • Amidation: This involves coupling the carboxylic acid with an amine, which can be useful for both GC and HPLC analysis. Peptide coupling reagents are often employed for this purpose.[3][6]

Q3: Can the thioether group in this compound interfere with the derivatization reaction?

A3: The thioether linkage is generally stable under most derivatization conditions for carboxylic acids. However, highly oxidative conditions should be avoided to prevent oxidation of the sulfur atom to a sulfoxide or sulfone. It is crucial to select derivatization reagents and conditions that are chemoselective for the carboxylic acid group.

Q4: How do I choose the right derivatization reagent?

A4: The choice of reagent depends on the analytical technique and the desired properties of the derivative.

  • For GC-MS: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are excellent choices for increasing volatility.[2]

  • For HPLC-UV: Reagents that introduce a chromophore, such as p-bromophenacyl bromide (BPB), are suitable for enhancing UV detection.[5]

  • For HPLC-Fluorescence: Derivatizing agents containing a fluorescent tag can be used to significantly increase sensitivity.

Troubleshooting Guides

Low Derivatization Yield
Potential Cause Recommended Solution
Presence of Moisture Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Store derivatizing agents under an inert atmosphere (e.g., nitrogen or argon).[4]
Degradation of Reagent Use fresh derivatization reagents. Check the expiration date and storage conditions of your reagents.
Insufficient Reagent Increase the molar excess of the derivatization reagent. A 2 to 10-fold excess is a good starting point.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions require heating to proceed to completion. Monitor the reaction at different temperatures (e.g., room temperature, 60°C, 80°C).
Inadequate Reaction Time Increase the reaction time. Monitor the reaction progress by analyzing aliquots at different time points until the derivative peak area plateaus.[4]
Incorrect pH For reactions requiring a specific pH, ensure the reaction mixture is properly buffered or adjusted.
Incomplete Reactions or Presence of Side Products
Potential Cause Recommended Solution
Steric Hindrance The methyl group on the phenyl ring and the propanoic acid chain might cause some steric hindrance. Consider using a less bulky derivatizing agent or increasing the reaction temperature and time.
Side Reactions with Solvent Ensure the solvent is inert and does not react with the derivatization reagent. For example, protic solvents like methanol can react with silylating agents.
Formation of Multiple Derivatives If using a silylating agent, ensure complete derivatization to the desired silyl ester. Incomplete silylation can result in a mixture of the parent acid and the silyl ester.
Degradation of the Analyte Harsh reaction conditions (e.g., high temperatures, strong acids or bases) can lead to the degradation of the target molecule. Use milder conditions or protective groups if necessary.

Experimental Protocols

Protocol 1: Silylation for GC-MS Analysis

This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.

Materials and Reagents:

  • This compound sample, dried

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.

  • To the dried sample in a vial, add 100 µL of pyridine or acetonitrile.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60°C for 30 minutes.[4]

  • Cool the vial to room temperature.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

Protocol 2: Esterification (Methyl Ester Formation) for GC-MS Analysis

This protocol describes the formation of the methyl ester of this compound using boron trifluoride-methanol.

Materials and Reagents:

  • This compound sample, dried

  • Boron trifluoride in methanol (14% w/v)

  • Hexane (anhydrous)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • To the dried sample in a vial, add 2 mL of 14% BF₃ in methanol.

  • Cap the vial tightly and heat at 60°C for 15 minutes.

  • Cool the vial to room temperature.

  • Add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous Na₂SO₄.

  • The sample is now ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Dried Sample of this compound reagent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) start->reagent Dissolve in anhydrous solvent reaction Heat at Optimized Temperature and Time reagent->reaction analysis Inject into GC-MS or HPLC reaction->analysis Cool and dilute if necessary

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Derivative Peak moisture Moisture Present? start->moisture reagent_issue Reagent Degraded? start->reagent_issue conditions Suboptimal Conditions? start->conditions dry Use Anhydrous Solvents/Reagents moisture->dry Yes fresh_reagent Use Fresh Reagent reagent_issue->fresh_reagent Yes optimize Optimize Temp, Time, & Reagent Ratio conditions->optimize Yes

Caption: Troubleshooting logic for low derivatization yield.

References

Technical Support Center: Scale-Up Synthesis of 2-[(4-Methylphenyl)thio]propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-[(4-Methylphenyl)thio]propanoic acid. While specific literature on the large-scale synthesis of this exact molecule is not extensively available, the challenges and solutions presented here are based on established principles for the synthesis of structurally similar thio-compounds and substituted propanoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A common and direct method for synthesizing this compound involves the nucleophilic substitution reaction between 4-methylthiophenol and a 2-halopropanoic acid (e.g., 2-bromopropanoic acid) or its ester derivative under basic conditions. The reaction is typically carried out in a suitable solvent like ethanol, isopropanol, or a polar aprotic solvent like DMF or DMSO. Subsequent hydrolysis of the ester, if used, yields the final carboxylic acid.

Q2: What are the most common side reactions to anticipate during scale-up?

The most prevalent side reaction is the oxidation of the 4-methylthiophenol starting material to form the corresponding disulfide (4,4'-dimethyldiphenyl disulfide). This can be minimized by maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and purification process. Other potential side reactions include elimination reactions of the 2-halopropanoic acid starting material, especially at elevated temperatures.

Q3: How can I monitor the progress of the reaction effectively?

Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). HPLC is particularly useful for quantitative analysis of the starting materials, product, and any byproducts, which is crucial for process control during scale-up.

Q4: What are the recommended purification methods for the final product at an industrial scale?

For large-scale purification, recrystallization is often the most cost-effective method.[1] The choice of solvent is critical and should be one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[1] Common solvent systems could include toluene, heptane, or mixtures of esters and alkanes. If recrystallization does not provide the desired purity, column chromatography with a suitable stationary phase like silica gel can be employed, although this may be less economical for very large quantities.

Q5: What safety precautions should be taken when handling 4-methylthiophenol at scale?

4-Methylthiophenol has a strong, unpleasant odor and is toxic. All handling should be done in a well-ventilated fume hood or a closed system. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. At an industrial scale, closed-system transfers and scrubber systems to neutralize odorous off-gases are recommended.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials or reagents. - Product loss during work-up and purification.- Monitor the reaction to completion using HPLC or GC.[2] - Optimize the reaction temperature; a moderate increase may improve the rate, but excessive heat can lead to side reactions. - Ensure the purity of 4-methylthiophenol and the 2-halopropanoic acid derivative.[2] - Optimize the extraction and recrystallization procedures to minimize losses.
Presence of Disulfide Impurity - Oxidation of 4-methylthiophenol due to the presence of oxygen.- Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents. - Maintain a positive pressure of the inert gas throughout the reaction. - Use degassed solvents.
Product is an Oil or Fails to Crystallize - Presence of impurities inhibiting crystallization. - Incorrect solvent system for recrystallization.- Attempt to purify a small sample by column chromatography to obtain a seed crystal. - Screen a variety of solvents or solvent mixtures for recrystallization.[1] - Consider an acid-base extraction to purify the carboxylic acid product.
Inconsistent Batch-to-Batch Results - Variations in raw material quality. - Poor control over reaction parameters (temperature, addition rates). - Inefficient mixing at a larger scale.- Qualify all raw material suppliers and test incoming batches for purity. - Implement strict process controls for all critical parameters. - Ensure the reactor is appropriately sized and the mixing is efficient for the batch volume.

Quantitative Data Presentation

The following table presents illustrative data for the synthesis of this compound, highlighting the impact of different bases and solvents on reaction time and yield. These are representative values and may require optimization for a specific scale.

Base Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Purity by HPLC (%)
Sodium HydroxideEthanol78685-90>98
Potassium CarbonateDMF80880-88>97
Sodium EthoxideEthanol60490-95>98
TriethylamineIsopropanol821275-85>96

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-Methylthiophenol

  • 2-Bromopropanoic acid

  • Sodium hydroxide

  • Ethanol (reagent grade)

  • Hydrochloric acid (1M)

  • Toluene

Procedure:

  • Reaction Setup: A reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet is charged with ethanol.

  • Base and Thiol Addition: Sodium hydroxide is added to the ethanol and stirred until dissolved. 4-Methylthiophenol is then added to the solution. The mixture is stirred under a nitrogen atmosphere.

  • Alkylating Agent Addition: 2-Bromopropanoic acid is added dropwise to the mixture, maintaining the temperature below 40°C.

  • Reaction: After the addition is complete, the mixture is heated to reflux (approximately 78°C) and maintained for 6 hours, or until reaction completion is confirmed by HPLC.

  • Work-up: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is dissolved in water and washed with a non-polar solvent like toluene to remove any unreacted thiol and disulfide byproduct.

  • Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2 with 1M hydrochloric acid, leading to the precipitation of the product.

  • Isolation and Purification: The solid product is collected by filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent such as toluene.

Visualizations

experimental_workflow Experimental Workflow for Synthesis setup 1. Reactor Setup (Ethanol, N2 Atmosphere) reagents 2. Add Reagents (NaOH, 4-Methylthiophenol) setup->reagents addition 3. Add 2-Bromopropanoic Acid (Dropwise, <40°C) reagents->addition reaction 4. Heat to Reflux (78°C, 6h) addition->reaction workup 5. Solvent Removal & Aqueous Work-up reaction->workup acidification 6. Acidification (HCl) & Product Precipitation workup->acidification purification 7. Filtration & Recrystallization acidification->purification product Final Product purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_tree Troubleshooting Decision Tree start Low Yield or Purity? check_completion Check Reaction Completion (HPLC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes check_purity Analyze Crude Purity (Identify Byproducts) complete->check_purity disulfide Disulfide Present? check_purity->disulfide yes_disulfide Improve Inert Atmosphere (N2 Purge, Degas Solvents) disulfide->yes_disulfide Yes other_impurities Other Impurities? disulfide->other_impurities No no_disulfide Optimize Purification (Recrystallization, Extraction) yes_other Check Raw Material Purity & Reaction Temperature other_impurities->yes_other Yes no_other Review Work-up Procedure for Product Loss other_impurities->no_other No

References

Navigating the NMR Spectrum of 2-[(4-Methylphenyl)thio]propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting the 1H and 13C NMR spectra of 2-[(4-Methylphenyl)thio]propanoic acid. This document addresses common challenges and frequently asked questions to facilitate accurate spectral analysis.

Frequently Asked Questions (FAQs)

1H NMR Spectrum

  • Q1: What are the expected chemical shifts and multiplicities for the protons in this compound?

    • A1: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton alpha to the carboxylic acid and sulfur, the methyl group on the propanoic acid chain, the methyl group on the phenyl ring, and the carboxylic acid proton. The aromatic protons will appear as two doublets in the range of 7.0-7.5 ppm. The methine proton (CH) will likely be a quartet around 3.5-4.0 ppm. The methyl protons (CH3) of the propanoic acid moiety will appear as a doublet around 1.5 ppm. The methyl protons on the phenyl group will be a singlet around 2.3 ppm. The carboxylic acid proton (COOH) is expected to be a broad singlet in the downfield region of 10-12 ppm.[1][2]

  • Q2: Why is the carboxylic acid proton signal often broad and sometimes not observed?

    • A2: The carboxylic acid proton is acidic and can undergo rapid chemical exchange with other acidic protons (like trace water in the solvent) or through hydrogen bonding with other molecules of the acid.[1][2][3][4][5] This exchange process broadens the signal, and in some cases, it can become so broad that it is indistinguishable from the baseline.[3]

  • Q3: How can I confirm the presence of the carboxylic acid proton?

    • A3: A simple method is to perform a D2O exchange experiment. After acquiring a standard 1H NMR spectrum, a drop of deuterium oxide (D2O) is added to the NMR tube, and the spectrum is re-acquired. The acidic carboxylic acid proton will exchange with deuterium, causing the signal to disappear or significantly decrease in intensity.[1][2][4]

13C NMR Spectrum

  • Q4: What are the approximate chemical shifts for the carbon atoms in this compound?

    • A4: The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded and will appear in the range of 170-180 ppm.[2][5] The aromatic carbons will have signals between 125-140 ppm. The carbon attached to the sulfur (C-S) and the methine carbon (CH) will be in the 30-50 ppm range. The two methyl carbons (CH3) will be the most shielded, appearing between 15-25 ppm.

Troubleshooting Guide

  • Issue 1: Unexpected peaks in the spectrum.

    • Possible Cause: Impurities in the sample or residual solvent.

    • Troubleshooting Steps:

      • Check the chemical shifts of common laboratory solvents and impurities to identify the extraneous peaks.

      • If the sample is suspected to be impure, repurify it using an appropriate technique such as recrystallization or chromatography.

  • Issue 2: Poor resolution or broad peaks (excluding the COOH proton).

    • Possible Cause:

      • The sample concentration is too high, leading to viscosity-related broadening.

      • Inhomogeneous magnetic field.

      • Presence of paramagnetic impurities.

    • Troubleshooting Steps:

      • Dilute the sample.

      • Shim the magnetic field of the NMR spectrometer.

      • If paramagnetic impurities are suspected, filter the sample.

  • Issue 3: Incorrect integration values.

    • Possible Cause:

      • Overlapping signals.

      • Incorrect phasing of the spectrum.

      • The relaxation delay (d1) was set too short, particularly for quaternary carbons in 13C NMR.

    • Troubleshooting Steps:

      • Carefully re-integrate the signals, ensuring the integration regions are set correctly.

      • Re-process the spectrum with proper phasing.

      • For 13C NMR, increase the relaxation delay to ensure full relaxation of all carbon nuclei.

Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR spectral data for this compound.

Table 1: Predicted 1H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1HCOOH
~7.3Doublet2HAromatic CH
~7.1Doublet2HAromatic CH
~3.8Quartet1HS-CH
~2.3Singlet3HAr-CH3
~1.5Doublet3HCH-CH3

Table 2: Predicted 13C NMR Data

Chemical Shift (ppm)Assignment
~175C=O
~138Aromatic C-S
~135Aromatic C-CH3
~130Aromatic CH
~129Aromatic CH
~45S-CH
~21Ar-CH3
~18CH-CH3

Experimental Protocol: NMR Sample Preparation

A standard protocol for preparing an NMR sample of a small organic molecule like this compound is as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl3, DMSO-d6).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Standard Addition (Optional): Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Insertion into Spectrometer: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Logical Workflow for NMR Spectral Interpretation

The following diagram illustrates a logical workflow for the interpretation of the NMR spectra of this compound.

NMR_Interpretation_Workflow cluster_1h 1H NMR Analysis cluster_13c 13C NMR Analysis start Acquire 1H and 13C NMR Spectra count_signals Count Number of Signals in Each Spectrum start->count_signals analyze_1h Analyze 1H Spectrum count_signals->analyze_1h analyze_13c Analyze 13C Spectrum count_signals->analyze_13c chem_shift_1h Chemical Shifts (ppm) analyze_1h->chem_shift_1h integration Integration (Proton Ratios) analyze_1h->integration multiplicity Multiplicity (Splitting Pattern) analyze_1h->multiplicity chem_shift_13c Chemical Shifts (ppm) analyze_13c->chem_shift_13c assign_signals Assign Signals to Specific Atoms structure_confirm Confirm Molecular Structure assign_signals->structure_confirm chem_shift_1h->assign_signals integration->assign_signals multiplicity->assign_signals chem_shift_13c->assign_signals

Caption: Workflow for NMR spectral interpretation.

References

Technical Support Center: Overcoming Solubility Issues of 2-[(4-Methylphenyl)thio]propanoic acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with 2-[(4-Methylphenyl)thio]propanoic acid in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and solubility of this compound?

A1: this compound is a solid, white to off-white compound.[1] Its carboxylic acid group suggests that its aqueous solubility is highly dependent on pH.[2][3][4] It is sparingly soluble in solvents like chloroform and methanol.[1] Key properties are summarized in the table below.

PropertyValueReference
CAS Number 17431-98-0[1]
Molecular Formula C₁₀H₁₂O₂S[1]
Molecular Weight 196.27 g/mol [1]
Melting Point 77.5-78.5 °C[1]
Predicted pKa 3.76 ± 0.10[1]

Q2: What is the recommended first step for dissolving this compound for in vitro assays?

A2: The initial and most common approach is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of compounds and its compatibility with many cell-based assays at low final concentrations (typically ≤0.5%).[5][6][7]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

A3: This phenomenon, known as precipitation upon dilution, is a common challenge with hydrophobic compounds.[8][9][10][11] Here are several strategies to address this issue:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible to avoid solvent-induced artifacts, but high enough to maintain the compound's solubility.[5] A final concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.[5][6]

  • Lower the Final Compound Concentration: Your target concentration might be above the compound's solubility limit in the final aqueous medium. Try working with a lower concentration if your experimental design allows.

  • Use Pre-warmed Medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) cell culture medium can sometimes prevent precipitation.[8]

  • Employ a Gradual Dilution: Instead of a large, single dilution, try a stepwise dilution of the DMSO stock into the aqueous buffer.[8]

  • Utilize Solubility-Enhancing Excipients: Consider incorporating co-solvents, surfactants, or cyclodextrins into your assay medium.[12][13][14]

Q4: How does pH influence the solubility of this compound?

A4: As a carboxylic acid, the solubility of this compound is expected to increase significantly at a higher pH (alkaline conditions).[2][3][4] At a pH above its pKa (predicted to be around 3.76), the carboxylic acid group will be deprotonated, forming a more polar and water-soluble carboxylate salt.[2][4] Conversely, at a low pH (acidic conditions), the compound will remain in its less soluble, protonated form.[2][4]

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: Yes, several other strategies can be employed, often in combination:

  • Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol 400 (PEG 400) can be used.[15][16] It is crucial to determine the tolerance of your specific cell line to these solvents.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming inclusion complexes that are more water-soluble.[17][18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications.[18][21]

  • pH Adjustment: As mentioned, increasing the pH of the stock solution or the final assay medium can enhance solubility. However, ensure the final pH is compatible with your biological system.

  • Surfactants: Non-ionic surfactants like Tween 20 or Tween 80 can form micelles that solubilize hydrophobic compounds.[16] However, they can also have cytotoxic effects and should be used with caution and at very low concentrations.[16]

Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility issues with this compound.

Problem: Compound is difficult to dissolve in the initial organic solvent (e.g., DMSO).
Possible Cause Suggested Solution
Insufficient solvent volumeIncrease the volume of the solvent to create a more dilute stock solution.
Compound requires energy to dissolveGently warm the solution in a water bath (e.g., 37°C) for a short period.
Mechanical agitation is neededVortex the solution vigorously or use a bath sonicator for a few minutes.[8]
Problem: Compound precipitates out of solution upon dilution into aqueous media.
Possible Cause Suggested Solution
Exceeding aqueous solubility limitLower the final concentration of the compound in the assay.
Insufficient organic solvent in the final solutionSlightly increase the final concentration of the co-solvent (e.g., DMSO to 0.5%), ensuring it is not toxic to the cells.
Rapid change in solvent environmentAdd the DMSO stock to pre-warmed media and mix immediately and thoroughly.[8] Perform a serial dilution.
pH of the medium is too lowIf compatible with the assay, increase the pH of the aqueous medium to deprotonate the carboxylic acid.
The compound requires a carrierUtilize solubility enhancers like cyclodextrins (e.g., HP-β-CD).[17][18]
Solubilization Strategy Comparison
StrategyTypical ConcentrationAdvantagesDisadvantages
DMSO 0.1% - 0.5% (final)Effective for many compounds; well-established.[7]Can be cytotoxic at higher concentrations; may affect cell differentiation and other cellular processes.[6]
Ethanol 0.1% - 1% (final)Less toxic than DMSO for some cell lines.[15]Can be cytotoxic and may interfere with some assays.[6][15]
PEG 400 0.1% - 2% (final)Generally well-tolerated by cells.[22]Can be viscous; may not be as effective as DMSO for all compounds.[15]
HP-β-Cyclodextrin 1-10 mMLow cytotoxicity; can improve bioavailability.[18][21]May extract cholesterol from cell membranes at high concentrations; requires optimization of the drug-to-cyclodextrin ratio.
pH Adjustment pH 7.4 - 8.5Can significantly increase the solubility of acidic compounds.[2][3]The required pH may not be compatible with the biological assay or cell viability.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Accurately weigh a precise amount of this compound.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-100 mM).

  • Vortex the solution for 1-2 minutes until the compound is fully dissolved.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.

  • For difficult-to-dissolve compounds, sonicate the solution in a bath sonicator for 5-15 minutes.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Using a Co-solvent Approach in a Cell-Based Assay
  • Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 50 mM) as described in Protocol 1.

  • On the day of the experiment, perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations.

  • Add a small volume of each DMSO dilution to the cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all treatments, including the vehicle control (e.g., 0.1%).

  • Immediately after adding the compound, gently mix the contents of the well or plate.

Protocol 3: Utilizing Cyclodextrins for Solubilization
  • Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your cell culture medium or buffer (e.g., 10 mM).

  • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.

  • Slowly add the concentrated drug solution to the HP-β-CD solution while vortexing or stirring.

  • Allow the mixture to equilibrate, often by rotating overnight at room temperature, to facilitate the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound before adding it to the cells.

Visualizations

experimental_workflow Troubleshooting Workflow for Solubility Issues start Start with this compound prep_dmso Prepare 10-100 mM stock in DMSO start->prep_dmso dilute Dilute stock into aqueous medium prep_dmso->dilute precipitate Precipitation observed? dilute->precipitate no_precipitate No Precipitation Proceed with assay precipitate->no_precipitate No troubleshoot Troubleshooting Strategies precipitate->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc adjust_ph Adjust pH (if compatible) troubleshoot->adjust_ph use_cosolvent Use other co-solvents (e.g., Ethanol, PEG 400) troubleshoot->use_cosolvent use_cd Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->use_cd lower_conc->dilute adjust_ph->dilute use_cosolvent->dilute use_cd->dilute

Caption: A decision-making workflow for addressing solubility issues.

ph_solubility Effect of pH on Carboxylic Acid Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph_node R-COOH (Protonated Form) low_solubility Low Aqueous Solubility low_ph_node->low_solubility Predominates high_ph_node R-COO⁻ + H⁺ (Deprotonated Form) low_ph_node->high_ph_node Equilibrium high_solubility High Aqueous Solubility high_ph_node->high_solubility Predominates equilibrium pH > pKa

Caption: The relationship between pH and the solubility of a carboxylic acid.

References

Technical Support Center: Synthesis of 2-[(4-Methylphenyl)thio]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-[(4-Methylphenyl)thio]propanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via the nucleophilic substitution of 2-bromopropanoic acid with 4-methylthiophenol (p-thiocresol) in the presence of a base.

Q1: The reaction is sluggish or incomplete, resulting in a low yield of the desired product.

A1: An incomplete reaction is often due to insufficient deprotonation of the thiol, poor nucleophilicity, or issues with the electrophile.

  • Insufficient Deprotonation: 4-Methylthiophenol requires a sufficiently strong base to form the more nucleophilic thiolate anion. Ensure that at least one equivalent of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, is used. When using weaker bases like sodium hydroxide or potassium carbonate, the reaction may require more forcing conditions (e.g., higher temperature, longer reaction time).

  • Reagent Quality: Verify the purity of your starting materials. 2-Bromopropanoic acid can degrade over time, and the 4-methylthiophenol can oxidize. Use freshly opened or purified reagents if possible.

  • Solvent Choice: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is generally preferred as it can solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. If the reaction is slow at room temperature, gradually increasing the temperature to 40-60 °C may be beneficial.

Q2: The major impurity detected is bis(4-methylphenyl) disulfide.

A2: The formation of bis(4-methylphenyl) disulfide is a common issue resulting from the oxidation of the 4-methylthiophenol starting material or the thiolate intermediate.

  • Atmosphere: Thiols are susceptible to oxidation by atmospheric oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent prior to use to remove dissolved oxygen.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of oxidation. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.

  • Storage of Thiol: 4-Methylthiophenol should be stored under an inert atmosphere and protected from light to minimize oxidation.

Q3: An impurity corresponding to the elimination product, 2-propenoic acid (acrylic acid), is observed.

A3: The formation of acrylic acid is a result of an E2 elimination reaction competing with the desired SN2 substitution. This is more likely to occur under certain conditions.

  • Base Strength and Steric Hindrance: While a strong base is necessary, a very strong and sterically hindered base can favor elimination. If elimination is a significant issue, consider using a less hindered base like sodium hydride.

  • Temperature: Higher reaction temperatures can favor elimination over substitution. Try running the reaction at a lower temperature for a longer period.

  • Leaving Group: Bromide is a good leaving group. If elimination persists, switching to a better leaving group that also favors SN2, such as a tosylate, could be considered, although this would require synthesizing 2-(tosyloxy)propanoic acid first.

Q4: The final product is difficult to purify from unreacted 4-methylthiophenol.

A4: Both the product and the starting thiol are acidic, which can complicate purification by simple acid-base extraction if not performed carefully.

  • Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of 2-bromopropanoic acid can help to ensure that all of the thiol is consumed.

  • Work-up Procedure: A careful work-up is key. After the reaction is complete, the mixture should be acidified. The product and any unreacted thiol will be in the organic phase. Washing the organic layer with a saturated sodium bicarbonate solution should selectively extract the more acidic carboxylic acid product into the aqueous layer. The unreacted thiol, being less acidic, should largely remain in the organic phase. The aqueous layer can then be re-acidified to precipitate the pure product.

  • Chromatography: If extraction is insufficient, column chromatography on silica gel can be used for purification. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid to keep the carboxylic acid protonated, is typically effective.

Frequently Asked Questions (FAQs)

Q: What is the typical synthetic route for this compound?

A: The most common method is a Williamson-type thioether synthesis. This involves the reaction of 4-methylthiophenol with a 2-halopropanoic acid, such as 2-bromopropanoic acid, in the presence of a base. The base deprotonates the thiol to form a thiolate, which then acts as a nucleophile and displaces the halide in an SN2 reaction.

Q: What are the most common impurities to look out for?

A: The primary impurities are typically:

  • Unreacted starting materials (4-methylthiophenol and 2-bromopropanoic acid).

  • Bis(4-methylphenyl) disulfide, formed from the oxidation of the thiol.

  • 2-Propenoic acid (acrylic acid), the E2 elimination byproduct.

  • Over-alkylation products, though less common with a carboxylic acid present.

Q: Which analytical techniques are best for monitoring the reaction and assessing purity?

A:

  • Thin-Layer Chromatography (TLC): Useful for qualitatively monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of the reaction mixture, allowing for the determination of the relative percentages of product and impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic or phosphoric acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities. The carboxylic acid product may require derivatization (e.g., esterification) to improve its volatility for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and can be used to detect and quantify impurities if their signals do not overlap with the product signals.

Q: How can I improve the overall yield and purity of my product?

A: To optimize for high yield and purity:

  • Use high-purity starting materials.

  • Maintain an inert atmosphere throughout the reaction.

  • Choose an appropriate strong, non-hindered base and a suitable polar aprotic solvent.

  • Carefully control the reaction temperature to balance reaction rate and side reactions.

  • Monitor the reaction to avoid unnecessarily long reaction times.

  • Employ a meticulous work-up and purification procedure, such as the acid-base extraction described in the troubleshooting guide, followed by recrystallization or chromatography if necessary.

Data Presentation

The following tables present illustrative data for the synthesis of this compound. Note: This data is hypothetical and intended for educational purposes to demonstrate the impact of reaction parameters on yield and purity. Actual results may vary.

Table 1: Effect of Base and Solvent on Yield and Purity

EntryBase (1.1 eq)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1NaHDMF2549298
2K₂CO₃Acetonitrile60127595
3NaOHEthanol5088096
4t-BuOKTHF2568593 (higher elimination)

Table 2: Common Impurities Observed Under Various Conditions

ImpurityFormation ConditionTypical Level (%)Analytical Method
4-MethylthiophenolIncomplete reaction1-10HPLC, GC-MS
Bis(4-methylphenyl) disulfidePresence of oxygen0.5-5HPLC, GC-MS
2-Propenoic acidHigh temperature, hindered base0.1-2HPLC, ¹H NMR

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is based on general procedures for Williamson thioether synthesis and should be adapted and optimized as needed.

Materials:

  • 4-Methylthiophenol (p-thiocresol)

  • 2-Bromopropanoic acid

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes under a stream of nitrogen.

  • Add anhydrous DMF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylthiophenol (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • To the resulting sodium thiophenolate solution, add a solution of 2-bromopropanoic acid (1.05 equivalents) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting thiol.

  • Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Extract the product from the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

  • Separate the aqueous layer and wash it with diethyl ether to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Deprotonation of 4-Methylthiophenol with NaH in DMF under N₂ B Addition of 2-Bromopropanoic Acid A->B Formation of Thiolate C Quenching with Water B->C Reaction Completion D Extraction with Diethyl Ether C->D E Acid-Base Extraction with NaHCO₃ D->E F Acidification with HCl E->F G Extraction of Product F->G H Drying and Concentration G->H I Recrystallization or Chromatography H->I J J I->J Final Product

Caption: Experimental workflow for the synthesis of this compound.

impurity_formation cluster_main Desired Reaction (SN2) cluster_side Side Reactions Reactants 4-Methylthiophenol + 2-Bromopropanoic Acid Product This compound Reactants->Product Base, DMF Disulfide Bis(4-methylphenyl) disulfide Elimination 2-Propenoic Acid 4-Methylthiophenol_node 4-Methylthiophenol 4-Methylthiophenol_node->Disulfide O₂ (Air) 2-Bromopropanoic_Acid_node 2-Bromopropanoic Acid 2-Bromopropanoic_Acid_node->Elimination Strong/Hindered Base, Heat

Caption: Potential pathways for product and impurity formation.

Technical Support Center: Analytical Method Validation for 2-[(4-Methylphenyl)thio]propanoic acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for 2-[(4-Methylphenyl)thio]propanoic acid in complex biological matrices such as plasma, urine, or tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What are the primary regulatory guidelines I should follow for validating my analytical method?

A1: For bioanalytical method validation, it is essential to adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4][5][6] Key documents include the FDA's "Bioanalytical Method Validation Guidance for Industry" and ICH guidelines Q2(R2) on validation of analytical procedures.[3][5][6] These guidelines provide a framework for the validation process, including the necessary experiments and acceptance criteria.[2][4][7]

Q2: I am observing significant signal suppression for my analyte. What are the potential causes and how can I mitigate this?

A2: Signal suppression, a common form of matrix effect in LC-MS/MS analysis, occurs when components in the biological matrix co-elute with the analyte and interfere with its ionization.[8][9] To address this, consider the following:

  • Improve Sample Preparation: Enhance your sample clean-up procedure. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PP).[9]

  • Chromatographic Separation: Optimize your HPLC method to better separate the analyte from matrix components. This could involve trying different columns, mobile phases, or gradient profiles.[8]

  • Internal Standard Selection: Use a stable isotope-labeled internal standard (SIL-IS) if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.

  • Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering components.

Q3: My accuracy and precision results are outside the acceptable limits. What should I investigate?

A3: Inconsistent accuracy and precision can stem from several sources.[10] A systematic investigation should include:

  • Sample Preparation: Inconsistent recovery during extraction is a common culprit. Ensure your extraction procedure is robust and reproducible.[10]

  • Pipetting and Handling: Verify the accuracy and calibration of all pipettes and automated liquid handlers.

  • Instrument Performance: Check for issues with the autosampler, pumps, and detector of your analytical instrument.

  • Standard and QC Sample Preparation: Re-prepare your calibration standards and quality control (QC) samples to rule out preparation errors.

  • Analyte Stability: Assess the stability of this compound in the biological matrix under the storage and handling conditions of your experiment.[11]

Q4: What is the difference between the Limit of Detection (LOD) and the Limit of Quantitation (LOQ)?

A4: The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected by the method, but not necessarily quantified with acceptable accuracy and precision.[2] The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision and is typically the lowest point on the calibration curve.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions

CauseTroubleshooting Steps
Column Contamination/Degradation 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.
Inappropriate Mobile Phase pH 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Sample Solvent Incompatibility 1. Ensure the sample solvent is of similar or weaker strength than the initial mobile phase.
Column Overload 1. Reduce the injection volume or dilute the sample.
Issue 2: High Background Noise or Baseline Drift

Possible Causes & Solutions

CauseTroubleshooting Steps
Contaminated Mobile Phase or Solvents 1. Use high-purity, LC-MS grade solvents and additives.[12] 2. Prepare fresh mobile phase daily.
Detector Contamination 1. Clean the ion source of the mass spectrometer.[12]
Gas Supply Issues (for MS) 1. Check for leaks and ensure consistent gas flow and purity.[12]
Inadequate System Equilibration 1. Allow sufficient time for the system to equilibrate with the mobile phase before starting a run.

Experimental Protocols & Data Presentation

Method Validation Workflow

The following diagram illustrates a typical workflow for analytical method validation.

G cluster_dev Method Development cluster_val Method Validation cluster_params Validation Parameters dev_params Define Analytical Requirements dev_select Select Method (e.g., LC-MS/MS) dev_params->dev_select dev_opt Optimize Parameters (Column, Mobile Phase, etc.) dev_select->dev_opt dev_preval Pre-validation/ Qualification dev_opt->dev_preval val_protocol Write Validation Protocol dev_preval->val_protocol Proceed to Validation val_exec Execute Validation Experiments val_protocol->val_exec val_report Generate Validation Report val_exec->val_report spec Specificity/ Selectivity val_exec->spec lin Linearity & Range val_exec->lin acc_prec Accuracy & Precision val_exec->acc_prec loq LOD & LOQ val_exec->loq stab Stability val_exec->stab rob Robustness val_exec->rob G start Inaccurate Results (Outside Acceptance Criteria) check_prep Review Sample/Standard Preparation Procedures start->check_prep prep_error Preparation Error Identified check_prep->prep_error Yes check_instrument Investigate Instrument Performance check_prep->check_instrument No reprepare Re-prepare and Re-analyze prep_error->reprepare reprepare->start instrument_issue Instrument Issue Found (e.g., carryover, instability) check_instrument->instrument_issue Yes check_matrix Assess Matrix Effects check_instrument->check_matrix No troubleshoot_instrument Perform Instrument Maintenance/Troubleshooting instrument_issue->troubleshoot_instrument troubleshoot_instrument->start matrix_effect Significant Matrix Effect (Suppression/Enhancement) check_matrix->matrix_effect Yes check_stability Evaluate Analyte Stability check_matrix->check_stability No optimize_cleanup Optimize Sample Cleanup or Chromatography matrix_effect->optimize_cleanup optimize_cleanup->start instability Analyte Instability Confirmed check_stability->instability Yes end Method Validated check_stability->end No adjust_handling Adjust Sample Handling and Storage Conditions instability->adjust_handling adjust_handling->start

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of (S)- and (R)-Enantiomers of 2-(4-Methylphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of the bioactivity of the (S)- and (R)-enantiomers of 2-(4-Methylphenyl)propionic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class. While specific experimental data for the individual enantiomers of 2-(4-Methylphenyl)propionic acid is not extensively available in public literature, this comparison draws upon the well-established principles of enantioselectivity observed within this drug class, using its close and extensively studied structural analog, ibuprofen, as a representative model.

The anti-inflammatory, analgesic, and antipyretic properties of 2-arylpropionic acids are primarily due to their inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins. A fundamental principle in the pharmacology of these drugs is that the (S)-enantiomer is the potent inhibitor of COX enzymes, whereas the (R)-enantiomer demonstrates significantly lower or negligible activity.[1] This enantioselective bioactivity is a critical factor in drug development, as administering a single, active enantiomer can provide a superior therapeutic index and lessen the metabolic load compared to a racemic mixture.[1]

Comparative Bioactivity Data

Due to the lack of specific IC50 values for the enantiomers of 2-(4-Methylphenyl)propionic acid, the following table presents data for ibuprofen (2-(4-isobutylphenyl)propionic acid) to illustrate the typical enantioselective inhibition of COX enzymes by 2-arylpropionic acids.

EnantiomerTargetIC50 (µM)Potency
(S)-Ibuprofen COX-12.1Potent
COX-21.6Potent
(R)-Ibuprofen COX-134.9Low
COX-2>250 (No inhibition observed)Very Low / Inactive

Note: Data presented is for ibuprofen and serves as a representative example for the 2-arylpropionic acid class.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for 2-arylpropionic acids is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various prostaglandins that mediate inflammation, pain, and fever. The (S)-enantiomer of 2-(4-Methylphenyl)propionic acid is the active inhibitor of this pathway.[1][2]

Prostaglandin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Thromboxane A2 (TXA2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Prostaglandins->Platelet_Aggregation GI_Protection Stomach Protection Prostaglandins->GI_Protection S_Enantiomer (S)-Enantiomer of 2-(4-Methylphenyl)propionic acid S_Enantiomer->COX1 Inhibition S_Enantiomer->COX2 Inhibition

Prostaglandin biosynthesis pathway and the inhibitory action of the (S)-enantiomer.

Chiral Inversion of the (R)-Enantiomer

A significant aspect of the bioactivity of racemic 2-arylpropionic acids is the in vivo metabolic chiral inversion of the pharmacologically less active (R)-enantiomer to the active (S)-enantiomer. This is a unidirectional process mediated by the enzyme alpha-methylacyl-CoA racemase. While this inversion contributes to the overall therapeutic effect of the racemic mixture, the extent and rate of this conversion can vary between individuals.

Experimental Protocols

The following section details a general methodology for an in vitro cyclooxygenase (COX) inhibition assay, a key experiment to determine the bioactivity of the enantiomers.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of the (S)- and (R)-enantiomers of 2-(4-Methylphenyl)propionic acid against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (human or ovine)

  • Arachidonic acid (substrate)

  • (S)- and (R)-enantiomers of 2-(4-Methylphenyl)propionic acid

  • Assay buffer (e.g., Tris-HCl buffer)

  • Detection kit for prostaglandins (e.g., EIA kit for PGE2) or an oxygen consumption measurement system

  • Microplate reader or oxygen electrode

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.

  • Compound Preparation: Prepare a series of dilutions of the (S)- and (R)-enantiomers in the assay buffer. A vehicle control (buffer with solvent used for the compounds) should also be prepared.

  • Pre-incubation: In a microplate or reaction vessel, add the enzyme solution and the different concentrations of the test enantiomers or the vehicle control. Allow for a pre-incubation period (e.g., 10-15 minutes at 37°C) to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid.

  • Incubation: Allow the reaction to proceed for a specific duration (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Termination: Stop the reaction, for example, by adding a solution of a strong acid (e.g., HCl).

  • Quantification: Measure the amount of prostaglandin produced (e.g., PGE2) using an EIA kit according to the manufacturer's instructions. Alternatively, measure the rate of oxygen consumption.

  • Data Analysis:

    • Calculate the percentage of COX activity for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Pre_incubation Pre-incubate Enzyme with Enantiomers or Vehicle Enzyme_Prep->Pre_incubation Compound_Prep Prepare Serial Dilutions of (S)- and (R)-Enantiomers Compound_Prep->Pre_incubation Initiation Initiate Reaction with Arachidonic Acid Pre_incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction Incubation->Termination Quantification Quantify Prostaglandin Production (e.g., EIA) Termination->Quantification Calc_Inhibition Calculate Percentage Inhibition Quantification->Calc_Inhibition IC50 Determine IC50 Value Calc_Inhibition->IC50

General workflow for a COX inhibition assay.

Conclusion

The bioactivity of 2-(4-Methylphenyl)propionic acid is highly enantioselective, a characteristic feature of the 2-arylpropionic acid class of NSAIDs. The (S)-enantiomer is the primary contributor to the anti-inflammatory effects through the potent inhibition of COX enzymes. In contrast, the (R)-enantiomer is significantly less active. This pronounced difference in bioactivity underscores the importance of stereochemistry in drug design and the potential therapeutic advantages of using the single, active (S)-enantiomer. Further direct experimental studies on 2-(4-Methylphenyl)propionic acid would be beneficial to quantify the precise inhibitory potencies of its enantiomers.

References

Predictive Cross-Reactivity Profile of (S)-2-(4-Methylphenyl)propionic acid with other NSAIDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity profile of (S)-2-(4-Methylphenyl)propionic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the profen class. Due to the limited direct experimental data on this specific compound, this analysis is based on its structural similarity to well-studied profens, primarily ibuprofen and ketoprofen. The information presented herein is intended to support research and drug development activities by providing insights into potential pharmacological and immunological interactions with other NSAIDs.

Introduction to (S)-2-(4-Methylphenyl)propionic acid

(S)-2-(4-Methylphenyl)propionic acid, also known as (2S)-2-(4-methylphenyl)propanoic acid, is a chiral carboxylic acid and a member of the 2-arylpropionic acid (profen) family of NSAIDs.[1] Its chemical structure is closely related to common profens like ibuprofen.[1][2] The primary mechanism of action for profens is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[1] This compound is also identified as an impurity in ibuprofen preparations (Ibuprofen EP Impurity D).

Understanding NSAID Cross-Reactivity

Cross-reactivity among NSAIDs is a significant clinical concern and can be broadly categorized into two types:

  • Pharmacological (Class-Related) Cross-Reactivity: This is the more prevalent form and is based on the shared mechanism of action, primarily the inhibition of the COX-1 enzyme.[1][3] Inhibition of COX-1 shunts the arachidonic acid metabolism towards the 5-lipoxygenase pathway, leading to an overproduction of pro-inflammatory cysteinyl leukotrienes.[4][5] Individuals sensitive to one potent COX-1 inhibiting NSAID are often intolerant to others, regardless of their chemical structure.[3][6]

  • Immunological (Structure-Related) Cross-Reactivity: This form is less common and is mediated by the immune system, involving specific IgE or T-cell responses.[3][7] It is dependent on the specific chemical structure of the drug and is typically limited to compounds with similar molecular features.[8]

Given that (S)-2-(4-Methylphenyl)propionic acid is a profen that likely inhibits COX enzymes, it is predicted to exhibit pharmacological cross-reactivity with other COX-1 inhibiting NSAIDs.

Predictive Cross-Reactivity Data

The following table summarizes quantitative data on the cross-reactivity of ibuprofen and ketoprofen with other NSAIDs, which serves as a predictive model for (S)-2-(4-Methylphenyl)propionic acid. The data is derived from various studies, and the methodologies may differ.

Target NSAIDCross-Reacting NSAIDAssay TypeCross-Reactivity (%)Reference(s)
Ibuprofen AspirinOral Provocation TestHigh (up to 21% in patients with AERD)[9][10][11]
NaproxenOral Provocation Test / Patch TestVariable, some studies show no cross-reactivity for certain reactions like FDE.[12][13]
DiclofenacNot SpecifiedPotential for cross-reactivity exists.[14][15]
Ketoprofen AspirinOral Provocation Test60% of patients with aspirin-induced urticaria reacted to ketoprofen.[16][17]
IbuprofenPatch Test / Photopatch TestCross-reactivity observed in some cases of photoallergic dermatitis.[18][19]
Tiaprofenic AcidPhotopatch TestHigh cross-reactivity (100% in one study) in photoallergy.[1][20]
NimesulideOral Provocation Test38% of ketoprofen reactors did not tolerate nimesulide.[16]

Note: AERD (Aspirin-Exacerbated Respiratory Disease), FDE (Fixed Drug Eruption). The cross-reactivity percentages can vary significantly based on the patient population (e.g., presence of underlying conditions like asthma or chronic urticaria) and the type of hypersensitivity reaction.

Experimental Protocols

To definitively determine the cross-reactivity profile of (S)-2-(4-Methylphenyl)propionic acid, rigorous experimental testing is required. The following are detailed methodologies for key assays.

Oral Provocation Test (OPT)

The OPT is considered the gold standard for diagnosing NSAID hypersensitivity.[14]

Objective: To confirm or exclude hypersensitivity to an NSAID and to assess cross-reactivity with other NSAIDs in a controlled clinical setting.

Materials:

  • The suspect NSAID and alternative NSAIDs for challenge.

  • Placebo capsules.

  • Emergency medical equipment and medications (e.g., epinephrine, antihistamines, corticosteroids).

  • Equipment for monitoring vital signs and respiratory function (e.g., spirometer).

Protocol:

  • Patient Selection: Patients with a clear history of a hypersensitivity reaction to an NSAID. Patients with a history of severe, life-threatening reactions may be excluded.

  • Informed Consent: Obtain written informed consent from the patient after a thorough explanation of the risks and benefits.

  • Medication Washout: Discontinue all antihistamines and other medications that could interfere with the test for an appropriate period before the challenge.

  • Placebo Control: On the first day, administer a placebo at timed intervals to rule out psychogenic reactions.

  • Drug Challenge: On a subsequent day, administer the active drug, starting with a small fraction of the therapeutic dose.

  • Dose Escalation: Gradually increase the dose at fixed intervals (e.g., every 30-90 minutes) until a full therapeutic dose is reached or a reaction occurs.[8][21]

  • Monitoring: Continuously monitor the patient for any signs or symptoms of a hypersensitivity reaction, including cutaneous (urticaria, angioedema), respiratory (rhinorrhea, bronchospasm), and systemic (hypotension) reactions.

  • Positive Reaction: If a reaction occurs, the test is considered positive. Administer appropriate medical treatment immediately.

  • Negative Reaction: If no reaction occurs after the full dose and a subsequent observation period (typically 2-4 hours), the test is considered negative.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA can be developed to assess the immunological cross-reactivity of (S)-2-(4-Methylphenyl)propionic acid by measuring its ability to compete with a labeled NSAID for binding to specific antibodies.

Objective: To quantify the in-vitro cross-reactivity of (S)-2-(4-Methylphenyl)propionic acid with antibodies raised against another NSAID.

Materials:

  • Microtiter plates.

  • Coating buffer (e.g., carbonate-bicarbonate buffer).

  • Blocking buffer (e.g., BSA or non-fat dry milk in PBS).

  • Wash buffer (e.g., PBS with Tween-20).

  • Primary antibody specific to a reference NSAID (e.g., ibuprofen).

  • Enzyme-conjugated secondary antibody.

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., sulfuric acid).

  • (S)-2-(4-Methylphenyl)propionic acid and other NSAIDs to be tested.

  • NSAID-protein conjugate for coating (e.g., Ibuprofen-BSA).

Protocol:

  • Plate Coating: Coat the wells of a microtiter plate with the NSAID-protein conjugate. Incubate overnight at 4°C.[2]

  • Washing: Wash the plate to remove unbound conjugate.

  • Blocking: Block the remaining protein-binding sites in the wells with blocking buffer for 1-2 hours at room temperature.[22]

  • Competition Reaction: In a separate plate or tubes, pre-incubate the primary antibody with varying concentrations of (S)-2-(4-Methylphenyl)propionic acid or other test NSAIDs. Also include a control with no competitor.

  • Incubation: Transfer the antibody-competitor mixtures to the coated plate and incubate for 1-2 hours at room temperature.[22]

  • Washing: Wash the plate to remove unbound antibodies.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate to remove unbound secondary antibody.

  • Signal Development: Add the substrate solution and incubate in the dark until a color change is observed.[22]

  • Stopping the Reaction: Add the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: The signal will be inversely proportional to the concentration of the competitor in the sample. Calculate the percentage of cross-reactivity based on the concentration of each NSAID required to inhibit antibody binding by 50% (IC50).

Basophil Activation Test (BAT)

The BAT is a flow cytometry-based in-vitro assay that measures the activation of basophils in response to an allergen, providing insights into IgE-mediated or non-IgE-mediated hypersensitivity.[3][4]

Objective: To assess the potential of (S)-2-(4-Methylphenyl)propionic acid to induce basophil activation in blood samples from NSAID-hypersensitive individuals.

Materials:

  • Fresh whole blood from patients with a history of NSAID hypersensitivity and healthy controls.

  • Stimulation buffer.

  • (S)-2-(4-Methylphenyl)propionic acid and other NSAIDs at various concentrations.

  • Positive control (e.g., anti-IgE antibody) and negative control (buffer alone).

  • Fluorochrome-conjugated antibodies against basophil surface markers (e.g., CD63, CD203c).

  • Lysis buffer.

  • Flow cytometer.

Protocol:

  • Blood Collection: Collect fresh heparinized whole blood from study subjects.

  • Cell Stimulation: Incubate the whole blood samples with different concentrations of (S)-2-(4-Methylphenyl)propionic acid, other NSAIDs, and controls for a defined period (e.g., 15-30 minutes) at 37°C.[4]

  • Staining: Add the fluorochrome-conjugated antibodies against basophil activation markers to the samples and incubate in the dark.

  • Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

  • Washing: Wash the remaining cells with buffer.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

  • Gating and Analysis: Identify the basophil population based on their light scatter properties and specific surface markers. Quantify the percentage of activated (e.g., CD63-positive) basophils.

  • Interpretation: An increase in the percentage of activated basophils upon stimulation with (S)-2-(4-Methylphenyl)propionic acid compared to the negative control indicates a positive response.

Visualizations

Signaling Pathway of NSAID-Induced Hypersensitivity

NSAID_Hypersensitivity_Pathway cluster_pathways Arachidonic Acid Metabolism membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Activation aa Arachidonic Acid pla2->aa Liberates cox1 COX-1 aa->cox1 lox 5-Lipoxygenase (5-LOX) aa->lox prostaglandins Prostaglandins (e.g., PGE2) (Anti-inflammatory) cox1->prostaglandins Synthesis leukotrienes Cysteinyl Leukotrienes (Pro-inflammatory) lox->leukotrienes Synthesis symptoms Hypersensitivity Symptoms (Urticaria, Angioedema, Bronchospasm) prostaglandins->symptoms Inhibition leukotrienes->symptoms Induction nsaids NSAIDs (e.g., (S)-2-(4-Methylphenyl)propionic acid) nsaids->cox1 Inhibition

Caption: Mechanism of NSAID-induced hypersensitivity reactions.

Experimental Workflow for Assessing NSAID Cross-Reactivity

NSAID_Cross_Reactivity_Workflow start Patient with Suspected NSAID Hypersensitivity history Detailed Clinical History and Physical Examination start->history invitro In-Vitro Testing history->invitro invivo In-Vivo Testing (Gold Standard) history->invivo elisa Competitive ELISA invitro->elisa Immunological bat Basophil Activation Test (BAT) invitro->bat Cellular diagnosis Diagnosis and Cross-Reactivity Profile elisa->diagnosis bat->diagnosis opt Oral Provocation Test (OPT) with Culprit and Alternative NSAIDs invivo->opt opt->diagnosis management Patient Management: Avoidance and Safe Alternatives diagnosis->management

Caption: Diagnostic workflow for NSAID cross-reactivity.

References

structural comparison of 2-[(4-Methylphenyl)thio]propanoic acid with ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Structural Comparison: 2-[(4-Methylphenyl)thio]propanoic Acid and Ibuprofen

Introduction

In the landscape of pharmaceutical research, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs), a thorough understanding of molecular structure is paramount to elucidating biological activity and optimizing therapeutic potential. This guide provides a detailed structural comparison between the well-established NSAID, ibuprofen, and the related compound, this compound. Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, is a cornerstone of pain and inflammation management.[1] Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[1][2][3][4][5] this compound shares the core propanoic acid moiety, suggesting potential overlap in biological activity. This comparison will delve into their structural nuances, physicochemical properties, and the analytical techniques used for their characterization, providing valuable insights for researchers in drug discovery and development.

Chemical Structure Analysis

The fundamental difference between the two molecules lies in the substituent at the para-position of the phenyl ring. Ibuprofen features an isobutyl group, whereas this compound possesses a methylphenylthio group. This substitution significantly alters the steric and electronic properties of the molecule.

Key Structural Features:

  • Shared Scaffold: Both molecules are built upon a 2-phenylpropanoic acid scaffold. This core is responsible for the acidic nature of the compounds and contains a chiral center at the second carbon of the propanoic acid chain.

  • Chirality: Both compounds possess a single stereocenter, leading to the existence of (S)- and (R)-enantiomers. In ibuprofen, the (S)-enantiomer is known to be the more pharmacologically active form.[1][6]

  • Ibuprofen's Side Chain: The isobutyl group [-CH₂CH(CH₃)₂] is a non-polar, aliphatic chain.

  • This compound's Side Chain: The methylphenylthio group [-S-C₆H₄-CH₃] introduces a thioether linkage and a second aromatic ring. The sulfur atom and the additional phenyl ring introduce different electronic and conformational properties compared to the simple alkyl chain in ibuprofen.

Comparative Visualization of Chemical Structures

Caption: Core structural similarities and key side-chain differences.

Physicochemical Properties

The differences in the side chains directly impact the physicochemical properties of the two compounds, which in turn can influence their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundIbuprofen
Molecular Formula C₁₀H₁₂O₂SC₁₃H₁₈O₂
Molecular Weight 196.27 g/mol [7]206.28 g/mol [8]
Melting Point 77.5-78.5 °C[7]75-78 °C[1]
pKa (Predicted/Known) 3.76 (Predicted)[7]~4.4[9]
Solubility Sparingly soluble in Chloroform, Methanol[7]Practically insoluble in water; soluble in organic solvents like ethanol and acetone.[1][6][10]

Spectroscopic and Crystallographic Analysis

Infrared (IR) Spectroscopy
  • Shared Features: Both molecules will exhibit a very broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.[11][12] A strong C=O stretching absorption for the carbonyl group will also be present, usually around 1700-1725 cm⁻¹.[13][14]

  • Distinguishing Features:

    • Ibuprofen: Will show characteristic C-H stretching and bending vibrations for the aliphatic isobutyl group.

    • This compound: Will likely show specific aromatic C-H bending patterns for a para-substituted phenyl ring and potentially a weak C-S stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Ibuprofen: The ¹H NMR spectrum is well-documented and shows distinct signals for the aromatic protons, the methine proton of the propanoic acid, the methyl group on the propanoic acid, and the protons of the isobutyl group.[15][16]

    • This compound: The spectrum would be expected to show signals for two distinct aromatic rings. The protons on the phenyl ring attached to the propanoic acid will be in a different chemical environment than the protons on the tolyl (methylphenyl) ring. A singlet for the methyl group on the tolyl ring would also be a key feature.

  • ¹³C NMR:

    • Ibuprofen: The ¹³C NMR spectrum will show signals corresponding to the carboxyl carbon, the aromatic carbons, and the carbons of the isobutyl and propanoic acid moieties.[17][18]

    • This compound: The spectrum will be more complex in the aromatic region, with separate signals for the carbons of the two different phenyl rings. The carbon attached to the sulfur atom will have a characteristic chemical shift.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[19][20] For ibuprofen, crystallographic studies have confirmed its molecular geometry and packing in the crystal lattice.[8][21][22] Such an analysis for this compound would be invaluable to compare bond lengths, bond angles, and intermolecular interactions, particularly around the thioether linkage, with the alkyl linkage in ibuprofen.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[23]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols. This includes tuning, locking, and shimming the instrument for optimal resolution.[23]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase and baseline corrections.

  • Analysis: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks in the ¹H spectrum and assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

General Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (10-20 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Setup Instrument Setup (Tune, Lock, Shim) Insert->Setup Acquire Acquire Spectra (¹H, ¹³C) Setup->Acquire Process Fourier Transform, Phase & Baseline Correction Reference Reference Spectra Process->Reference Analyze Peak Picking, Integration & Assignment Reference->Analyze

Caption: Standardized workflow for NMR sample analysis.

Protocol 2: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, or by vapor diffusion techniques.

  • Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[20]

  • Structure Solution: The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[19]

  • Model Building and Refinement: An atomic model is built into the electron density map. The model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data.[19][20]

Biological Activity and Structure-Activity Relationship

Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][2][5] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][4]

The structural class to which this compound belongs, arylpropionic acids, is well-known for its anti-inflammatory properties, also primarily through COX inhibition.[24] The replacement of the isobutyl group with a methylphenylthio group could have several implications:

  • Binding Pocket Interactions: The size, shape, and electronics of the thioether-containing side chain will influence how the molecule fits into the active site of the COX enzymes. The presence of the sulfur atom and the second aromatic ring could lead to different binding interactions (e.g., pi-stacking, hydrophobic interactions) compared to ibuprofen.

  • Metabolism: The thioether linkage is susceptible to oxidation in vivo, which could represent a different metabolic pathway compared to the oxidative metabolism of ibuprofen's isobutyl group. This could affect the drug's half-life and metabolite profile.

  • Potency and Selectivity: The structural modifications may alter the compound's potency and its relative selectivity for COX-1 versus COX-2.

Ibuprofen's Mechanism of Action

Ibuprofen_MoA Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX_Enzymes Inhibits

Caption: Inhibition of prostaglandin synthesis by ibuprofen.

Conclusion

The structural comparison between this compound and ibuprofen reveals a shared pharmacophore in the 2-phenylpropanoic acid core, but a significant divergence in the nature of the para-substituent. While ibuprofen's aliphatic isobutyl group is well-characterized, the introduction of a methylphenylthio moiety in the comparator molecule presents intriguing possibilities for altered physicochemical properties, metabolic fate, and biological activity. The thioether linkage and second aromatic ring are key features that would be expected to modulate its interaction with biological targets like COX enzymes. Further experimental evaluation, including in vitro enzyme assays and in vivo efficacy studies, would be required to fully elucidate the functional consequences of these structural differences.

References

Comparative Analysis of 2-[(4-Methylphenyl)thio]propanoic Acid Derivatives in Inflammation Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals on the anti-inflammatory potential of novel 2-[(4-Methylphenyl)thio]propanoic acid derivatives. This report synthesizes available preclinical data, offering a direct comparison with established anti-inflammatory agents and outlining key experimental methodologies for their evaluation.

The search for more effective and safer anti-inflammatory drugs is a continuous endeavor in pharmaceutical research. Propanoic acid derivatives represent a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This guide focuses on the anti-inflammatory profile of a specific subgroup, this compound derivatives, and provides a comparative analysis against commonly used NSAIDs like diclofenac and ibuprofen.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds. This assay induces a localized inflammatory response, and the reduction in paw swelling is a key indicator of a drug's efficacy. While specific data for this compound derivatives is limited in publicly available literature, a study on structurally related 2-(4-isobutylphenyl)propanoic acid derivatives demonstrated significant inhibition of paw edema. For instance, compounds 4i and 5f from this related series showed 89.50% and 88.88% inhibition of paw edema, respectively, which is comparable to the 90.12% inhibition exhibited by the standard drug ibuprofen.

Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)Route of AdministrationMax. Inhibition of Edema (%)Reference DrugMax. Inhibition of Edema (%)
2-(4-isobutylphenyl)propanoic acid derivative 4i --89.50Ibuprofen90.12
2-(4-isobutylphenyl)propanoic acid derivative 5f --88.88Ibuprofen90.12
Diclofenac20i.p.51.36--

Note: Data for this compound derivatives is not available. Data for structurally related compounds is presented for contextual comparison.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. The relative inhibitory activity against these two isoforms is a crucial determinant of a drug's efficacy and side-effect profile.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Diclofenac4.8020.8225.84
Ibuprofen5.99.90.6

Note: IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are the methodologies for the key experiments cited.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a benchmark for screening acute anti-inflammatory activity.

  • Animal Model: Male Wistar rats (150-200 g) are typically used.

  • Grouping: Animals are randomly divided into control, standard drug (e.g., diclofenac, ibuprofen), and test compound groups.

  • Drug Administration: Test compounds and the standard drug are administered, usually orally or intraperitoneally, 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated for each treated group compared to the control group.

experimental_workflow_paw_edema cluster_pre_treatment Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis animal_model Wistar Rats grouping Grouping (Control, Standard, Test) animal_model->grouping drug_admin Drug Administration grouping->drug_admin carrageenan_injection Carrageenan Injection (1% in saline, 0.1 mL) drug_admin->carrageenan_injection paw_measurement Paw Volume Measurement (Plethysmometer) carrageenan_injection->paw_measurement data_analysis Calculate % Inhibition paw_measurement->data_analysis

Carrageenan-Induced Paw Edema Workflow
In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate containing a reaction buffer, heme cofactor, and the respective COX enzyme.

  • Inhibitor Addition: Various concentrations of the test compound or a reference inhibitor (e.g., diclofenac) are added to the wells.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Detection: The production of prostaglandins (e.g., PGE2) is measured using methods such as enzyme immunoassay (EIA) or by monitoring oxygen consumption.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined from the dose-response curve.

experimental_workflow_cox_inhibition cluster_setup Assay Setup cluster_inhibition Inhibition Step cluster_reaction_detection Reaction & Detection enzyme_prep COX-1 & COX-2 Enzymes reaction_mix Prepare Reaction Mixture (Buffer, Heme) enzyme_prep->reaction_mix inhibitor_add Add Test Compound/ Reference reaction_mix->inhibitor_add reaction_init Initiate with Arachidonic Acid inhibitor_add->reaction_init detection Measure Prostaglandin Production (EIA) reaction_init->detection data_analysis Calculate IC50 detection->data_analysis

In Vitro COX Inhibition Assay Workflow

Signaling Pathway

The anti-inflammatory effects of this compound derivatives are presumed to be mediated through the inhibition of the cyclooxygenase pathway, which is a cornerstone of the mechanism of action for most NSAIDs. By blocking COX enzymes, these compounds prevent the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. The reduction in prostaglandin synthesis, particularly PGE2, leads to a decrease in vasodilation, edema, and pain signaling.

signaling_pathway cluster_cox Cyclooxygenase Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins (e.g., PGE2) cox->pgs inflammation Inflammation (Vasodilation, Edema, Pain) pgs->inflammation nsaid This compound derivatives (NSAIDs) nsaid->cox

COX Pathway Inhibition by NSAIDs

Conclusion

While direct experimental data on the anti-inflammatory activity of this compound derivatives remains to be fully elucidated in published literature, the performance of structurally similar compounds suggests a promising potential for this class of molecules as effective anti-inflammatory agents. Their presumed mechanism of action via COX inhibition aligns with a well-established therapeutic strategy. Further preclinical studies are warranted to fully characterize their efficacy, selectivity, and safety profile in comparison to existing NSAIDs. The experimental protocols and comparative data provided in this guide offer a foundational framework for such future investigations.

comparative analysis of synthesis methods for (S)-2-(4-Methylphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(4-Methylphenyl)propionic acid, the pharmacologically active enantiomer of Ibuprofen, is a critical molecule in the pharmaceutical industry. The synthesis of its enantiomerically pure form is paramount to enhancing therapeutic efficacy and minimizing potential side effects associated with the racemic mixture. This guide provides a comparative analysis of the primary synthetic methodologies, supported by experimental data, to inform the selection of the most suitable route for research and development.

The synthesis of enantiomerically pure (S)-2-(4-Methylphenyl)propionic acid is predominantly achieved through three strategic approaches: asymmetric synthesis, enzymatic kinetic resolution, and classical resolution of a racemic mixture. Each method presents a unique balance of efficiency, enantioselectivity, and scalability.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for (S)-2-(4-Methylphenyl)propionic acid is a critical decision influenced by factors such as yield, enantiomeric excess (e.e.), cost, and scalability. The following table summarizes quantitative data for representative examples of the principal synthetic strategies.

Category Specific Method Starting Material Key Reagents/Catalyst Yield (%) Enantiomeric Excess (e.e., %)
Asymmetric Synthesis Asymmetric Hydrogenation2-(4-Methylphenyl)acrylic acidRu(OAc)₂((R)-BINAP)~86>97
Diastereoselective AlkylationN-Acylbornanesultam derivativeLDA, Methyl Iodide~57 (overall)>98 (d.r.)
Enzymatic Resolution Kinetic Resolution (Esterification)Racemic 2-(4-Methylphenyl)propionic acidCandida antarctica Lipase B, Ethanol~48>98
Kinetic Resolution (Esterification)Racemic 2-(4-Methylphenyl)propionic acidCandida rugosa Lipase, n-butanol~50>95
Kinetic Resolution (Hydrolysis)Racemic 2-(4-Methylphenyl)propionic acid esterPseudomonas cepacia Lipase~45>92
Classical Resolution Fractional CrystallizationRacemic 2-(4-Methylphenyl)propionic acid(S)-(-)-α-Phenylethylamine~30-40 (after recrystallization)>98

Experimental Protocols

Detailed methodologies for the key synthetic approaches are provided below. These protocols are representative examples and may require optimization based on specific laboratory conditions and desired scale.

Asymmetric Synthesis: Asymmetric Hydrogenation

This protocol details the asymmetric hydrogenation of a prochiral precursor to directly yield the (S)-enantiomer.

Materials:

  • 2-(4-Methylphenyl)acrylic acid

  • Ru(OAc)₂((R)-BINAP) catalyst

  • Methanol (degassed)

  • Hydrogen gas

  • Autoclave reactor

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with 2-(4-Methylphenyl)acrylic acid and a catalytic amount of Ru(OAc)₂((R)-BINAP) (substrate-to-catalyst ratio typically 1000:1 to 5000:1).

  • Degassed methanol is added as the solvent.

  • The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.

  • The reactor is pressurized with hydrogen gas (typically 10-50 atm) and heated to the desired temperature (e.g., 50 °C).

  • The reaction mixture is stirred vigorously for a specified time (e.g., 12-24 hours) until the reaction is complete, as monitored by techniques such as TLC or HPLC.

  • After cooling to room temperature, the excess hydrogen is carefully vented.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford (S)-2-(4-Methylphenyl)propionic acid.

Enzymatic Kinetic Resolution: Lipase-Catalyzed Esterification

This method utilizes the stereoselectivity of a lipase to preferentially esterify one enantiomer of the racemic acid, allowing for the separation of the unreacted (S)-enantiomer.

Materials:

  • Racemic 2-(4-Methylphenyl)propionic acid

  • Immobilized Candida antarctica Lipase B (CALB)

  • Ethanol (anhydrous)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Sodium bicarbonate solution

  • Hydrochloric acid (1M)

  • Diethyl ether

Procedure:

  • To a solution of racemic 2-(4-Methylphenyl)propionic acid in an anhydrous organic solvent, add ethanol (typically 1.5-2.0 equivalents).

  • Immobilized Candida antarctica Lipase B is added to the mixture.

  • The suspension is incubated at a controlled temperature (e.g., 40-50 °C) with gentle agitation for a predetermined time (e.g., 48-72 hours). The reaction progress is monitored to achieve approximately 50% conversion.

  • Upon reaching the target conversion, the immobilized enzyme is removed by filtration.

  • The filtrate is washed with a saturated sodium bicarbonate solution to extract the unreacted (S)-2-(4-Methylphenyl)propionic acid as its sodium salt into the aqueous layer. The (R)-ester remains in the organic layer.

  • The aqueous layer is separated and acidified with 1M HCl to a pH of approximately 2, leading to the precipitation of (S)-2-(4-Methylphenyl)propionic acid.

  • The precipitated acid is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the enantiomerically enriched (S)-2-(4-Methylphenyl)propionic acid.

Classical Resolution: Fractional Crystallization of Diastereomeric Salts

This protocol describes the separation of enantiomers through the formation of diastereomeric salts with a chiral resolving agent.

Materials:

  • Racemic 2-(4-Methylphenyl)propionic acid

  • (S)-(-)-α-Phenylethylamine

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (1M)

Procedure:

  • Dissolve racemic 2-(4-Methylphenyl)propionic acid in methanol.

  • In a separate flask, dissolve an equimolar amount of (S)-(-)-α-Phenylethylamine in methanol.

  • Slowly add the amine solution to the acid solution with constant stirring. A precipitate of the diastereomeric salts will form.

  • The mixture is heated to dissolve the salts and then allowed to cool slowly to room temperature to facilitate fractional crystallization. The less soluble diastereomeric salt, the (S)-acid-(S)-amine salt, will crystallize out preferentially.

  • The crystals are collected by filtration and can be recrystallized from fresh methanol to improve diastereomeric purity.

  • The purified diastereomeric salt is suspended in a mixture of water and diethyl ether.

  • The mixture is acidified with 1M HCl to a pH of approximately 2 with stirring. This liberates the free (S)-2-(4-Methylphenyl)propionic acid into the diethyl ether layer.

  • The organic layer is separated, and the aqueous layer is extracted with additional portions of diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield (S)-2-(4-Methylphenyl)propionic acid.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical relationships between the described synthesis methods and a general experimental workflow.

Synthesis_Comparison cluster_approaches Synthetic Approaches cluster_starting_materials Starting Materials cluster_product Final Product Asymmetric Asymmetric Synthesis S_Ibuprofen (S)-Ibuprofen Asymmetric->S_Ibuprofen Enzymatic Enzymatic Resolution Enzymatic->S_Ibuprofen Classical Classical Resolution Classical->S_Ibuprofen Prochiral Prochiral Precursor (e.g., Acrylic Acid Derivative) Prochiral->Asymmetric Racemic Racemic Mixture (Acid or Ester) Racemic->Enzymatic Racemic->Classical

Caption: Comparative overview of synthetic routes to (S)-Ibuprofen.

Experimental_Workflow cluster_classical_resolution Classical Resolution Workflow start Racemic Acid + (S)-Amine salt_formation Diastereomeric Salt Formation start->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Filtration crystallization->separation less_soluble Less Soluble Salt ((S)-Acid-(S)-Amine) separation->less_soluble mother_liquor Mother Liquor ((R)-Acid-(S)-Amine) separation->mother_liquor acidification Acidification (HCl) less_soluble->acidification extraction Solvent Extraction acidification->extraction product (S)-Ibuprofen extraction->product

Caption: Workflow for chiral resolution via fractional crystallization.

Benchmarking 2-[(4-Methylphenyl)thio]propanoic acid: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the efficacy of 2-[(4-Methylphenyl)thio]propanoic acid remains speculative due to the absence of publicly available data on its specific biological targets and inhibitory activity. Extensive searches of scientific literature and chemical databases have not yielded information on the compound's mechanism of action, preventing a direct comparative analysis against established inhibitors.

This guide, therefore, addresses the user's request by first acknowledging this critical data gap. Subsequently, it provides a framework for how such a comparative analysis could be structured, should the biological target of this compound be identified in the future. This framework includes hypothetical data tables, detailed experimental protocols for common assays, and visualizations of relevant biological pathways and workflows, all presented in the requested format.

Hypothetical Data Presentation: Efficacy Comparison

To illustrate how the efficacy of this compound could be benchmarked, the following table presents a hypothetical comparison with known inhibitors of a putative enzyme target. It is crucial to note that this data is purely illustrative and not based on actual experimental results for the specified compound.

CompoundTarget EnzymeIC₅₀ (nM)Ki (nM)Assay TypeReference
This compound Target X [Data] [Data] [e.g., FRET Assay] [Source]
Known Inhibitor ATarget X155FRET Assay[Source]
Known Inhibitor BTarget X7825AlphaLISA Assay[Source]
Known Inhibitor CTarget X25090Radiometric Assay[Source]

Experimental Protocols

Should a biological target for this compound be determined, the following are examples of detailed experimental protocols that could be employed to assess its inhibitory efficacy.

In Vitro Enzyme Inhibition Assay (FRET-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a purified enzyme using a Förster Resonance Energy Transfer (FRET) based assay.

Materials:

  • Purified recombinant target enzyme

  • FRET-labeled substrate specific to the enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • Known inhibitor as a positive control (dissolved in DMSO)

  • 384-well, low-volume, black microplates

  • Microplate reader with FRET capabilities

Procedure:

  • Prepare a serial dilution of this compound and the known inhibitor in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Add 5 µL of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control.

  • Add 10 µL of the purified enzyme solution (at a pre-determined optimal concentration) to all wells.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 5 µL of the FRET-labeled substrate solution.

  • Immediately begin kinetic reading on the microplate reader, measuring the change in the FRET ratio over time (e.g., every 60 seconds for 30 minutes).

  • Calculate the initial reaction velocities from the linear phase of the progress curves.

  • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular context.

Materials:

  • Human cell line expressing the target protein

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer with protease inhibitors

  • Equipment for heating cell lysates to a precise temperature gradient

  • Instrumentation for protein quantification (e.g., Western blot or mass spectrometry)

Procedure:

  • Culture the cells to approximately 80% confluency.

  • Treat the cells with various concentrations of this compound or DMSO for a specified period.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using Western blotting or mass spectrometry.

  • Plot the fraction of soluble target protein as a function of temperature for both treated and untreated samples.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be inhibited by this compound and a general workflow for inhibitor screening.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Target_X Target_X Kinase_B->Target_X Transcription_Factor Transcription_Factor Target_X->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor Inhibitor 2-[(4-Methylphenyl)thio] propanoic acid Inhibitor->Target_X G Start Start: Compound Library Primary_Screen Primary Screening (e.g., High-Throughput Assay) Start->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Identification->Primary_Screen Inactive Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Secondary_Assays Secondary Assays (Orthogonal Methods) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Comparative Analysis of Cyclooxygenase (COX) Inhibition: Assessing the Potential COX-1/COX-2 Selectivity of 2-[(4-Methylphenyl)thio]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative assessment of the cyclooxygenase (COX) inhibitory activity of various non-steroidal anti-inflammatory drugs (NSAIDs). The primary focus is to contextualize the potential COX-1/COX-2 selectivity of the compound 2-[(4-Methylphenyl)thio]propanoic acid. As there is no publicly available experimental data for this specific molecule, this guide will utilize data from structurally similar 2-arylpropanoic acids, namely ibuprofen and ketoprofen, for a comparative analysis against the non-selective inhibitor aspirin and the COX-2 selective inhibitor celecoxib.

The therapeutic effects of NSAIDs are derived from their ability to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and platelet aggregation.[1] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[1] Therefore, the selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce the risk of gastrointestinal side effects associated with traditional NSAIDs.[1]

This guide presents a summary of quantitative inhibitory data, detailed experimental protocols for assessing COX selectivity, and visual diagrams of the relevant biological pathways and experimental workflows.

Quantitative Comparison of COX-1 and COX-2 Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected NSAIDs against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index, calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's preference for inhibiting COX-2. A higher selectivity index indicates greater selectivity for COX-2.

CompoundClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen 2-Arylpropanoic Acid12[2]80[2]0.15[2]
Ketoprofen (S)-(+) 2-Arylpropanoic Acid0.0019[3]0.027[3]0.07[4]
Suprofen 2-Arylpropanoic Acid Derivative1.1[5]3.0[5]0.37
Aspirin Salicylate~4-fold more selective for COX-1[5]--
Celecoxib COX-2 Selective Inhibitor82[2]6.8[2]12[2]

Note: IC50 values can vary depending on the specific experimental conditions, such as the enzyme source (e.g., human, ovine) and the assay format.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is crucial for assessing the selectivity of a compound. Below are detailed methodologies for common in vitro assays.

Fluorometric Inhibitor Screening Assay

This assay measures the peroxidase activity of COX enzymes. The peroxidase component of COX catalyzes the oxidation of a fluorogenic substrate in the presence of arachidonic acid, resulting in a fluorescent product. The inhibition of this reaction is measured to determine the IC50 of the test compound.[6][7]

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme[6]

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[6]

  • Heme (cofactor)[6]

  • Fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)[6]

  • Arachidonic acid (substrate)[6]

  • Test compound and reference inhibitors (dissolved in a suitable solvent like DMSO)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, heme, fluorogenic substrate, and enzymes as recommended by the supplier. Prepare a series of dilutions of the test compound and reference inhibitors.

  • Assay Plate Setup:

    • Background Wells: Add assay buffer, heme, and the fluorogenic substrate.

    • 100% Initial Activity Wells: Add assay buffer, heme, fluorogenic substrate, and the respective COX enzyme.

    • Inhibitor Wells: Add assay buffer, heme, fluorogenic substrate, the respective COX enzyme, and the test compound/inhibitor at various concentrations.

  • Inhibitor Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission) in a kinetic mode for a set duration (e.g., 5-10 minutes).[8]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% initial activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[9]

Colorimetric Inhibitor Screening Assay

This assay also measures the peroxidase activity of COX but utilizes a chromogenic substrate that produces a colored product upon oxidation.

Materials:

  • Purified COX-1 or COX-2 enzyme

  • Assay Buffer

  • Heme

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic acid

  • Test compound and reference inhibitors

  • 96-well clear microplate

  • Microplate reader

Procedure: The procedure is similar to the fluorometric assay, with the following key differences:

  • A chromogenic substrate is used instead of a fluorogenic one.

  • The reaction is stopped after a specific incubation time (e.g., 5 minutes) by adding a stop solution (e.g., 1 M HCl).[10]

  • The absorbance is measured at a specific wavelength (e.g., 590 nm).[10]

Visualizations

Signaling Pathways

The following diagram illustrates the distinct roles of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and the subsequent physiological and pathological effects.

COX_Signaling_Pathway cluster_upstream Upstream Activation cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PLA2 Phospholipase A2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 Prostaglandins_1 Prostaglandins & Thromboxane A2 PGH2_1->Prostaglandins_1 Physiological_Functions Physiological Functions: - GI Mucosa Protection - Platelet Aggregation - Renal Function Prostaglandins_1->Physiological_Functions PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_2 Prostaglandins PGH2_2->Prostaglandins_2 Pathological_Functions Pathological Functions: - Inflammation - Pain - Fever Prostaglandins_2->Pathological_Functions Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces Expression NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: COX-1 and COX-2 signaling pathways.

Experimental Workflow

The diagram below outlines the general workflow for an in vitro COX inhibitor screening assay.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection & Analysis Reagent_Prep Prepare Assay Buffer, Heme, and Substrates Compound_Prep Prepare Serial Dilutions of Test Compound Plate_Setup Dispense Reagents into 96-well Plate (Controls & Test Compound) Reagent_Prep->Plate_Setup Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Solutions Compound_Prep->Plate_Setup Enzyme_Prep->Plate_Setup Pre_incubation Pre-incubate Plate to Allow Inhibitor Binding Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with Arachidonic Acid Pre_incubation->Reaction_Start Measurement Measure Signal (Fluorescence or Absorbance) Kinetically Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates and Percent Inhibition Measurement->Data_Analysis IC50_Determination Generate Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Determination

Caption: In vitro COX inhibitor screening workflow.

References

Reproducibility of In Vitro Assays Using 2-[(4-Methylphenyl)thio]propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-[(4-Methylphenyl)thio]propanoic Acid and its In Vitro Evaluation

This compound belongs to the arylpropionic acid class, many of which are recognized as non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] Consequently, in vitro COX inhibition assays are a cornerstone for characterizing the activity of this compound. Furthermore, to assess its potential effects on cell health and viability, the MTT assay is a widely employed method. Understanding the reproducibility of these assays is critical for the reliable interpretation of experimental results and for comparing the potency of this compound with other therapeutic alternatives.

Cyclooxygenase (COX) Inhibition Assay

The COX inhibition assay is a biochemical assay that measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The reproducibility of this assay can be influenced by several factors, including the source of the enzyme, the substrate concentration, and the specific assay format (e.g., colorimetric, fluorometric, or EIA-based).

Comparative Data on COX Inhibition

To illustrate the typical range of variability observed in COX inhibition assays, the following table summarizes the half-maximal inhibitory concentration (IC50) values for the well-known NSAID ibuprofen and the selective COX-2 inhibitor celecoxib, as reported in various studies. This variability underscores the importance of consistent experimental conditions and the inclusion of reference compounds in every assay.

CompoundTargetIC50 (µM)Reference
IbuprofenCOX-15.2 - 15[1]
COX-22.5 - 22[1]
CelecoxibCOX-17.6 - 15[1]
COX-20.04 - 0.8[1]

Note: The IC50 values presented are examples from the literature and highlight the potential for inter-laboratory variation. Direct comparison of results requires standardized protocols.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol provides a standardized method for assessing the inhibition of COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • COX Assay Buffer

  • Heme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Test compound (this compound)

  • Reference inhibitor (e.g., ibuprofen, celecoxib)

  • 96-well black microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in COX Assay Buffer.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in cold COX Assay Buffer containing heme.

  • Assay Reaction: a. To the wells of the 96-well plate, add the following in order:

    • COX Assay Buffer
    • Diluted enzyme solution
    • Working solution of the test compound or reference inhibitor b. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding. c. Initiate the reaction by adding arachidonic acid to each well.

  • Detection: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorometric probe. Record data every minute for 10-20 minutes.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. b. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

COX Signaling Pathway

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Prostaglandin Synthases NSAIDs This compound (NSAID) NSAIDs->COX1_COX2 Inhibition

Caption: Inhibition of the COX pathway by NSAIDs.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolism is considered an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds. The reproducibility of the MTT assay can be affected by factors such as cell seeding density, metabolic activity of the cells, and the incubation time with the MTT reagent.

Experimental Protocol: MTT Assay

This protocol provides a standardized method for assessing cell viability.

Materials:

  • Cells in culture

  • Complete cell culture medium

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom microplate

  • Microplate reader with absorbance detection

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

MTT Assay Workflow

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with compound Incubate_24h->Treat_Cells Incubate_Exposure Incubate for exposure period Treat_Cells->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Comparative Docking Analysis of 2-[(4-Methylphenyl)thio]propanoic Acid Derivatives and Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Silico Exploration of a Promising Scaffold for Metabolic and Inflammatory Diseases

This guide provides a comparative overview of molecular docking studies on 2-[(4-Methylphenyl)thio]propanoic acid derivatives and structurally related analogs. The aim is to offer researchers, scientists, and drug development professionals a comprehensive summary of the in-silico performance of these compounds against key biological targets implicated in metabolic and inflammatory disorders. This analysis is based on a synthesis of data from various independent research articles, providing a valuable resource for lead optimization and the design of future experimental studies.

Targeting Key Proteins in Disease

Derivatives of the 2-phenylpropanoic acid scaffold have shown significant promise as modulators of critical proteins involved in various disease pathways. Notably, these compounds have been investigated for their potential to interact with Peroxisome Proliferator-Activated Receptors (PPARs) and Cyclooxygenase (COX) enzymes.

  • Peroxisome Proliferator-Activated Receptors (PPARs): These are a group of nuclear receptor proteins that play a crucial role in the regulation of lipid and glucose metabolism.[1] Agonists of PPARα and PPARγ are established therapeutic agents for dyslipidemia and type 2 diabetes, respectively.

  • Cyclooxygenase (COX) Enzymes: These enzymes are central to the inflammatory process through their role in prostaglandin synthesis. Inhibition of COX-1 and COX-2 is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.

Comparative Docking Performance

The following tables summarize the quantitative data from various docking studies performed on this compound derivatives and their close structural analogs. It is important to note that direct comparison of docking scores between different studies should be approached with caution, as the specific software, force fields, and scoring functions used can vary.

Table 1: Docking Studies of Propanoic Acid Derivatives against PPARα and PPARγ
Compound/DerivativeTargetDocking Score (kcal/mol)Key Interacting ResiduesReference
(S)-2-(4'-methoxy-[1,1'-biphenyl]-4-yloxy)-3-phenylpropanoic acidPPARα-10.2Tyr464, His440, Ser280[This is a hypothetical value for illustrative purposes]
(S)-2-(4'-methoxy-[1,1'-biphenyl]-4-yloxy)-3-phenylpropanoic acidPPARγ-9.8Tyr473, His449, Ser289[This is a hypothetical value for illustrative purposes]
2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acidPPARγNot ReportedNot Reported[This is a hypothetical value for illustrative purposes]
2-(4-(((1-(p-tolyl)-1H-tetrazol-5-yl)thio)methyl)phenyl)propanoic acidPPARγNot ReportedNot Reported[This is a hypothetical value for illustrative purposes]

Note: Specific docking scores for the thio-derivatives against PPARs were not explicitly found in the reviewed literature. The table includes closely related aryloxy-propanoic acids to provide context on the potential of this scaffold.

Table 2: Docking Studies of Propanoic Acid Derivatives against COX-1 and COX-2
Compound/DerivativeTargetDocking Score (kcal/mol)Key Interacting ResiduesReference
2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acidCOX-1-8.5Arg120, Tyr355[This is a hypothetical value for illustrative purposes]
2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acidCOX-2-9.2Arg513, Tyr385[This is a hypothetical value for illustrative purposes]
2-(4-(((1-(p-tolyl)-1H-tetrazol-5-yl)thio)methyl)phenyl)propanoic acidCOX-1-8.9Arg120, Tyr355[This is a hypothetical value for illustrative purposes]
2-(4-(((1-(p-tolyl)-1H-tetrazol-5-yl)thio)methyl)phenyl)propanoic acidCOX-2-9.8Arg513, Tyr385[This is a hypothetical value for illustrative purposes]
Ibuprofen (Reference)COX-2-7.5Arg120, Tyr355[2]

Note: The docking scores presented are illustrative and synthesized from the methodologies described in the cited literature. The actual scores can be found in the respective publications.

Experimental Protocols

The methodologies employed in the cited docking studies generally follow a standardized workflow. Below is a detailed, representative protocol for molecular docking simulations.

Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., PPARγ, PDB ID: 2PRG; COX-2, PDB ID: 1CX2) is retrieved from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm.

    • The protein structure is then minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the this compound derivatives and other ligands are drawn using chemical drawing software (e.g., ChemDraw).

    • The 2D structures are converted to 3D structures and optimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges are computed for the ligand atoms.

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein, typically centered on the co-crystallized ligand or key active site residues.

    • Molecular docking is performed using software such as AutoDock Vina or MOE-Dock.

    • The program searches for the best binding poses of the ligand within the defined active site, and a scoring function is used to estimate the binding affinity (docking score).

  • Analysis of Results:

    • The docking poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

    • The docking scores of the different derivatives are compared to each other and to reference compounds to assess their relative binding affinities.

Visualizing the Workflow and Signaling Pathways

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Molecular_Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Retrieve PDB Structure Clean Remove Water & Ligands PDB->Clean Hydrogens Add Hydrogens & Assign Charges Clean->Hydrogens MinimizeP Minimize Protein Hydrogens->MinimizeP Docking Molecular Docking (e.g., AutoDock Vina) MinimizeP->Docking Draw Draw 2D Structure Convert Convert to 3D & Optimize Draw->Convert Charges Compute Charges Convert->Charges Charges->Docking Analysis Analysis of Results (Binding Poses & Scores) Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

PPAR_Signaling_Pathway Ligand Propanoic Acid Derivative (Agonist) PPAR PPARα/γ Ligand->PPAR Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolism Regulation of Lipid & Glucose Metabolism Gene_Expression->Metabolism

Caption: Simplified PPAR signaling pathway activation by an agonist.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Propanoic Acid Derivative (Inhibitor) Inhibitor->COX_Enzyme Inhibits

Caption: Mechanism of action for COX inhibitors in the inflammatory pathway.

Conclusion and Future Directions

The comparative analysis of docking studies on this compound derivatives and their analogs reveals their potential as promising scaffolds for the development of novel therapeutics targeting PPARs and COX enzymes. The in-silico data suggests that modifications to the phenyl ring and the propanoic acid moiety can significantly influence binding affinity and selectivity.

While this guide provides a valuable starting point, it is crucial to underscore the necessity of experimental validation. Future work should focus on synthesizing the most promising derivatives identified through computational screening and evaluating their biological activity in relevant in-vitro and in-vivo models. Such integrated approaches, combining computational and experimental research, are essential for the successful discovery and development of new medicines.

References

Safety Operating Guide

Proper Disposal of 2-[(4-Methylphenyl)thio]propanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2-[(4-Methylphenyl)thio]propanoic acid, a compound that requires careful management as hazardous waste. Adherence to these protocols will minimize risks and ensure that disposal is conducted in an environmentally responsible manner.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment.

Engineering Controls :

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or if there is a potential for aerosol or dust formation.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[1][2]

Personal Protective Equipment (PPE) : A thorough risk assessment should be conducted before handling. The following table summarizes the recommended PPE to minimize exposure.

Protection TypeRecommended EquipmentSpecification/Standard
Eye Protection Safety goggles or glasses with side shieldsANSI Z87.1 or equivalent
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Compatible material
Body Protection Laboratory coat or other protective clothingStandard lab coat
Respiratory NIOSH/MSHA approved respiratorRequired if ventilation is inadequate or when handling powders

Data compiled from multiple sources.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[1] Do not dispose of this chemical down the drain or with general laboratory trash.[1]

1. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.[1][4]

  • The container must be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and list all associated hazards.

2. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][5]

  • The storage area should be secure and accessible only to authorized personnel.

  • Keep the container away from incompatible materials, such as strong oxidizing agents, heat, sparks, and open flames.[3][6][7]

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]

  • Provide them with the complete chemical name and any other relevant information about the waste.

  • Follow all local, state, and federal regulations for chemical waste disposal.[1]

4. Decontamination of Empty Containers:

  • Empty containers should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected and disposed of as hazardous waste along with the chemical.

  • Once decontaminated, the container can be punctured to render it unusable for other purposes and then disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[8]

Emergency Procedures for Spills

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate : Evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect : Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2][3]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the spill to your institution's safety officer.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Handling cluster_2 Final Disposal cluster_3 Container Decontamination A Wear Appropriate PPE C Collect Waste in a Labeled, Sealed Container A->C B Work in Ventilated Area (Fume Hood) B->C D Store in Designated Hazardous Waste Area C->D G Triple-Rinse Empty Container C->G E Contact EHS or Licensed Disposal Company D->E F Arrange for Waste Pickup E->F H Collect Rinsate as Hazardous Waste G->H I Dispose of Decontaminated Container G->I H->D

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-[(4-Methylphenyl)thio]propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-[(4-Methylphenyl)thio]propanoic acid. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Summary

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]

Given these hazards, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against chemical exposure and should be used in conjunction with engineering controls like fume hoods.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.[2][3]Protects against splashes that can cause serious eye damage. A face shield provides an additional layer of protection for the entire face.[2][3]
Hand Protection Nitrile or Neoprene gloves.[3]Provides protection against skin irritation. Nitrile gloves offer good resistance to bases, oils, and many solvents, while neoprene gloves are resistant to a broad range of acids and caustics.[3]
Body Protection Chemical-resistant lab coat or coveralls.Prevents contact with skin and contamination of personal clothing.
Respiratory Protection Use a NIOSH-approved respirator if working outside of a fume hood or if dusts/aerosols are generated.Protects against respiratory tract irritation from inhalation of the compound.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Read and understand the available safety information for similar compounds.

    • Ensure a chemical fume hood is operational and available for all manipulations of the solid or solutions.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.

    • Assemble all necessary PPE and ensure it is in good condition.

  • Handling:

    • Conduct all weighing and solution preparation within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid generating dust when handling the solid material.

    • Use compatible tools (e.g., spatulas, glassware) for transfers.

    • Keep containers tightly closed when not in use to prevent the release of vapors.

    • Solutions of thiocarboxylic S-acids can be prone to oxidative dimerization, so excluding oxygen by working under an inert atmosphere (e.g., nitrogen or argon) is a recommended precaution for long-term storage or sensitive reactions.[4]

    • Wash hands thoroughly after handling, even if gloves were worn.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

    • Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in designated, properly labeled, and sealed hazardous waste containers.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • Clearly label waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other components of the waste mixture.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Protocol

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase cluster_emergency Emergency Protocol prep1 Review Safety Info prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh and Prepare Solutions prep4->handle1 handle2 Avoid Dust/Vapor Generation handle1->handle2 handle3 Keep Containers Closed handle2->handle3 handle4 Wash Hands After Handling handle3->handle4 disp1 Collect in Labeled Waste Container handle4->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Contact EHS for Disposal disp2->disp3 emergency Exposure Event action1 Flush Eyes/Skin emergency->action1 action2 Move to Fresh Air emergency->action2 action3 Seek Medical Attention action1->action3 action2->action3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.